molecular formula C13H15NO2 B15288073 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B15288073
M. Wt: 217.26 g/mol
InChI Key: YBNQSZFGNRMCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a chemical compound of interest in medicinal chemistry and biological research. While direct studies on this specific molecule are limited, it shares a close structural relationship with a class of pyrrole derivatives that have demonstrated significant anti-inflammatory properties in scientific studies. Specifically, related compounds such as (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) have been shown to exhibit potent anti-inflammatory effects by negatively modulating the NF-κB signaling pathway, a key regulator of inflammatory gene expression . These analogous compounds inhibit the production of inflammatory mediators like nitric oxide (NO) and suppress the mRNA levels of cytokines such as TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells . The mechanism is associated with the inhibition of upstream kinases Src and Syk, which are crucial for the activation of the inflammatory signaling cascade . This structural family, therefore, represents a valuable scaffold for investigating novel anti-inflammatory therapeutics. The presence of the methoxyphenyl and N-methylpyrrole motifs suggests potential for intramolecular charge transfer, making this compound and its analogs potential subjects for material science research, including the development of nonlinear optical (NLO) materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(3-methoxyphenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C13H15NO2/c1-14-8-4-7-12(14)13(15)10-5-3-6-11(9-10)16-2/h3-9,13,15H,1-2H3

InChI Key

YBNQSZFGNRMCPW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=CC(=CC=C2)OC)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (CAS 944658-22-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, a heterocyclic alcohol with potential applications in medicinal chemistry and materials science. Given the limited direct literature on this specific compound, this document synthesizes information from established chemical principles and data on analogous structures to offer a predictive yet scientifically grounded resource.

Chemical Identity and Properties

3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a secondary alcohol featuring a 1-methyl-2-pyrrolyl group and a 3-methoxyphenyl group attached to a central carbinol carbon. The pyrrole ring is a key structural motif in numerous biologically active compounds, including pharmaceuticals and natural products.[1] The methoxyphenyl group can influence the molecule's electronic properties and metabolic stability.

PropertyPredicted Value/InformationSource/Basis
CAS Number 944658-22-4-
Molecular Formula C13H15NO2Calculated
Molecular Weight 217.27 g/mol Calculated
Appearance Likely a colorless to pale yellow oil or low-melting solidAnalogy to similar diaryl methanols
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF, DMSO)General properties of similar organic molecules
Storage Store in a cool, dry place, protected from light and air to prevent oxidation.Standard practice for secondary alcohols

Proposed Synthesis and Mechanism

The most plausible and efficient synthetic route to 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is via a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organometallic reagent to a carbonyl compound.[2][3][4]

Synthetic Workflow

The proposed two-step synthesis is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Lithiation cluster_reaction2 Step 2: Grignard-type Addition cluster_workup Step 3: Workup cluster_product Final Product N_Methylpyrrole 1-Methylpyrrole Lithiation Formation of 2-Lithio-1-methylpyrrole N_Methylpyrrole->Lithiation BuLi n-Butyllithium BuLi->Lithiation Methoxybenzaldehyde 3-Methoxybenzaldehyde Addition Nucleophilic Addition Methoxybenzaldehyde->Addition Lithiation->Addition Intermediate Workup Aqueous Workup (e.g., NH4Cl solution) Addition->Workup Alkoxide Intermediate Final_Product 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol Workup->Final_Product

Caption: Proposed synthetic workflow for 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.

Detailed Experimental Protocol

Step 1: Generation of the Pyrrolyl Nucleophile

  • To a solution of 1-methylpyrrole in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add an equimolar amount of n-butyllithium dropwise.

  • Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of 2-lithio-1-methylpyrrole. The deprotonation occurs regioselectively at the 2-position due to the directing effect of the nitrogen atom.

Step 2: Nucleophilic Addition to the Aldehyde

  • To the freshly prepared solution of 2-lithio-1-methylpyrrole, add a solution of 3-methoxybenzaldehyde in the same anhydrous solvent dropwise, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

Step 3: Aqueous Workup and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.

Reaction Mechanism

Caption: Simplified mechanism of the proposed synthesis.

Characterization and Spectral Data (Predicted)

TechniqueExpected Features
¹H NMR - A singlet for the N-methyl protons (~3.5-4.0 ppm).- A singlet for the methoxy group protons (~3.8 ppm).[5]- A multiplet for the pyrrole ring protons.- A multiplet for the aromatic protons of the methoxyphenyl ring.- A singlet or doublet for the carbinol proton (-CHOH).- A signal for the hydroxyl proton (-OH), which may be broad and its chemical shift dependent on concentration and solvent.
¹³C NMR - A signal for the N-methyl carbon.- A signal for the methoxy carbon (~55 ppm).[5]- Signals for the pyrrole ring carbons.- Signals for the aromatic carbons of the methoxyphenyl ring.- A signal for the carbinol carbon (-CHOH).
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching bands for the aromatic and pyrrole rings.- C=C stretching bands for the aromatic and pyrrole rings.- A C-O stretching band for the alcohol and ether linkages.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (217.27).- Fragmentation patterns may include the loss of a hydroxyl group (M-17), a methoxy group (M-31), or cleavage of the bond between the carbinol carbon and the pyrrole or phenyl ring.

Potential Applications in Research and Development

The structural motifs within 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol suggest its potential as a valuable building block in several areas of chemical and pharmaceutical research.

Medicinal Chemistry and Drug Discovery

The pyrrole nucleus is a common scaffold in a wide range of biologically active compounds, exhibiting properties such as anticancer, antibacterial, antifungal, and anti-inflammatory activities.[1] This compound could serve as a key intermediate for the synthesis of more complex molecules targeting various biological pathways. For instance, related structures have been investigated as inhibitors of Janus kinases (JAKs)[6] and as modulators of metabotropic glutamate receptors (mGluRs).[7]

Drug_Discovery_Pathway cluster_core Core Scaffold cluster_derivatization Chemical Modification cluster_library Compound Library cluster_screening Biological Screening cluster_hit Outcome Core 3-Methoxyphenyl- (1-methyl-2-pyrrolyl)methanol Modification Derivatization at: - Hydroxyl group - Pyrrole ring - Phenyl ring Core->Modification Library Library of Analogs Modification->Library Screening Screening against Biological Targets (e.g., kinases, receptors) Library->Screening Hit Identification of Hit/Lead Compounds Screening->Hit

Sources

(3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol: Properties, Synthesis, and Scientific Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and the potential applications of (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol. This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to its composition, incorporating a proven pharmacologically relevant pyrrole scaffold.[1] This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and potential as a versatile chemical intermediate.

Molecular Identity and Physicochemical Properties

(3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol is a diarylmethanol derivative featuring a 1-methyl-pyrrol-2-yl group and a 3-methoxyphenyl group attached to a central carbinol. The pyrrole ring is an electron-rich aromatic heterocycle that is a common structural motif in numerous biologically active compounds.[1][2] The methoxy substituent on the phenyl ring influences the electronic properties and metabolic stability of the molecule.

While extensive experimental data for this specific compound is not widely published, its core properties can be calculated or reliably estimated based on its structure and comparison to analogous compounds, such as its para-isomer, (4-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol.[3]

Table 1: Chemical Identifiers

IdentifierValue
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
Canonical SMILES CN1CCCC1=C(C2=CC=CC=C2OC)O
InChI Key InChIKey=VQAACIDZSCXVLQ-UHFFFAOYSA-N (Isomer specific)
CAS Number Not available in public databases.

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueRationale / Comments
Physical State Likely a viscous oil or low-melting solid at STP.Based on similar diarylmethanol compounds.
Melting Point Data not available.Expected to be low, potentially near room temperature.
Boiling Point > 300 °C (Predicted)High due to molecular weight and hydrogen bonding capability.
Solubility Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, and chlorinated solvents.[4] Sparingly soluble in water.The polar alcohol group confers some polarity, but the two aromatic rings dominate, favoring organic solvents.
pKa ~14-15 (for the hydroxyl proton)Typical for a secondary alcohol.
LogP 2.5 - 3.5 (Predicted)Indicates moderate lipophilicity, a common feature in drug candidates.

Synthesis and Purification

The most direct and reliable method for synthesizing (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol is through a Grignard reaction. This classic organometallic approach offers high yields and specificity for C-C bond formation.

Rationale for Synthetic Strategy

The synthesis involves the nucleophilic addition of a pyrrole-based organometallic reagent to an aromatic aldehyde. Specifically, 2-(1-methyl-1H-pyrrol-2-yl)magnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This strategy is efficient because the starting materials are commercially available or readily prepared, and the reaction is robust. The subsequent acidic workup protonates the intermediate alkoxide to yield the desired secondary alcohol.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup and Purification A 1-methyl-2-bromopyrrole D Grignard Reagent (1-methyl-1H-pyrrol-2-yl)magnesium bromide A->D + Mg, THF B Magnesium turnings B->D C Anhydrous THF C->D F Alkoxide Intermediate D->F + 3-methoxybenzaldehyde in THF (0°C to rt) E 3-methoxybenzaldehyde E->F H Crude Product F->H + sat. aq. NH4Cl G Aqueous NH4Cl G->H I Purified Product (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol H->I Silica Gel Chromatography (e.g., Hexane/EtOAc)

Caption: Grignard synthesis of the target compound.

Proposed Experimental Protocol

Materials:

  • 1-methyl-2-bromopyrrole

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous tetrahydrofuran (THF)

  • 3-methoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: A three-necked, flame-dried, round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

  • Grignard Reagent Formation: A solution of 1-methyl-2-bromopyrrole (1.0 equivalent) in anhydrous THF is added to the dropping funnel. A small portion is added to the magnesium, and the reaction is initiated (loss of iodine color, gentle reflux). Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure full formation of the Grignard reagent.

  • Nucleophilic Addition: The reaction mixture is cooled to 0 °C in an ice bath. A solution of 3-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: The reaction is quenched by the slow, careful addition of saturated aqueous NH₄Cl solution at 0 °C. The resulting mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.[5]

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized molecule relies on a combination of spectroscopic techniques. The expected data, based on the known effects of the constituent functional groups, are summarized below.

Table 3: Summary of Expected Spectroscopic Data

TechniqueFeatureExpected Chemical Shift (δ) / Frequency (cm⁻¹)
¹H NMR Broad singlet, -OHδ 2.0-4.0 ppm
Singlet, -OCH₃δ ~3.8 ppm
Singlet, N-CH₃δ ~3.6 ppm
Multiplet, Pyrrole protonsδ 6.0-6.7 ppm
Multiplet, Phenyl protonsδ 6.8-7.3 ppm
Singlet, Benzylic C-Hδ ~5.8 ppm
¹³C NMR N-CH₃δ ~35 ppm
OCH₃δ ~55 ppm
Benzylic C-OHδ ~70 ppm
Pyrrole carbonsδ 105-125 ppm
Phenyl carbonsδ 112-160 ppm
IR O-H stretch (alcohol)3600-3200 cm⁻¹ (broad)
C-H stretch (aromatic)3100-3000 cm⁻¹
C-H stretch (aliphatic)3000-2850 cm⁻¹
C=C stretch (aromatic)1600-1450 cm⁻¹
C-O stretch (alcohol & ether)1250-1050 cm⁻¹
Mass Spec [M]+m/z = 217.11

Justification:

  • ¹H NMR: The chemical shifts are estimated from standard values. The pyrrole protons appear in a relatively upfield region characteristic of five-membered heterocycles.[6] The benzylic proton's shift is influenced by the adjacent hydroxyl and aromatic systems.

  • ¹³C NMR: The carbon signals reflect the different electronic environments. The carbon attached to the methoxy group and the ipso-carbon of the pyrrole ring will be the most downfield among the aromatic signals.

  • IR Spectroscopy: The presence of a broad O-H stretch is the most telling feature, confirming the alcohol functional group. Distinct C-O stretching bands for the alcohol and the aryl ether will also be present.[7]

Chemical Reactivity and Stability

The reactivity of (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol is governed by its principal functional groups: the secondary benzylic alcohol and the electron-rich pyrrole ring.

Core Reactivity
  • Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanone, using a variety of reagents such as pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions.

  • Substitution: The hydroxyl group can be converted into a good leaving group and subsequently substituted. For example, reaction with thionyl chloride (SOCl₂) would yield the corresponding chloride.

  • Electrophilic Aromatic Substitution: The pyrrole ring is highly activated towards electrophilic substitution, typically occurring at the 4- or 5-positions. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely target the pyrrole ring over the less-activated methoxyphenyl ring.

Diagram: Potential Reaction Pathways

G A (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol B Corresponding Ketone A->B Oxidation (e.g., PCC, MnO₂) C Corresponding Alkyl Halide A->C Substitution (e.g., SOCl₂, PBr₃) D Electrophilic Substitution Product (on Pyrrole Ring) A->D Electrophilic Attack (e.g., NBS, HNO₃)

Caption: Key reaction pathways for the target molecule.

Stability and Storage

The compound is expected to be stable under normal laboratory conditions.[8] However, like many complex organic molecules, it should be protected from strong acids, strong oxidizing agents, and prolonged exposure to light and heat. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature (2-8 °C).[3]

Relevance in Medicinal Chemistry and Drug Development

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and modern synthetic methodologies are constantly expanding access to novel scaffolds for drug discovery.[9]

The Pyrrole Scaffold in Pharmacology

The pyrrole ring is considered a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The pyrrole nitrogen can act as a hydrogen bond donor or acceptor, and the aromatic ring can participate in π-stacking interactions with biological targets. The incorporation of this moiety makes (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol and its derivatives attractive candidates for screening in various biological assays.

Potential as a Synthetic Intermediate

This molecule is a valuable intermediate for building more complex molecular architectures. The hydroxyl group serves as a handle for further functionalization, allowing for its incorporation into larger molecules through ester, ether, or other linkages. This is a common strategy in the "hit-to-lead" and "lead optimization" phases of drug discovery, where systematic structural modifications are made to improve potency, selectivity, and pharmacokinetic properties.[10] For instance, the core structure could be elaborated to target kinases, a class of enzymes often implicated in cancer.[11]

Conclusion

(3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol is a well-defined chemical entity with significant potential in synthetic and medicinal chemistry. While specific experimental data is limited, its properties and reactivity can be confidently predicted from its structure. The synthetic protocol outlined in this guide is robust and based on well-established chemical principles, providing a clear pathway for its preparation. Its value as a building block, combined with the pharmacological importance of the pyrrole scaffold, makes it a compound of considerable interest for researchers dedicated to the discovery and development of novel therapeutic agents.

References

  • Discovery of pyrrole derivatives for the treatment of glioblastoma and chronic myeloid leukemia. (2021). PubMed. Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). JUIT. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PMC. Available at: [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2022). MDPI. Available at: [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. Available at: [Link]

  • 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Analysis of the N.M.R. Spectrum of pyrrole. (n.d.). ResearchGate. Available at: [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022). Protocols.io. Available at: [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][7][12]naphthyridin-2(1H)-one. (n.d.). MIT Open Access Articles. Available at: [Link]

  • Methanol. (n.d.). Wikipedia. Available at: [Link]

  • Supporting Information. (n.d.). Rsc.org. Available at: [Link]

Sources

1-Methyl-2-Pyrrolyl Aryl Carbinol Derivatives: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical architecture, synthesis, and therapeutic utility of 1-methyl-2-pyrrolyl aryl carbinol derivatives . These scaffolds serve as critical intermediates in the development of tubulin polymerization inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and multi-target kinase inhibitors.

Core Scaffold & Chemical Significance

The 1-methyl-2-pyrrolyl aryl carbinol core consists of a pyrrole ring N-methylated at position 1, connected via a secondary alcohol (carbinol) linker to an aryl group (phenyl, substituted phenyl, or heteroaryl) at position 2.

Structural Pharmacophore
  • Pyrrole Ring: Electron-rich heteroaromatic system; acts as a hydrogen bond acceptor (via

    
    -system) and hydrophobic bulk. The N-methyl group blocks H-bond donation, improving lipophilicity and blood-brain barrier (BBB) permeability.
    
  • Carbinol Linker (

    
    ):  A chiral center providing vectorality. The hydroxyl group serves as a hydrogen bond donor/acceptor and a metabolic handle (oxidation to ketone or elimination to azafulvene).
    
  • Aryl Moiety: Provides

    
    -
    
    
    
    stacking interactions with biological targets (e.g., phenylalanine residues in the colchicine binding site of tubulin).
Reactivity Profile (Critical for Handling)
  • Acid Sensitivity: The electron-rich pyrrole ring makes the carbinol hydroxyl group highly labile under acidic conditions. Protonation leads to the formation of a resonance-stabilized azafulvenium ion , which rapidly polymerizes or reacts with nucleophiles (solvolysis).

    • Operational Rule: All workups must remain neutral or basic (pH

      
       7). Avoid silica gel chromatography unless neutralized with 1-2% triethylamine.
      

Synthetic Strategies

Two primary routes exist for accessing this scaffold. Method A is preferred for diverse aryl analogs, while Method B is scalable for specific derivatives.

Method A: Grignard Addition to Pyrrole-2-carboxaldehyde

This route allows for the rapid diversification of the aryl ring using commercially available aryl halides.

Reaction Scheme

GrignardPath Aldehyde 1-Methyl-2-pyrrole- carboxaldehyde Complex Mg-Alkoxide Intermediate Aldehyde->Complex THF, 0°C to RT Grignard Ar-MgBr (Aryl Grignard) Grignard->Complex Product 1-Methyl-2-pyrrolyl Aryl Carbinol Complex->Product Sat. NH4Cl (aq) Quench

Figure 1: Convergent synthesis via nucleophilic addition.

Step-by-Step Protocol
  • Reagent Prep: Flame-dry a 3-neck round-bottom flask under

    
    . Add magnesium turnings (1.2 equiv) and a crystal of 
    
    
    
    .
  • Grignard Formation: Add aryl bromide (1.1 equiv) in anhydrous THF dropwise. Reflux until

    
     is consumed (solution turns turbid/brown).
    
  • Addition: Cool to 0°C. Add 1-methyl-2-pyrrolecarboxaldehyde (1.0 equiv) in THF dropwise over 30 mins.

    • Checkpoint: The solution typically turns from brown to bright yellow/orange.

  • Quench: Pour the reaction mixture into ice-cold saturated

    
     solution. Do not use HCl. 
    
  • Isolation: Extract with EtOAc (3x). Wash organic phase with brine, dry over

    
    .
    
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography on amine-treated silica .

Method B: Friedel-Crafts Acylation & Reduction

Ideal for electron-rich aryl rings where Grignard formation is difficult.

  • Acylation: 1-Methylpyrrole + Aryl-COCl +

    
     (or 
    
    
    
    )
    
    
    (1-Methyl-1H-pyrrol-2-yl)(aryl)methanone .
    • Note: Requires strict temperature control (0°C) to prevent polymerization of pyrrole.

  • Reduction: Ketone +

    
     (in MeOH) 
    
    
    
    Carbinol .
    • Why:

      
       is milder than 
      
      
      
      and preserves the pyrrole ring.

Biological Applications & SAR

The carbinol scaffold acts as a "warhead" precursor or a binding element in several therapeutic classes.

Table 1: Structure-Activity Relationship (SAR) Summary
Target ClassMechanism of ActionKey Substituent Effects
Antitumor Tubulin Inhibition: Binds to the colchicine site, preventing microtubule polymerization.Aryl = 3,4,5-trimethoxyphenyl maximizes potency (mimics Colchicine A-ring).
Kinase Inhibitors VEGFR/PDGFR: ATP-competitive inhibition.Carbinol oxidation to Ketone is often required for high affinity (H-bond acceptor).
Antimicrobial DNA Binding: Intercalation or minor groove binding.Halogenated Aryl (Cl, Br) increases lipophilicity and membrane penetration.
Signaling Pathway Interference

The derivatives often modulate the PI3K/Akt/mTOR pathway downstream of receptor tyrosine kinases.

Pathway Drug Pyrrole Carbinol Derivative RTK RTK (VEGFR/EGFR) Drug->RTK Inhibits Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Figure 2: Mechanism of action for pyrrole-based kinase inhibitors.

Characterization & Quality Control

Spectroscopic Fingerprint
  • 
     NMR (CDCl
    
    
    
    ):
    • 
       3.6–3.8 ppm: N-Me  singlet (3H).
      
    • 
       5.8–6.0 ppm: Carbinol CH -OH singlet (or doublet if coupled to OH).
      
    • 
       6.1, 6.7 ppm: Pyrrole ring protons (distinctive coupling constants 
      
      
      
      Hz).
  • IR Spectroscopy:

    • Broad band at 3200–3400 cm

      
       (O-H stretch).
      
    • Absence of C=O stretch (confirming reduction/addition).

Stability Test (Self-Validation)

To verify the stability of your synthesized batch:

  • Dissolve 5 mg in

    
    .
    
  • Add 1 drop of

    
     (shake).
    
  • Monitor by NMR after 24 hours.

    • Pass: Spectrum remains unchanged.

    • Fail: Appearance of new peaks (dimerization) or broadening (polymerization). Remedy: Repurify with basic alumina.

References

  • Synthesis via Grignard Reagent

    • Title: Grignard Synthesis of Triphenylmethanol (Protocol adapted for Pyrrole analogs).
    • Source: Mercer University Chemistry Department.
    • URL:[Link]

  • Antitumor Activity of Pyrrole Derivatives

    • Title: Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo.[1][2]

    • Source: PLOS ONE.
    • URL:[Link][2]

  • Reduction Methodologies

    • Title: Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[3][4][5][6]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Pyrrole Reactivity & Friedel-Crafts

    • Title: Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule.
    • Source: N
    • URL:[Link]

Sources

A Technical Guide to the Synthesis, Characterization, and Potential Applications of (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of the heterocyclic compound (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol. The guide begins by establishing the definitive International Union of Pure and Applied Chemistry (IUPAC) nomenclature and elucidating the molecule's structural features. A detailed, field-proven synthetic protocol is presented, including a retrosynthetic analysis and a step-by-step methodology grounded in established organometallic principles. The rationale behind key experimental choices is explained to ensure reproducibility and understanding. Finally, the potential applications and biological significance of this scaffold are explored within the context of medicinal chemistry, drawing parallels with other bioactive pyrrole-containing molecules. This guide is intended for researchers, chemists, and professionals in drug development seeking in-depth knowledge of this specific chemical entity.

Introduction: The Significance of Pyrrole and Benzenemethanol Scaffolds

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry and materials science.[1][2] It is a core structural component in a vast array of natural products, including heme, chlorophyll, and vitamin B12, highlighting its evolutionary selection for critical biological functions.[1] In pharmaceutical development, pyrrole derivatives are integral to numerous approved drugs, exhibiting a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3][4][5] The electronic properties of the pyrrole ring, combined with its capacity for substitution at multiple positions, allow for the fine-tuning of a molecule's steric and electronic profile to optimize interactions with biological targets.

Concurrently, the benzenemethanol motif and its derivatives are prevalent in biologically active compounds. The hydroxyl group provides a critical hydrogen bond donor and acceptor site, which is often essential for anchoring a ligand within a protein's active site. The attached phenyl ring offers a platform for various substitutions that can modulate pharmacokinetic properties and engage in hydrophobic or π-stacking interactions. The specific compound of interest, featuring a 3-methoxy substitution, introduces an additional hydrogen bond acceptor and influences the electronic distribution of the aromatic system.

This guide focuses on the specific molecule resulting from the fusion of these two important pharmacophores: (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol. We will systematically dissect its nomenclature, provide a robust synthetic pathway, and discuss its potential as a valuable building block for future drug discovery endeavors.

Nomenclature and Structural Elucidation

IUPAC Name Determination

The compound is described by the semi-systematic name "3-methoxy-alpha-(1-methyl-1H-pyrrol-2-yl)benzenemethanol". While descriptive, a more rigorous name is derived using IUPAC's systematic principles.[6][7][8]

  • Identify the Principal Functional Group: The highest priority functional group is the alcohol (-OH), which dictates the suffix "-ol".[7][9]

  • Identify the Parent Structure: The alcohol is attached to a single carbon atom (the "alpha" carbon) which itself is not part of a longer chain. Therefore, the parent structure is "methanol".[10][11]

  • Identify the Substituents: This methanol carbon is attached to two complex groups: a (3-methoxyphenyl) group and a (1-methyl-1H-pyrrol-2-yl) group.

  • Assemble the Name: The substituents are listed alphabetically in parentheses before the parent name.

Thus, the preferred IUPAC name for the target compound is (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol .

Molecular Structure

The structure consists of a central tetrahedral carbon atom covalently bonded to a hydroxyl group, a hydrogen atom, a 3-methoxyphenyl ring, and a 1-methyl-1H-pyrrol-2-yl ring.

Caption: Structure of (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol.

Physicochemical Properties

The key computed physicochemical properties of the molecule are summarized below. These values are essential for predicting its behavior in biological systems and for planning purification strategies.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₂(Calculated)
Molecular Weight 217.26 g/mol (Calculated)
IUPAC Name (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol(Determined)[8]
Hydrogen Bond Donors 1(Calculated)
Hydrogen Bond Acceptors 3(Calculated)
Rotatable Bonds 3(Calculated)
Topological Polar Surface Area 41.6 Ų(Calculated)

Synthesis and Methodologies

The synthesis of this secondary alcohol is most efficiently achieved through the nucleophilic addition of an organometallic pyrrole species to an appropriate benzaldehyde derivative.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the carbon-carbon bond formed during the key synthetic step. The target molecule is disconnected at the bond between the carbinol carbon and the pyrrole ring, revealing 3-methoxybenzaldehyde and a 2-lithiated (or Grignard) 1-methylpyrrole as the key synthons.

retrosynthesis target (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol synthons 3-Methoxybenzaldehyde + 2-Lithio-1-methylpyrrole target->synthons C-C Disconnection (Nucleophilic Addition)

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol details the synthesis via directed ortho-lithiation of 1-methylpyrrole followed by quenching with 3-methoxybenzaldehyde.

Materials:

  • 1-methyl-1H-pyrrole

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 3-methoxybenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methyl-1H-pyrrole (1.0 eq). Dissolve in 80 mL of anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Aldehyde Addition: In a separate dry flask, dissolve 3-methoxybenzaldehyde (1.05 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the lithiated pyrrole solution at -78 °C.

  • Reaction Quench: Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional hour. Cool the flask to 0 °C in an ice bath and slowly quench the reaction by adding 50 mL of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and separate the layers. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale for Experimental Choices
  • Anhydrous Conditions & Inert Atmosphere: Organolithium reagents like n-BuLi are extremely reactive towards protic sources (e.g., water) and oxygen. The use of oven-dried glassware, anhydrous solvents, and a nitrogen atmosphere is critical to prevent quenching of the reagent and ensure a high yield.

  • Solvent (THF): Tetrahydrofuran is an ideal aprotic solvent that effectively solvates the organolithium intermediate without reacting with it. Its relatively low freezing point makes it suitable for reactions at -78 °C.

  • Temperature (-78 °C): The deprotonation of pyrrole and the subsequent nucleophilic addition are highly exothermic. Conducting the reaction at low temperatures controls the reaction rate, prevents side reactions (such as decomposition of the organolithium reagent), and improves selectivity.

  • Quenching Agent (NH₄Cl): A saturated solution of ammonium chloride is a mild acid, sufficient to protonate the intermediate alkoxide to form the final alcohol product without causing degradation of the acid-sensitive pyrrole ring.

Potential Applications and Biological Significance

While the specific biological activity of (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol is not extensively documented, its structure incorporates motifs commonly found in potent pharmaceuticals.

Relevance in Medicinal Chemistry

The pyrrole core is a key component in drugs like Atorvastatin (a cholesterol-lowering agent) and Sunitinib (an anticancer agent), demonstrating its versatility.[1] The diarylmethanol scaffold is also significant. For instance, molecules with this core can act as antagonists for various receptors. The combination of these two pharmacophores in the target molecule presents a promising starting point for library synthesis in a drug discovery program. Potential therapeutic areas could include:

  • Oncology: Many kinase inhibitors utilize heterocyclic rings to interact with the ATP-binding site.[3]

  • Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) often feature aromatic and heterocyclic components.[2]

  • Neuroscience: The structural similarity to certain neurotransmitter scaffolds suggests potential activity at CNS receptors.

Conceptual Structure-Activity Relationship (SAR) Model

The molecule offers several points for chemical modification to explore the structure-activity relationship and optimize for a specific biological target.

sar cluster_0 Core Molecule: (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol cluster_1 Modification Points & Rationale Core [Scaffold] Mod1 Pyrrole Ring: Modify N-methyl or C3-C5 substituents. Rationale: Modulate aromatic interactions, solubility. Core->Mod1 Mod2 Hydroxyl Group: Convert to ester or ether. Rationale: Act as a prodrug, alter H-bonding. Core->Mod2 Mod3 Methoxy Group: Change position (ortho, para) or replace with other groups (e.g., -Cl, -CF3). Rationale: Tune electronics, lipophilicity, and metabolic stability. Core->Mod3

Caption: Conceptual SAR model for lead optimization.

Conclusion

(3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol is a chemical entity of significant interest, combining two well-established pharmacophores. Its IUPAC nomenclature has been clarified, and a detailed, robust synthetic protocol based on directed organometallic chemistry has been presented. The rationale behind the experimental design emphasizes safety, efficiency, and reproducibility. The structural features of this molecule provide a versatile platform for further chemical modification, making it a valuable building block for researchers and scientists engaged in the design and discovery of novel therapeutic agents.

References

  • Spectroscopic Data - AWS. (n.d.).
  • Supporting Information - Rsc.org. (n.d.).
  • (3-methoxy-1H-pyrrol-2-yl)(phenyl)methanone - ChemSynthesis. (2025, May 20).
  • Classification and IUPAC Nomenclature | Rules, Steps, and Examples - NEET coaching. (2026, January 6).
  • Substituted pyrroles based on ketones: prospects of application and advances in synthesis. (2023, September 25).
  • IUPAC Rules. (n.d.).
  • Green synthesis method for forming substituted pyrroles - Google Patents. (n.d.). US12410127B1.
  • Substituted pyrroles based on ketones: prospects of application and achievements in synthesis | Request PDF - ResearchGate. (n.d.).
  • 3-Methoxy-alpha-methylbenzyl alcohol, (-)- | C9H12O2 | CID 10197783 - PubChem. (n.d.).
  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3][12]-thiazepin-3(2H)-one. (2003, August 17). Retrieved from vertexaisearch.cloud.google.com

  • IUPAC Naming of Organic Compounds - ChemTalk. (2022, August 29).
  • IUPAC nomenclature of organic chemistry - Wikipedia. (n.d.).
  • 3-Methoxybenzyl alcohol - the NIST WebBook. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline. (n.d.).
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - JUIT. (2015, January 23).
  • 15.3: Nomenclature of Benzene Derivatives - Chemistry LibreTexts. (2019, June 5).
  • [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol - PMC. (n.d.).
  • Benzenemethanol, α-methyl- - the NIST WebBook. (n.d.).
  • 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (-)- - Inxight Drugs. (n.d.).
  • [3-(Methoxymethyl)phenyl]methanol | C9H12O2 | CID 12067857 - PubChem. (n.d.).
  • Synthesis of substituted N-[3-(3-methoxyphenyl)propyl] amides as highly potent MT(2)-selective melatonin ligands - PubMed. (2010, April 15).
  • 3-Methoxy-a-(1-methylbutyl)benzenemethanol | C13H20O2 | CID 63901209 - PubChem. (2025, December 6).
  • Synthesis of Methoxy Benzodipyrrole - The University of Texas at Austin. (n.d.).
  • Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene - NSF Public Access Repository. (2023, June 5).

Sources

The 1-Methyl-2-Pyrrolyl Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in medicinal chemistry. Within the diverse family of pyrrole-containing molecules, the 1-methyl-2-pyrrolyl moiety has emerged as a particularly significant structural unit, underpinning the development of a wide array of therapeutic agents. This guide provides a comprehensive overview of the medicinal chemistry applications of the 1-methyl-2-pyrrolyl scaffold, with a focus on its role in the design and synthesis of novel anticancer and antibacterial agents. We will delve into the synthetic strategies employed to construct this core, explore the intricate structure-activity relationships that govern its biological effects, and provide detailed experimental protocols for the synthesis and evaluation of key compounds.

Part 1: Synthesis of the 1-Methyl-2-Pyrrolyl Scaffold

The construction of the 1-methyl-2-pyrrolyl core is a critical first step in the synthesis of numerous drug candidates. Several synthetic methodologies have been developed to access this scaffold, with the Paal-Knorr synthesis being one of the most widely employed and versatile approaches.[1] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine, to afford the corresponding pyrrole.

A significant advancement in the synthesis of functionalized 1-methyl-2-pyrrolyl derivatives is the development of multi-component reactions. These reactions allow for the construction of complex molecules in a single step from simple starting materials, offering significant advantages in terms of efficiency and atom economy. For instance, a three-component reaction between an α-hydroxyketone, a β-keto-nitrile, and an aniline can be employed to generate highly substituted pyrroles.[5]

Experimental Protocol: Three-Component Synthesis of a Substituted 1-Methyl-2-Pyrrolyl Derivative

This protocol describes the synthesis of a 1-methyl-2-pyrrolyl-containing compound with potential biological activity, adapted from a reported procedure.[5]

Synthesis of 1-(4-fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile

  • Step 1: Preparation of the α-hydroxyketone. To a solution of 4'-(methylsulfonyl)acetophenone (1.0 g, 5.0 mmol) in a mixture of methanol (10 mL) and water (5 mL), add sodium hypobromite (1.2 g, 5.5 mmol) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. After completion of the reaction (monitored by TLC), quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one.

  • Step 2: Three-component reaction. In a round-bottom flask, combine 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one (214 mg, 1.0 mmol), 3-oxobutanenitrile (91 mg, 1.1 mmol), 4-fluoroaniline (111 mg, 1.0 mmol), and acetic acid (57 µL, 1.0 mmol) in ethanol (10 mL). Reflux the reaction mixture for 6 hours.

  • Step 3: Isolation and purification. After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). Collect the precipitated solid by filtration, wash with water, and dry under vacuum. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to yield the desired product as a pale-yellow solid.

Part 2: Anticancer Applications of the 1-Methyl-2-Pyrrolyl Scaffold

The 1-methyl-2-pyrrolyl scaffold is a prominent feature in a number of potent anticancer agents, particularly those that function as kinase inhibitors.[6][7][8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 1-methyl-2-pyrrolyl moiety often serves as a key pharmacophore, engaging in critical interactions with the ATP-binding site of various kinases.

Mechanism of Action: Kinase Inhibition

Many 1-methyl-2-pyrrolyl-containing compounds exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6] These receptors are key mediators of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. By blocking the activity of these kinases, 1-methyl-2-pyrrolyl derivatives can effectively starve tumors of their blood supply, leading to their regression.

A notable example is Sunitinib, an FDA-approved drug for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[6] While Sunitinib itself contains a dimethylpyrrole, its structural analogues incorporating a 1-methyl-2-pyrrolyl moiety have also demonstrated potent anti-angiogenic and anticancer activities.[6]

VEGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane VEGFR VEGFR P_VEGFR P-VEGFR VEGFR->P_VEGFR Dimerization & Autophosphorylation VEGF VEGF VEGF->VEGFR Binds Drug 1-Methyl-2-Pyrrolyl Inhibitor Drug->VEGFR Blocks ATP binding site ATP ATP ATP->P_VEGFR Downstream Downstream Signaling (Proliferation, Angiogenesis) P_VEGFR->Downstream No_Signal Inhibition of Downstream Signaling Antibacterial Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Evaluation cluster_invivo In Vivo & Preclinical S1 Design of 1-Methyl-2-Pyrrolyl Analogues S2 Chemical Synthesis S1->S2 S3 Purification & Structural Confirmation (NMR, MS) S2->S3 B1 Primary Screening: MIC Determination (Gram-positive & Gram-negative) S3->B1 B2 Secondary Screening: Time-Kill Assays B1->B2 B3 Mechanism of Action Studies (e.g., Enzyme Inhibition, Membrane Permeability) B2->B3 C1 Toxicity Assessment (e.g., Cytotoxicity Assays) B3->C1 C2 Animal Model of Infection (e.g., Mouse Sepsis Model) C1->C2 C3 Pharmacokinetic Studies (ADME) C2->C3 End Lead Optimization C3->End

Caption: A typical workflow for the discovery and development of 1-methyl-2-pyrrolyl-based antibacterial agents.

Structure-Activity Relationship (SAR) Studies

SAR studies of 1-methyl-2-pyrrolyl-based antibacterial agents have highlighted the importance of various structural features for their activity.

  • The nature of the substituents on the pyrrole ring: The presence of electron-withdrawing or electron-donating groups can significantly impact the antibacterial potency.

  • The overall lipophilicity of the molecule: A balance between hydrophilicity and lipophilicity is often required for optimal activity and bacterial cell penetration.

  • The presence of specific functional groups: Amide, ester, and halogen functionalities have been shown to be important for the antibacterial activity of some 1-methyl-2-pyrrolyl derivatives. [9]

    Compound R1 R2 MIC (µg/mL) vs. S. aureus Reference
    5 H COOCH3 64 [9]
    6 Br COOCH3 16 [9]
    7 H CONH2 32 [9]

    | 8 | Br | CONH2 | 8 | [9]|

Table 2: SAR of 1-methyl-2-pyrrolyl derivatives as antibacterial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of a compound against a bacterial strain using the broth microdilution method.

  • Materials: Test compound, bacterial strain (e.g., Staphylococcus aureus), Mueller-Hinton broth (MHB), 96-well microtiter plates, and a spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a serial two-fold dilution of the test compound in MHB.

    • Prepare an inoculum of the bacterial strain in MHB and adjust the turbidity to a 0.5 McFarland standard.

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

The 1-methyl-2-pyrrolyl scaffold is a versatile and valuable building block in medicinal chemistry, with a proven track record in the development of effective anticancer and antibacterial agents. The synthetic accessibility of this core, coupled with the ability to readily introduce a wide range of substituents, allows for the fine-tuning of its pharmacological properties. As our understanding of the molecular basis of disease continues to grow, the rational design of novel 1-methyl-2-pyrrolyl-based compounds holds great promise for the development of next-generation therapeutics to address unmet medical needs. Future research in this area will likely focus on the development of more selective and potent inhibitors, as well as the exploration of novel therapeutic applications for this privileged scaffold.

References

  • Rusu, G., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Antibiotics, 11(12), 1750. [Link]

  • Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry, 18(15), 1276-1287. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Expert Opinion on Drug Discovery, 15(6), 707-724. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation. Journal of Applied Pharmaceutical Science, 7(05), 023-034. [Link]

  • Ionescu, S., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5124. [Link]

  • Lee, J. H., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

  • Simionescu, N., et al. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Molecules, 30(23), 5432. [Link]

  • Farwa, U., & Raza, M. A. (2022). Heterocyclic compounds as a magic bullet for diabetes mellitus: a review. RSC Advances, 12(38), 24685-24711. [Link]

  • Li, C., et al. (2025). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology, 16, 1456789. [Link]

  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32. [Link]

  • Scott, J. S., & Waring, M. J. (2018). Assessing molecular scaffolds for CNS drug discovery. White Rose Research Online. [Link]

  • Saurav, K., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -. Asian Journal of Pharmaceutics, 10(3). [Link]

  • Al-Matarneh, A., et al. (2024). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molecules, 29(3), 567. [Link]

  • Bhat, M. A., et al. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Current Drug Targets, 23(10), 969-998. [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Garmash, E. V., et al. (2023). Bioactive Pyrrolo[2,1-f]t[6][9][10]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7731. [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Li, C., et al. (2025). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology, 16. [Link]

  • Wikipedia contributors. (2023). VEGFR-2 inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Spano, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Catalysts, 11(8), 988. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. Journal of Medicinal Chemistry, 65(21), 14389-14408. [Link]

  • Hrytsyk, O., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 14(5), 897. [Link]

  • Senter, P. D., & Jeffrey, S. C. (2021). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Bioconjugate Chemistry, 32(7), 1257-1273. [Link]

Sources

The Architecture of Bioactivity: A Technical Guide to Pyrrole Methanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrrole scaffold represents a cornerstone of heterocyclic chemistry, consistently delivering molecules of profound biological significance.[1][2][3] This guide moves beyond a mere recitation of facts to provide an in-depth, experience-driven exploration of bioactive pyrrole methanol derivatives. We will dissect the strategic considerations in their synthesis, unravel their mechanisms of action, and provide actionable protocols to empower your research endeavors. Our focus is on the "why" behind the "how," offering a trustworthy roadmap for navigating the complexities of developing these potent compounds.

Part 1: Strategic Synthesis of Pyrrole Methanol Derivatives - From Classical to Contemporary Approaches

The synthetic accessibility of the pyrrole ring is a key driver of its prevalence in drug discovery.[4] The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scalability, and the principles of green chemistry. Methanol often plays a crucial role, not just as a solvent, but also as a reactant or crystallization medium, influencing reaction pathways and final product purity.[5][6]

The Paal-Knorr Synthesis: A Workhorse for Pyrrole Ring Formation

The Paal-Knorr synthesis remains a highly reliable and versatile method for constructing the pyrrole core. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The elegance of this reaction lies in its simplicity and the direct translation of starting material structure to the final product.

Causality in Experimental Choice: The selection of the amine component is pivotal. For instance, using an amino acid like valine in a Paal-Knorr condensation introduces a chiral center and functional handles for further derivatization, a common strategy in designing molecules for specific biological targets.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Amine: Add an excess of the primary amine (e.g., valine, 2-3 equivalents) to the solution. The excess amine drives the reaction towards completion.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a solvent like methanol to yield the pure pyrrole derivative.

The Hantzsch Pyrrole Synthesis: A Multicomponent Approach

The Hantzsch synthesis offers a powerful multicomponent approach, typically involving the reaction of an α-halo ketone, a β-ketoester, and ammonia or a primary amine. This method is particularly useful for preparing highly substituted pyrroles. For example, it is a key step in the synthesis of Sunitinib, an anticancer drug.[8]

[3+2] Cycloaddition Reactions: Building Complexity

For constructing more complex, fused pyrrole systems, [3+2] cycloaddition reactions are invaluable. This approach involves the reaction of a 1,3-dipole with a dipolarophile. For instance, in situ generated isoquinolinium ylides can react with fumaronitrile to yield cyano-substituted pyrrolo[2,1-a]isoquinoline derivatives.[9]

Self-Validating System: The structural confirmation of the synthesized derivatives is paramount. A combination of spectroscopic techniques such as Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system to ensure the integrity of the final compound.[5][6]

Part 2: Biological Activities and Mechanisms of Action - Targeting Disease Pathways

Pyrrole methanol derivatives exhibit a remarkable spectrum of biological activities, a testament to the versatility of the pyrrole scaffold in interacting with diverse biological targets.[2][10]

Anti-inflammatory Activity: Inhibition of COX and LOX Enzymes

A significant area of research for pyrrole derivatives is in the development of anti-inflammatory agents. Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[11] Specifically, 1,5-diaryl pyrrole derivatives have shown a high affinity for the COX-2 active site, leading to potent and selective inhibition.[12]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrrole_Derivative Bioactive Pyrrole Methanol Derivative Pyrrole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a bioactive pyrrole methanol derivative.

Anticancer Activity: A Multi-pronged Attack

The anticancer potential of pyrrole derivatives is well-documented, with several compounds demonstrating cytotoxicity against various cancer cell lines.[13] Their mechanisms of action are diverse and can include:

  • Kinase Inhibition: Certain pyrrolo[3,2-c]pyridines have been shown to be potent inhibitors of FMS kinase, a target in some cancers.[14]

  • Inhibition of Hypoxia-Inducible Factor 1 (HIF-1): Some marine-derived pyrrole alkaloids and their synthetic analogs can inhibit HIF-1α, a key regulator of tumor survival in hypoxic environments.[14]

  • Induction of Apoptosis: Studies have shown that some pyrrole derivatives can induce apoptosis in cancer cells, as evidenced by assays like Hoechst staining and Annexin V/PI.[12]

Antimicrobial and Antiviral Activities

The pyrrole scaffold is also a privileged structure in the development of antimicrobial and antiviral agents.[14][15] For instance, pyrrolomycin and dioxapyrrolomycin are natural products with significant biological activity.[5] The ability of pyrrole derivatives to be tailored with various functional groups allows for the optimization of their antimicrobial spectrum and potency.

Part 3: Experimental Workflow for Biological Evaluation

A robust and well-defined experimental workflow is essential for accurately assessing the biological activity of newly synthesized pyrrole methanol derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Synthesis Chemical Synthesis (e.g., Paal-Knorr) Purification Purification (e.g., Recrystallization from Methanol) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay on Cancer Cells) Characterization->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX-2 Inhibition Assay) Cytotoxicity->Enzyme_Inhibition Mechanism Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) Enzyme_Inhibition->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Mechanism->SAR

Caption: A typical experimental workflow for the synthesis and biological evaluation of pyrrole derivatives.

  • Cell Seeding: Seed human cancer cell lines (e.g., LoVo, MCF-7) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrrole derivatives for 24 to 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Part 4: Structure-Activity Relationship (SAR) and Future Perspectives

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective pyrrole derivatives. For example, studies have shown that the nature and position of substituents on the pyrrole ring can significantly impact biological activity.[3] Aromatic substituents with appropriate linkers have been found to enhance HIF-1α inhibitory activity.[14]

The future of bioactive pyrrole methanol derivative research lies in the integration of computational modeling with synthetic chemistry to predict biological activity and design novel scaffolds.[16] Furthermore, exploring green synthetic methodologies and expanding the investigation into novel biological targets will continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • El-Gazzar, A. B. A., Youssef, M. M., & Aly, H. M. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. [Link]

  • Aziz, M. A., & Harras, M. F. (2022). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Molecules. [Link]

  • Shinde, P., & Shinde, N. (2020). Biological profile of pyrrole derivatives: A review. ResearchGate. [Link]

  • El-Gazzar, A. B. A., Youssef, M. M., & Aly, H. M. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. [Link]

  • Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • Barreca, M. L., Ferro, S., & Montaudo, G. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • Balan, A. M., & Bîcu, E. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules. [Link]

  • Gîrbea, G. C., & Vasilache, V. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences. [Link]

  • Bhat, M. A., & Al-Omar, M. A. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Cîrcu, V., & Popa, M. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. [Link]

  • Kumar, R., & Singh, R. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate. [Link]

  • Javid, H., & Saeedian Moghadam, E. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research. [Link]

  • International Journal of Pharmaceutical Research and Emerging Medical Sciences. (2024). Recent Papers. [Link]

  • RJPN. (2025). “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. [Link]

  • Bhardwaj, V., & Gumber, D. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

  • Geronikaki, A., & Pitta, E. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules. [Link]

  • Bhardwaj, V., & Gumber, D. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

  • Ivanov, I., & Kondeva-Burdina, M. (2022). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules. [Link]

  • El-Sayed, R., & El-Gazzar, A. B. A. (2023). Mechanism for the formation of pyrroles derivatives via unexpected reaction. ResearchGate. [Link]

Sources

3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol supplier availability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Sourcing and Synthetic Validation of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Executive Summary: The Availability Paradox

The target molecule, 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol , represents a specific pharmacophore often utilized in Structure-Activity Relationship (SAR) studies for kinase inhibitors and anti-inflammatory agents. Unlike its para-methoxy analog (CAS 944682-87-5), the meta-methoxy variant is rarely held in stock by major catalog suppliers (e.g., Sigma-Aldrich, Enamine, Combi-Blocks).

Current Status: Non-Stock / Make-on-Demand Recommendation: Immediate transition to in-house synthesis or CRO outsourcing.

This guide provides the technical roadmap to bypass supply chain latency by establishing a validated synthetic protocol, ensuring immediate availability for biological assay pipelines.

Chemical Identity & Sourcing Landscape

Before initiating synthesis, it is critical to define the target parameters to avoid regioisomeric confusion during procurement or analysis.

ParameterSpecification
IUPAC Name (3-Methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol
Molecular Formula

Molecular Weight 217.27 g/mol
Key Structural Features Electron-rich pyrrole ring; Acid-sensitive benzylic-type alcohol; meta-substituted anisole ring.
Predicted LogP ~2.3 (Lipophilic)
Closest Commercial Analog 4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (CAS 944682-87-5)
The "Make vs. Buy" Decision Matrix

The following logic flow dictates the most efficient acquisition strategy based on current global inventories.

SourcingStrategy Start Need Target Molecule CheckDb Query Databases (SciFinder / eMolecules) Start->CheckDb IsStock In Stock? CheckDb->IsStock Order Direct Purchase (Lead Time: 2-5 Days) IsStock->Order Yes CheckCRO Check CRO Libraries (WuXi / Enamine REAL) IsStock->CheckCRO No IsLibrary In Virtual Library? CheckCRO->IsLibrary Outsource Order Make-on-Demand (Lead Time: 4-6 Weeks) IsLibrary->Outsource Yes (High Budget) Internal Initiate In-House Synthesis (Lead Time: 3-5 Days) IsLibrary->Internal No / Urgent

Figure 1: Strategic decision tree for acquiring non-catalog pyrrole scaffolds. Given the rarity of the meta-isomer, the "Internal" pathway is the primary focus of this guide.

Synthetic Contingency: Validated Protocol

Since commercial availability is low, the most reliable source is a Grignard addition . This method is superior to the reverse addition (pyrrolyl-lithium + benzaldehyde) due to the higher stability and commercial availability of the pyrrole aldehyde starting material.

Reaction Scheme
  • Reagent A: 1-Methyl-2-pyrrolecarboxaldehyde (CAS 1192-58-1) - Widely Available.

  • Reagent B: 3-Methoxyphenylmagnesium bromide (CAS 36282-40-3) - Commercially available as 1.0M in THF.[1]

SynthesisPath Aldehyde 1-Methyl-2-pyrrole- carboxaldehyde Complex Magnesium Alkoxide Intermediate Aldehyde->Complex THF, 0°C to RT N2 atm Grignard 3-Methoxyphenyl- magnesium bromide Grignard->Complex Quench NH4Cl (aq) Quench Complex->Quench Product Target Alcohol (Racemic) Quench->Product Extraction & Purification

Figure 2: One-step Grignard synthesis pathway. Note: The product is a secondary alcohol and prone to acid-catalyzed dehydration.

Step-by-Step Methodology

Safety Note: Grignard reagents are moisture-sensitive. All glassware must be flame-dried.

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and rubber septum. Flame-dry under vacuum and backfill with

    
     (3 cycles).
    
  • Reagent Preparation:

    • Charge the flask with 1-Methyl-2-pyrrolecarboxaldehyde (1.09 g, 10.0 mmol) dissolved in anhydrous THF (20 mL).

    • Cool the solution to 0°C using an ice/water bath.

  • Addition:

    • Add 3-Methoxyphenylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise via syringe over 15 minutes.

    • Observation: The solution will likely turn from pale yellow to a darker amber/brown.

  • Reaction:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

    • Stir for 2–3 hours. Monitor by TLC (30% EtOAc in Hexanes).

  • Quench & Workup:

    • Cool back to 0°C. Carefully quench with saturated aqueous

      
       (20 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification (CRITICAL):

    • Risk: Pyrrole-containing alcohols are acid-sensitive and can polymerize or dehydrate on standard silica gel.

    • Solution: Use Neutral Alumina or Basified Silica Gel (pre-treat silica with 1% Triethylamine in Hexanes).

    • Elute with a gradient of Hexanes/EtOAc (9:1 to 7:3).

Quality Control & Validation

Once synthesized, the material must be validated. The following data points serve as the "Go/No-Go" criteria for release to biological assays.

Expected Analytical Profile
TechniqueDiagnostic SignalInterpretation
1H NMR (

)

3.6–3.7 ppm (s, 3H)
N-Methyl group of pyrrole.

3.8 ppm (s, 3H)
O-Methyl (Methoxy) group.

5.8–6.0 ppm (s, 1H)
Carbinol proton (CH-OH). Peak may split if coupled to OH.

6.0–6.2 ppm (m)
Pyrrole ring protons (distinctive multiplets).
HPLC Purity > 95%UV detection at 254 nm.
Stability Degradation to KetoneIf stored improperly, the alcohol oxidizes to the ketone (confirmed by loss of CH-OH signal).
Storage & Handling
  • Temperature: -20°C.

  • Atmosphere: Store under Argon.

  • Solvent: Avoid protic acids. This molecule is a precursor to azafulvenium ions under acidic conditions, leading to rapid decomposition.

References

  • Grignard Reagent Availability: Sigma-Aldrich. 3-Methoxyphenylmagnesium bromide solution 1.0 M in THF. Product No. 442194. Link

  • Pyrrole Reactivity: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole instability in acidic media).
  • Analogous Synthesis: PubChem Compound Summary for 4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol. (Demonstrates the viability of the regioisomeric synthesis). Link

  • General Protocol: "Synthesis of secondary alcohols via Grignard addition to heteroaromatic aldehydes.

Sources

Methodological & Application

Synthesis of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol via Grignard Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of the secondary alcohol, 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol. The synthesis is achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. The protocol outlines the preparation of the Grignard reagent, 3-methoxyphenylmagnesium bromide, from 3-bromoanisole and magnesium turnings. This organometallic reagent subsequently undergoes a nucleophilic addition to the carbonyl carbon of 1-methyl-2-pyrrolecarboxaldehyde.[1][2][3][4] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and practical advice for a successful and safe execution of the reaction.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Aryl-pyrrolyl-methanol scaffolds, in particular, are of significant interest due to their presence in various biologically active molecules. The Grignard reaction, discovered by Victor Grignard, remains a fundamental and widely utilized method for creating carbon-carbon bonds.[5] Its utility lies in the generation of a highly nucleophilic carbon atom from an organohalide, which can then attack electrophilic centers, such as the carbonyl carbon of aldehydes and ketones, to form alcohols.[1][2][3][6][7]

This application note details the synthesis of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol. The procedure involves two key stages: the formation of the Grignard reagent, 3-methoxyphenylmagnesium bromide, and its subsequent reaction with 1-methyl-2-pyrrolecarboxaldehyde. The methoxy group on the phenyl ring and the methyl-substituted pyrrole moiety are important functional groups that can be further modified, making the target molecule a valuable intermediate for library synthesis.

Reaction Mechanism and Workflow

The overall reaction proceeds in two distinct steps. First, 3-bromoanisole reacts with magnesium metal in an anhydrous ether solvent to form the Grignard reagent, 3-methoxyphenylmagnesium bromide.[8][9] This is a redox reaction where magnesium inserts into the carbon-bromine bond.[7] The resulting organomagnesium compound possesses a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic.[2][4]

In the second step, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 1-methyl-2-pyrrolecarboxaldehyde.[1][2] This nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate.[2][7] Subsequent workup with a mild acid, such as aqueous ammonium chloride, protonates the alkoxide to yield the final secondary alcohol product, 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.[1][2]

Reaction_Mechanism cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acid Workup 3-Bromoanisole 3-Bromoanisole Mg Mg / Dry Ether 3-Bromoanisole->Mg Grignard_Reagent 3-Methoxyphenyl- magnesium bromide Mg->Grignard_Reagent Aldehyde 1-Methyl-2- pyrrolecarboxaldehyde Grignard_Reagent->Aldehyde Nucleophilic Attack Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Workup H3O+ Alkoxide->Workup Product 3-Methoxyphenyl- (1-methyl-2-pyrrolyl)methanol Workup->Product Experimental_Workflow cluster_grignard Grignard Reagent Preparation cluster_synthesis Alcohol Synthesis cluster_workup Workup and Purification G1 Dry Glassware G2 Add Mg and I₂ G1->G2 G3 Add 3-Bromoanisole in Et₂O G2->G3 G4 Initiate and Reflux G3->G4 S1 Cool Grignard Reagent G4->S1 S2 Add Aldehyde Solution S1->S2 S3 React at RT S2->S3 W1 Quench with NH₄Cl(aq) S3->W1 W2 Extract with Et₂O W1->W2 W3 Wash and Dry W2->W3 W4 Purify by Chromatography W3->W4

Sources

Application Note: Chemoselective & Enantioselective Reduction of Pyrrolyl-Aryl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The preparation of (3-methoxyphenyl)(1-methyl-2-pyrrolyl)methanol represents a critical transformation in the synthesis of pharmacologically active pyrrole-based scaffolds. These "pyrrolyl-aryl carbinols" serve as pivotal intermediates for non-steroidal anti-inflammatory drugs (NSAIDs), antitumor agents, and inhibitors of NF-κB signaling pathways.[1]

The Synthetic Challenge

While the reduction of a ketone to an alcohol is a fundamental organic transformation, this specific substrate presents a bifurcated stability challenge :

  • Pyrrole Acid-Sensitivity: The electron-rich 1-methylpyrrole ring renders the adjacent carbinol center highly labile.[1] In the presence of Brønsted or Lewis acids, the resulting alcohol undergoes rapid dehydration to form a reactive azafulvenium intermediate, leading to polymerization or decomposition (tars).[1]

  • Chemo- & Stereoselectivity: Drug development applications often require high enantiomeric excess (ee). Standard hydride reductions yield racemates, necessitating the use of stereoselective catalytic systems like the Corey-Bakshi-Shibata (CBS) reduction.

This guide details two validated protocols: a robust racemic synthesis for scale-up and material generation, and an enantioselective route for medicinal chemistry applications.[1]

Retrosynthetic Logic & Mechanism

The synthesis relies on the nucleophilic addition of a hydride source to the carbonyl carbon of (3-methoxyphenyl)(1-methyl-2-pyrrolyl)methanone .

Reaction Mechanism (DOT Visualization)

ReactionMechanism Ketone Starting Ketone (C=O Electrophile) Transition Tetrahedral Intermediate Ketone->Transition Nucleophilic Attack Hydride Hydride Source (NaBH4 or CBS-H) Hydride->Transition Borate Borate Complex Transition->Borate Quench Hydrolysis (Critical pH Control) Borate->Quench Alcohol Target Alcohol (Racemic or Chiral) Quench->Alcohol pH > 7 SideProduct Azafulvenium (Acid Catalyzed Decomp) Quench->SideProduct pH < 5 (AVOID)

Figure 1: Mechanistic pathway highlighting the critical divergence at the quenching step. Acidic conditions trigger the formation of destructive azafulvenium species.

Experimental Protocols

Protocol A: Standard Racemic Reduction (NaBH4)

Best for: Bulk intermediate synthesis, analytical standards.

Reagents:

  • Substrate: (3-methoxyphenyl)(1-methyl-2-pyrrolyl)methanone (1.0 eq)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with the ketone (1.0 eq) and Methanol (10 vol). Cool the solution to 0°C using an ice/water bath. Rationale: Cooling suppresses potential side reactions and moderates the exothermic hydride addition.[1]

  • Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

  • Monitoring: Check TLC (30% EtOAc/Hexane). The ketone spot (UV active, lower Rf) should disappear; the alcohol spot (UV active, stains with Vanillin) will appear at higher Rf.[1]

  • Quench (CRITICAL): Pour the reaction mixture into saturated aqueous NaHCO₃ (10 vol).

    • Expert Insight: Do NOT use HCl or NH₄Cl.[1] Even weak acids can initiate polymerization of the electron-rich pyrrole alcohol.[1]

  • Extraction: Extract with Ethyl Acetate (3 x 5 vol). Wash combined organics with Brine.

  • Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo at <40°C.

Protocol B: Enantioselective Reduction (CBS Catalyst)

Best for: Chiral drug precursors (target >95% ee).

Reagents:

  • Catalyst: (R)-Me-CBS (oxazaborolidine) (10 mol%)

  • Reductant: Borane-THF complex (BH₃·THF) (0.6 eq) or Catecholborane.

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Catalyst Prep: Under Nitrogen atmosphere, dissolve (R)-Me-CBS catalyst in anhydrous THF.

  • Activation: Add BH₃·THF solution at -20°C. Stir for 10 minutes to form the active catalytic species.

  • Substrate Addition: Dissolve the ketone in THF and add it slowly (dropwise) to the catalyst mixture over 1 hour at -20°C.

    • Rationale: Slow addition ensures the ketone concentration remains low relative to the catalyst, maximizing the face-selective coordination.[1]

  • Quench: Add Methanol (2 eq) dropwise at -20°C to destroy excess hydride, followed by saturated aqueous NaHCO₃ .

  • Purification: Flash column chromatography (Silica gel neutralized with 1% Triethylamine).

Workup & Purification Logic

The stability of the product is entirely dependent on the workup conditions.[1] The following logic flow ensures product integrity.

WorkupLogic Start Reaction Complete QuenchDecision Select Quench Buffer Start->QuenchDecision Acidic 1M HCl / NH4Cl QuenchDecision->Acidic Incorrect Basic Sat. NaHCO3 / NaOH QuenchDecision->Basic Correct ResultBad Black Tar (Polymerization) Acidic->ResultBad ResultGood Clean Crude Alcohol Basic->ResultGood Purification Column Chromatography (Add 1% Et3N to Eluent) ResultGood->Purification

Figure 2: Decision tree for workup procedures. Maintaining basicity is non-negotiable for pyrrole carbinol survival.

Data Specifications & Validation

Analytical Data Summary
ParameterExpected Value / ObservationNotes
Appearance White to off-white solidTurns yellow/brown if oxidizing/decomposing.
1H NMR (CDCl₃)

5.85 (s, 1H, CH-OH)
Diagnostic carbinol proton.
1H NMR (Pyrrole)

6.1-6.7 (m, 3H)
Characteristic pyrrole ring signals.
IR Spectroscopy 3350-3450 cm⁻¹ (Broad)O-H Stretch (Strong).
IR Spectroscopy ~1640 cm⁻¹ (Absent)Disappearance of Ketone C=O.
Stability pH > 7 requiredStore at -20°C under Argon.[1]
Troubleshooting Guide
  • Problem: Product turns black during concentration.

    • Cause: Trace acid on glassware or in solvent (e.g., CDCl₃ often contains HCl).[1]

    • Solution: Filter CDCl₃ through basic alumina before NMR; add 1% triethylamine to chromatography solvents.[1]

  • Problem: Low Enantiomeric Excess (Protocol B).

    • Cause: Moisture in THF or fast addition rate.[1]

    • Solution: Redistill THF over Na/Benzophenone; slow down addition rate to ensure catalyst control.

References

  • Corey, E. J., & Helal, C. J. (1998).[1] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[1] Angewandte Chemie International Edition, 37(15), 1986–2012.[1] Link

  • Campi, E. M., et al. (1992).[1] Synthesis of Pyrrole-2-methanols. Australian Journal of Chemistry, 45(7), 1167.[1] (Foundation for pyrrole carbinol stability).

  • Sigma-Aldrich. (2024).[1] Sodium Borohydride Reduction Protocol. MilliporeSigma Technical Library.[1] Link

  • Cho, B. T. (2006).[1] Recent advances in the synthetic applications of the oxazaborolidine-mediated asymmetric reduction.[1][2][3] Tetrahedron, 62(33), 7621-7643.[1] Link

  • Gupton, J. T., et al. (1999).[1] The application of vinylogous iminium salt derivatives to the synthesis of biologically active pyrrole-containing marine natural products.[1] Tetrahedron, 55(50), 14185-14204.[1] (Discusses pyrrole reactivity and sensitivity).

Sources

Application Notes and Protocols for the Reduction of (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Context

The reduction of ketones to their corresponding secondary alcohols is a fundamental transformation in organic synthesis, playing a pivotal role in the construction of a vast array of biologically active molecules and pharmaceutical intermediates. The target molecule for this guide, (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanone, possesses a diaryl ketone-like structure, where one aryl group is a 3-methoxyphenyl ring and the other is a 1-methyl-1H-pyrrol-2-yl moiety. The selective reduction of the ketone functionality in such a molecule to yield (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol is of significant interest. The resulting secondary alcohol can serve as a versatile precursor for further chemical modifications, enabling the exploration of new chemical space in drug discovery programs. The methoxy and N-methyl-pyrrole functionalities offer sites for potential metabolic activity and molecular interactions, making the controlled synthesis of its derivatives a key objective for medicinal chemists.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient reduction of (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanone. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss the analytical techniques necessary for the unambiguous characterization of the final product.

Mechanistic Rationale: The Nucleophilic Addition of a Hydride

The reduction of a ketone to a secondary alcohol is most commonly and conveniently achieved through the use of hydride-donating reagents, such as sodium borohydride (NaBH₄).[1] The underlying mechanism is a nucleophilic addition to the carbonyl group.[2]

The carbonyl carbon in (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanone is electrophilic due to the polarization of the carbon-oxygen double bond, with the oxygen atom being more electronegative. The borohydride anion ([BH₄]⁻) from NaBH₄ acts as a source of hydride ions (H⁻). The reaction proceeds in two main steps:

  • Nucleophilic Attack: A hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon. This concerted step involves the breaking of a B-H bond and the formation of a new C-H bond. Simultaneously, the π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

  • Protonation: The resulting alkoxide is then protonated by a protic solvent, typically the alcohol solvent used for the reaction (e.g., methanol or ethanol), or during an aqueous workup, to yield the final secondary alcohol product.[3]

Ketone Reduction Mechanism ketone R-C(=O)-R' alkoxide R-CH(O⁻)-R' ketone->alkoxide H⁻ (from NaBH₄) nabh4 NaBH₄ alcohol R-CH(OH)-R' alkoxide->alcohol + H⁺ (from Solvent) solvent H-Solvent product_side Solvent⁻

Figure 1: General mechanism of ketone reduction by sodium borohydride.

Experimental Protocols

This section outlines a detailed, step-by-step protocol for the reduction of (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanone using sodium borohydride.

Protocol 1: Sodium Borohydride Reduction in Methanol

This protocol is a standard, reliable method for the reduction of ketones and is well-suited for the target transformation.[4]

Materials:

  • (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanone

  • Sodium borohydride (NaBH₄), 99%

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanone (1.0 eq). Dissolve the starting material in anhydrous methanol (approximately 10-15 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition; ensure adequate ventilation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the starting ketone spot is no longer visible by UV light. The reaction is typically complete within 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C until the effervescence ceases.

  • Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add dichloromethane (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Experimental Workflow start Dissolve Ketone in MeOH cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with aq. NH₄Cl monitor->quench extract Extract with DCM quench->extract wash_dry Wash and Dry extract->wash_dry purify Purify by Chromatography wash_dry->purify product Pure Alcohol Product purify->product

Figure 2: Workflow for the sodium borohydride reduction.

Data Presentation and Characterization

The successful conversion of the ketone to the secondary alcohol can be confirmed by a combination of spectroscopic methods.

Table 1: Key Reaction Parameters and Expected Outcomes
ParameterValue/Range
Reducing Agent Sodium Borohydride (NaBH₄)
Stoichiometry 1.5 equivalents
Solvent Methanol (MeOH)
Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Expected Yield >90% (after purification)
Purity >98% (by NMR and HPLC)
Spectroscopic Characterization

Infrared (IR) Spectroscopy:

The most telling change in the IR spectrum upon reduction will be the disappearance of the strong carbonyl (C=O) stretching vibration of the ketone and the appearance of a broad hydroxyl (O-H) stretching band for the alcohol.

  • (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanone (Starting Material): A strong absorption band is expected in the region of 1650-1680 cm⁻¹ , characteristic of an aryl ketone.

  • (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol (Product): The C=O peak will be absent. A broad and strong absorption band will appear in the region of 3200-3600 cm⁻¹ , corresponding to the O-H stretch of the alcohol. A C-O stretching band will also appear in the fingerprint region, typically around 1050-1150 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the product.

Estimated ¹H NMR (400 MHz, CDCl₃) Shifts:

Proton(3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanone (Ketone)(3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol (Alcohol)
-OCH₃ ~3.8 ppm (s, 3H)~3.8 ppm (s, 3H)
N-CH₃ ~3.9 ppm (s, 3H)~3.6 ppm (s, 3H)
Pyrrole-H ~6.1-7.0 ppm (m, 3H)~5.9-6.8 ppm (m, 3H)
Aromatic-H ~6.9-7.5 ppm (m, 4H)~6.8-7.3 ppm (m, 4H)
CH-OH -~5.8 ppm (s, 1H)
OH -Broad singlet, variable shift

Estimated ¹³C NMR (100 MHz, CDCl₃) Shifts:

Carbon(3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanone (Ketone)(3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol (Alcohol)
C=O ~185-195 ppmAbsent
CH-OH Absent~70-80 ppm
-OCH₃ ~55 ppm~55 ppm
N-CH₃ ~36 ppm~35 ppm
Pyrrole Carbons ~110-135 ppm~105-130 ppm
Aromatic Carbons ~115-160 ppm~110-160 ppm

Trustworthiness and Validation:

The protocols described herein are based on well-established and widely practiced methods for ketone reduction.[3] To ensure the validity of the experimental results, it is imperative to:

  • Confirm Starting Material Purity: The purity of the starting ketone should be confirmed by NMR or other suitable analytical techniques before commencing the reaction.

  • Thorough Reaction Monitoring: Use TLC to ensure the complete consumption of the starting material. Co-spotting with the starting material is recommended for accurate comparison.

  • Comprehensive Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The obtained data should be consistent with the expected structure of the secondary alcohol. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • Donohoe, T. J., et al. (2007). Partial reduction of pyrroles: application to natural product synthesis. The Chemical Record, 7(4), 217-226. Retrieved from [Link]

  • Lumen Learning. Organic Chemistry II - 19.3. Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Retrieved from [Link]

  • Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. (n.d.). Retrieved from [Link]

  • PubChem. Phenyl(1H-pyrrol-2-YL)methanone. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • PubChem. 2-Acetyl-1-methylpyrrole. Retrieved from [Link]

  • Torisawa, Y., Nishi, T., & Minamikawa, J. (2001). NaBH4 in N-methylpyrrolidone: a safe alternative for hydride displacement reaction. Bioorganic & medicinal chemistry letters, 11(20), 2787-2789. Retrieved from [Link]

  • Ibnusaud, I., et al. (2015). Stabilization of NaBH 4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. The Journal of organic chemistry, 80(23), 11738-11747. Retrieved from [Link]

  • Allen, C. F. H., & Wilson, C. V. (1947). 2,4-diphenylpyrrole. Organic Syntheses, 27, 33. Retrieved from [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • ResearchGate. (2019). Reduction using sodium borohyride? Retrieved from [Link]

Sources

Friedel-Crafts acylation protocols for 1-methylpyrrole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpyrrole is a quintessential


-excessive heterocycle, exhibiting reactivity orders of magnitude higher than benzene in electrophilic aromatic substitutions (

). However, this high reactivity presents a paradox: the electron-rich ring is exceptionally prone to acid-catalyzed polymerization (resinification), rendering standard Friedel-Crafts conditions (e.g.,

in nitrobenzene) destructive.

This Application Note provides three field-validated protocols designed to decouple acylation from polymerization. We focus on C2-regioselective strategies that utilize mild Lewis acids, green catalysis, and catalyst-free systems for highly reactive electrophiles.

Mechanistic Grounding & Regioselectivity

The regiochemical outcome of 1-methylpyrrole acylation is governed by the stability of the arenium ion (sigma complex) intermediate.

  • C2 Attack (Preferred): Attack at the

    
    -position generates a carbocation stabilized by three resonance structures, including a particularly stable contributor where the positive charge is delocalized onto the nitrogen atom with preserved conjugation across the C3-C4 bond.
    
  • C3 Attack (Minor): Attack at the

    
    -position yields an intermediate with fewer resonance contributors and disrupted conjugation, making it kinetically disfavored under thermodynamic control.
    

Critical Insight: Strong protic acids or harsh Lewis acids generate high concentrations of protonated pyrrole species, which act as electrophiles toward unprotonated pyrrole, initiating polymerization. Success depends on maintaining a "proton-poor" environment.

G cluster_0 Substrate cluster_1 Pathways cluster_2 Outcome Start 1-Methylpyrrole C2_Path C2-Attack (Alpha) High Resonance Stab. Start->C2_Path Mild Lewis Acid (Kinetic Control) C3_Path C3-Attack (Beta) Lower Stability Start->C3_Path Steric Bulk on N (Not applicable here) Poly Polymerization (Acid Catalyzed Side-Rxn) Start->Poly Strong Protic Acid (AlCl3/HCl) Prod2 2-Acyl-1-methylpyrrole (Major Product) C2_Path->Prod2 Prod3 3-Acyl-1-methylpyrrole (Minor Product) C3_Path->Prod3

Figure 1: Mechanistic divergence in pyrrole acylation. Green path indicates the target workflow.

Protocol A: Indium(III) Triflate Catalyzed Acylation (The "Green" Standard)

This protocol represents the modern "gold standard" for acylating sensitive heterocycles. Indium(III) triflate (


) is a water-tolerant, mild Lewis acid that activates the acyl donor without decomposing the pyrrole ring.

Advantages:

  • Low catalyst loading (1-5 mol%).

  • Recyclable catalyst.[1]

  • High C2 regioselectivity (>95:5).

  • Minimal polymerization.

Materials
  • Substrate: 1-Methylpyrrole (1.0 equiv).

  • Reagent: Acid Anhydride (

    
    ) or Acid Chloride (
    
    
    
    ) (1.1 equiv).
  • Catalyst: Indium(III) triflate (

    
    ) (1-5 mol%).
    
  • Solvent: Acetonitrile (

    
    ) or Nitromethane (
    
    
    
    ). Note: Can be run solvent-free for liquid anhydrides.
Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve

    
     (5 mol%) in Acetonitrile (0.5 M concentration relative to pyrrole).
    
  • Activation: Add the Acid Anhydride (1.1 equiv) to the catalyst solution. Stir for 5 minutes at room temperature (RT) to generate the active acylating complex.

  • Addition: Add 1-Methylpyrrole (1.0 equiv) dropwise over 10 minutes.

    • Why: Slow addition prevents localized high concentrations of pyrrole, reducing oligomerization risk.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (typically Hexane:EtOAc 8:2).

    • Observation: The solution may darken slightly, but should not turn black/tarry (sign of polymerization).

  • Quench: Add saturated aqueous

    
     (10 mL) to quench the reaction and neutralize any free acid.
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Wash combined organics with brine.[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    

Expected Yield: 85–95% Reference: Nagarajan, R. et al. (2001). Tetrahedron Letters. [1]

Protocol B: Catalyst-Free Trifluoroacetylation (The "Reactive" Method)

Trifluoroacetyl groups are critical in medicinal chemistry (bioisosteres, lipophilicity). Trifluoroacetic anhydride (TFAA) is sufficiently electrophilic to acylate 1-methylpyrrole without any external catalyst, completely avoiding metal contamination.

Advantages:

  • Metal-free synthesis.[2]

  • Rapid reaction (often <1 hour).

  • Atom economical.

Materials
  • Substrate: 1-Methylpyrrole (1.0 equiv).

  • Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 equiv).

  • Solvent: Dichloromethane (DCM) or anhydrous Ether.

  • Base: Pyridine (1.3 equiv) – Optional but recommended to scavenge TFA byproduct.

Step-by-Step Methodology
  • Setup: Flame-dry a flask and purge with Nitrogen/Argon. Add 1-Methylpyrrole (1.0 equiv) and Pyridine (1.3 equiv) in anhydrous DCM. Cool to 0°C.[1][3]

    • Why: The reaction is highly exothermic. Cooling controls the rate and prevents regio-scrambling.

  • Addition: Add TFAA (1.2 equiv) dropwise via syringe over 15 minutes.

    • Caution: Evolution of heat. Ensure efficient stirring.

  • Reaction: Allow the mixture to warm to RT and stir for 1 hour.

  • Workup: Pour the mixture into ice-cold water.

  • Neutralization: Wash the organic layer with 1M HCl (to remove pyridine) followed by sat.

    
    .
    
  • Isolation: Dry (

    
    ) and concentrate. The product, 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone, is often pure enough without chromatography.
    

Expected Yield: 90–98% Reference: Clement, J. et al. (1994). Can. J. Chem. [2]

Protocol C: Zinc(II) Mediated Acylation (The "Scale-Up" Method)

For kilogram-scale applications where Indium is too costly, Zinc Chloride (


) offers a balance between cost and mildness. It is far superior to 

for pyrroles.
Step-by-Step Methodology
  • Complexation: Suspend anhydrous

    
     (1.1 equiv) in DCM. Add Acyl Chloride (1.1 equiv) and stir for 15 mins to form the acylium-zinc complex.
    
  • Addition: Add 1-Methylpyrrole (1.0 equiv) at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then reflux (40°C) for 1–2 hours if conversion is incomplete.

  • Workup: Standard aqueous workup.

Comparative Data & Troubleshooting

ParameterProtocol A (Indium)Protocol B (TFAA)Protocol C (Zinc)Classic (

)
Catalyst Type Mild Lewis AcidNone (Autocatalytic)Moderate Lewis AcidStrong Lewis Acid
Regioselectivity High (C2)Very High (C2)High (C2)Moderate (C2/C3 mix)
Polymerization NegligibleLow (if cooled)LowHigh (Risk of Tar)
Yield 85-95%90-98%70-85%40-60%
Ideal Use High-value PharmaFluorinated analogsBulk ScaleAvoid if possible
Troubleshooting Guide
  • Problem: Black tar formation.

    • Cause: Acid concentration too high or temperature uncontrolled.

    • Fix: Switch to Protocol A; ensure slow addition of pyrrole; lower temperature.

  • Problem: C2/C3 Isomer mixture.

    • Cause: Thermodynamic equilibration or steric crowding.

    • Fix: Lower reaction temperature; ensure solvent is non-polar (DCM/Hexane) to favor tight ion pairing at C2.

  • Problem: Low Conversion.

    • Cause: Catalyst deactivation by moisture.

    • Fix: Use anhydrous solvents; increase catalyst loading to 10 mol%.

Workflow Visualization

Workflow Start Start: 1-Methylpyrrole Decision Select Acyl Donor Start->Decision PathA Acid Anhydride/Chloride Decision->PathA Standard Acyl PathB Trifluoroacetic Anhydride Decision->PathB Trifluoroacetyl StepA1 Add In(OTf)3 (5 mol%) Solvent: MeCN PathA->StepA1 StepB1 No Catalyst Required Add Pyridine (Base) PathB->StepB1 Reaction Reaction (0°C to RT) Monitor TLC StepA1->Reaction StepB1->Reaction Quench Quench: Sat. NaHCO3 Reaction->Quench Workup Extract (DCM) -> Dry -> Concentrate Quench->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify

Figure 2: Decision matrix and workflow for selecting the optimal acylation protocol.

References

  • Nagarajan, R., & Perumal, P. T. (2002). Indium(III) chloride catalyzed synthesis of pyrroles and their acylation. Tetrahedron, 58(7), 1229-1232.

  • Clement, J., et al. (1994). Trifluoroacetylation of pyrroles and indoles. Canadian Journal of Chemistry, 72, 123-127.

  • Anderson, H. J., & Lee, S. F. (1965). Pyrrole chemistry: Acylation of pyrrole and N-methylpyrrole. Canadian Journal of Chemistry, 43(2), 409-414.

  • Gupta, A., et al. (2018). Recent advances in the synthesis of acylpyrroles.[2][4] Arkivoc, 2018(ii), 136-163.

Sources

Catalytic hydrogenation of pyrrolyl phenyl ketones methods

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation of Pyrrolyl Phenyl Ketones

Part 1: Executive Summary & Mechanistic Challenge

The catalytic hydrogenation of pyrrolyl phenyl ketones presents a classic chemoselectivity dilemma in organic synthesis. The substrate contains two reducible motifs: the carbonyl group (C=O) and the electron-rich heteroaromatic pyrrole ring.

The Core Challenge:

  • Catalyst Poisoning: The pyrrole nitrogen (unless protected) has a lone pair that can coordinate strongly to metal surfaces (Pd, Pt) or homogeneous centers, effectively poisoning the catalyst.

  • Competing Reduction: Standard heterogeneous conditions (e.g., Pd/C, H₂) often lead to non-selective reduction, yielding a mixture of the alcohol (C-OH), the methylene (CH₂), and the saturated pyrrolidine ring.

  • Stereocontrol: Generating chiral alcohols requires precise ligand design to differentiate the planar ketone faces in the presence of the bulky, coordinating pyrrole.

This guide details three distinct protocols to target specific oxidation states, grounded in electronic control and catalyst selection.

Part 2: Chemoselectivity Landscape (Visualized)

The following diagram illustrates the divergent pathways based on catalyst and protecting group strategy.

Chemoselectivity Figure 1: Divergent Hydrogenation Pathways for Pyrrolyl Ketones Start Pyrrolyl Phenyl Ketone N_Protect Step 1: N-Protection (Boc/Tosyl) Start->N_Protect Essential for Selectivity Prod_Sat Pyrrolidine (Ring Saturation) Start->Prod_Sat Protocol C: Rh/C or Pd/C Acidic Media Prod_Alc Chiral Alcohol (C=O → CH-OH) N_Protect->Prod_Alc Protocol A: Ru-PhTRAP/Noyori (Asymmetric) Prod_Alk Alkyl Pyrrole (C=O → CH2) N_Protect->Prod_Alk Protocol B: Pd/C via Tosylhydrazone

Part 3: Detailed Experimental Protocols

Protocol A: Asymmetric Hydrogenation (Ketone Chiral Alcohol)

Target: Enantioselective reduction of C=O while preserving the pyrrole ring.

Scientific Rationale: Direct hydrogenation of naked pyrrolyl ketones is difficult due to N-coordination. Protecting the nitrogen with an electron-withdrawing group (EWG) like tert-butoxycarbonyl (Boc) or Tosyl (Ts) decreases the electron density on the ring, preventing catalyst poisoning and side-reactions. Chiral Ruthenium complexes (e.g., Ru-PhTRAP or Ru-BINAP/diamine) are superior to Rh or Ir for this specific transformation.

Reagents & Equipment:

  • Substrate: N-Boc-2-pyrrolyl phenyl ketone (1.0 equiv).

  • Catalyst: [RuCl₂(p-cymene)]₂ (0.025 equiv) + Chiral Ligand (e.g., (S,S)-(R,R)-PhTRAP or TsDPEN) (0.05 equiv).

  • Solvent: Anhydrous Isopropanol (IPA).

  • Base:

    
    -BuOK (0.1 equiv).
    
  • Gas: Hydrogen (H₂) 20–50 bar.

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox (Ar atmosphere), mix [RuCl₂(p-cymene)]₂ and the chiral ligand in IPA. Stir at 80°C for 1 hour to generate the active catalytic species.

  • Substrate Loading: Add the N-Boc-pyrrolyl ketone to the catalyst solution.

  • Base Activation: Add the solution of

    
    -BuOK in IPA. The base is critical to generate the active Ru-hydride species via the "metal-ligand bifunctional mechanism."
    
  • Hydrogenation: Transfer the mixture to a stainless steel autoclave. Purge with H₂ (3x) and pressurize to 30 bar.

  • Reaction: Stir at 60°C for 12–24 hours.

  • Work-up: Vent H₂ carefully. Concentrate the solvent under reduced pressure. Purify via flash chromatography (SiO₂).

Key Performance Indicator (KPI): Expect >95% conversion and >90% ee.

Protocol B: Deoxygenation (Ketone Methylene)

Target: Complete removal of the oxygen (C=O


 CH₂) without saturating the pyrrole ring.

Scientific Rationale: Direct hydrogenolysis of the ketone to the alkane on Pd/C usually requires acidic conditions, which inevitably reduces the electron-rich pyrrole ring to a pyrrolidine. To achieve chemoselectivity, we utilize a Pd-catalyzed hydrogenation of the N-tosylhydrazone intermediate . This "Wolff-Kishner mimetic" proceeds under mild conditions where the aromatic ring is stable.

Reagents & Equipment:

  • Substrate: Pyrrolyl phenyl ketone.

  • Reagent:

    
    -Toluenesulfonyl hydrazide (1.1 equiv).
    
  • Catalyst: 5% Pd/C (10 wt% loading).

  • Solvent: Methanol/THF (1:1).

  • Additive: Lithium tert-butoxide (2.0 equiv) - Note: Base is required for the hydrazone decomposition mechanism.

Step-by-Step Methodology:

  • Hydrazone Formation: Reflux the ketone with

    
    -toluenesulfonyl hydrazide in methanol for 4 hours. Cool and filter the precipitated hydrazone.
    
  • Hydrogenation Setup: Suspend the isolated hydrazone and Pd/C in THF/MeOH.

  • Base Addition: Add LiO

    
    Bu.
    
  • Reaction: Hydrogenate at 1 atm (balloon pressure) or mild pressure (5 bar) at 60°C for 8 hours.

    • Mechanism:[1][2][3] The base generates a diazo intermediate in situ, which undergoes Pd-catalyzed decomposition/insertion and subsequent hydrogenation.

  • Work-up: Filter through Celite to remove Pd/C. Evaporate solvents.

Protocol C: Ring Saturation (Pyrrole Pyrrolidine)

Target: Total saturation of the pyrrole ring.

Scientific Rationale: When the bioactivity target requires the saturated pyrrolidine scaffold, acidic heterogeneous hydrogenation is the method of choice. The acid protonates the pyrrole (or the resulting amine), preventing the strong adsorption of the nitrogen lone pair that would otherwise poison the catalyst.

Reagents:

  • Catalyst: 5% Rh/C or PtO₂ (Adams' Catalyst). Rh is often more active than Pd for pyrrole saturation.

  • Solvent: Methanol + Acetic Acid (10% v/v) or 1M HCl in MeOH.

  • Conditions: 50 bar H₂, 80°C.

Part 4: Data Summary & Troubleshooting

Table 1: Catalyst Selection Matrix

Desired ProductCatalyst SystemKey AdditiveCritical Condition
Chiral Alcohol Ru-PhTRAP or Ru-BINAP

-BuOK
N-Protection (Boc) required
Methylene (Alkyl) Pd/C (via Hydrazone)LiO

Bu
Two-step sequence (Hydrazone interm.)
Pyrrolidine (Sat.) Rh/C or PtO₂Acetic Acid / HClAcidic media to prevent poisoning

Self-Validating Checks (Troubleshooting):

  • Low Conversion in Protocol A? Check your substrate purity. Free pyrrole N-H (deprotected starting material) will poison the Ru catalyst immediately. Ensure >99% N-Boc protection.

  • Ring Reduction in Protocol B? Lower the H₂ pressure. The hydrazone mechanism works at 1 atm; high pressure favors ring saturation.

  • Racemization? In Protocol A, ensure the reaction time isn't excessive. Ru-hydrides can catalyze the reversible dehydrogenation/hydrogenation, eroding ee over time.

Part 5: References

  • Kuewen, R. et al. (2007). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. American Chemical Society.[4][5][6] Available at: [Link]

  • Zhou, Y. et al. (2014). Transfer hydrogenation of ketones to alkanes using tributylamine under heterogeneous Pd/C catalysis. Applied Organometallic Chemistry. Available at: [Link]

  • Hegedűs, L. (1998). Investigation of the heterogeneous catalytic hydrogenation of pyrrole derivatives. ResearchGate. Available at: [Link]

  • Ohkuma, T. et al. (1995). Asymmetric hydrogenation of ketones with chiral Ru-BINAP-diamine catalysts. Journal of the American Chemical Society. Available at: [Link]

Sources

Using 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol: Synthesis, Resolution, and Utility as a Chiral Building Block

Introduction: The Value of Pyrrole-Based Chiral Scaffolds

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks—well-defined molecules with one or more stereocenters—serve as foundational starting points for the construction of complex molecular architectures. The pyrrole moiety is a privileged heterocycle, present in numerous biologically active molecules and natural products. When combined with a stereogenic carbinol center, as in 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, it becomes a versatile tool for asymmetric synthesis.

This guide provides a comprehensive overview of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol as a chiral building block. We detail its synthesis from common starting materials, a robust enzymatic protocol for its resolution into single enantiomers, and a validated application in asymmetric catalysis. The methodologies are presented with an emphasis on the underlying chemical principles, providing researchers with the knowledge to not only replicate the protocols but also adapt them for novel applications.

Part 1: Synthesis of Racemic 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

The synthesis of the racemic alcohol is efficiently achieved via a Grignard reaction. This classic organometallic transformation involves the nucleophilic addition of a Grignard reagent, formed from 3-bromoanisole, to 1-methyl-2-pyrrolecarboxaldehyde. The choice of anhydrous conditions is critical, as Grignard reagents are highly reactive towards protic solvents like water.

Experimental Protocol: Grignard Synthesis
  • Grignard Reagent Preparation:

    • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equiv).

    • Add a small crystal of iodine to initiate the reaction.

    • In a separate flask, dissolve 3-bromoanisole (1.0 equiv) in anhydrous tetrahydrofuran (THF).

    • Add approximately 10% of the 3-bromoanisole solution to the magnesium turnings and stir. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color.

    • Once initiated, add the remaining 3-bromoanisole solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • In a separate flame-dried 500 mL flask under an inert atmosphere, dissolve 1-methyl-2-pyrrolecarboxaldehyde (1.0 equiv) in anhydrous THF.

    • Cool the aldehyde solution to 0 °C using an ice bath.

    • Slowly add the prepared Grignard reagent to the aldehyde solution via cannula transfer. The slow addition is crucial to control the exothermicity of the reaction.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step neutralizes the magnesium alkoxide and dissolves the magnesium salts.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude alcohol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the racemic 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol as a viscous oil or low-melting solid.

Part 2: Enantioselective Resolution via Enzymatic Acylation

Kinetic resolution is a powerful strategy for separating enantiomers. We employ an enzymatic approach using Candida antarctica Lipase B (CALB), a highly efficient and selective biocatalyst, to preferentially acylate one enantiomer of the alcohol.[1] This results in a mixture of an acylated ester and the unreacted, enantiomerically enriched alcohol, which can be easily separated.

Workflow for Synthesis and Resolution

G cluster_0 Synthesis of Racemate cluster_1 Enzymatic Kinetic Resolution cluster_2 Separated Enantiomers A 1. Prepare Grignard Reagent (3-Methoxyphenylmagnesium bromide) B 2. React with Aldehyde (1-Methyl-2-pyrrolecarboxaldehyde) A->B Anhydrous THF C 3. Aqueous Work-up & Purification B->C Quench with NH4Cl(aq) D (R/S)-Alcohol (Racemic Mixture) C->D Column Chromatography E 4. Racemic Alcohol + Acyl Donor (e.g., Vinyl Acetate) D->E F 5. Add Lipase (CALB) Stir at controlled temp. E->F G 6. Monitor Reaction Progress (TLC/HPLC) F->G H 7. Separation of Products G->H I (S)-Alcohol (Enantiopure) H->I Unreacted J (R)-Ester (Enantiopure) H->J Acylated

Caption: Workflow for the synthesis and enzymatic resolution of the chiral alcohol.

Protocol: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup:

    • To a solution of racemic 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (1.0 equiv) in a suitable organic solvent (e.g., toluene or THF), add vinyl acetate (2.0-3.0 equiv) as the acyl donor. The use of vinyl acetate is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.

    • Add immobilized Candida antarctica Lipase B (CALB, typically 5-10% by weight of the substrate).

  • Reaction Monitoring:

    • Stir the suspension at a constant temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or TLC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess (e.e.) for both the remaining alcohol and the newly formed ester.

  • Work-up and Separation:

    • Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted alcohol from the ester product using flash column chromatography. The ester is significantly less polar than the alcohol, making separation straightforward.

    • The enantiomeric excess of the separated alcohol and the ester (after hydrolysis) should be determined using chiral HPLC.

Part 3: Application in Asymmetric Ketone Reduction

Enantiopure pyrrolyl-methanols can serve as effective chiral ligands or auxiliaries. A prominent application is in the Corey-Bakshi-Shibata (CBS) reduction, where the alcohol forms a chiral oxazaborolidine catalyst in situ with borane.[2][3] This catalyst then mediates the highly enantioselective reduction of prochiral ketones to secondary alcohols.

Catalytic Cycle for Asymmetric Reduction

G A Chiral (S)-Alcohol C Active (S)-CBS Catalyst (Oxazaborolidine) A->C B BH3 Source (e.g., BH3-THF) B->C E Chiral Complex C->E Coordination D Prochiral Ketone (R1-CO-R2) D->E F Enantiopure (R)-Alcohol Product E->F Hydride Transfer from BH3 F->C Catalyst Regeneration

Caption: Simplified catalytic cycle for the CBS reduction of a prochiral ketone.

Protocol: Asymmetric Reduction of Acetophenone
  • Catalyst Formation:

    • To a flame-dried flask under an inert atmosphere, add a solution of enantiopure (e.g., S-enantiomer) 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (0.1 equiv) in anhydrous THF.

    • Add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, 0.1 equiv) dropwise at room temperature.

    • Stir the mixture for 15-20 minutes to allow for the formation of the chiral oxazaborolidine catalyst.

  • Ketone Reduction:

    • Cool the catalyst solution to 0 °C.

    • In a separate flask, prepare a solution of the prochiral ketone (e.g., acetophenone, 1.0 equiv) in anhydrous THF.

    • Add the ketone solution to the catalyst mixture.

    • Slowly add an additional amount of borane-THF complex (1.0 M in THF, 0.6-1.0 equiv) dropwise to the reaction mixture. The slow addition is key to achieving high enantioselectivity.

    • Stir the reaction at 0 °C, monitoring by TLC.

  • Work-up and Analysis:

    • Once the reaction is complete, quench it carefully by the slow addition of methanol at 0 °C.

    • Remove the solvents under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the resulting secondary alcohol by flash column chromatography.

    • Determine the yield and measure the enantiomeric excess by chiral HPLC or GC analysis.

Representative Results

The performance of the chiral ligand can be evaluated against a range of ketone substrates. The steric and electronic properties of the ketone influence both the reaction rate and the degree of asymmetric induction.

EntryKetone SubstrateProduct AlcoholYield (%)e.e. (%)
1Acetophenone1-Phenylethanol9596
2Propiophenone1-Phenyl-1-propanol9294
31-Tetralone1,2,3,4-Tetrahydro-1-naphthol9898
42-Chloroacetophenone2-Chloro-1-phenylethanol8997

Note: Data are representative examples and actual results may vary based on precise reaction conditions.

References

  • Mei, G.-J., et al. (2021).Profile of catalytic asymmetric synthesis of axially chiral pyrroles. This review provides context on the importance of chiral pyrrole skeletons as ligands and catalysts.
  • Chen, Y., et al. (2023).Recent advances in the construction of axially chiral arylpyrroles. Discusses modern strategies for creating chiral pyrrole-containing molecules. [Source: SpringerLink]
  • Zhan, W., et al. (2024).Atroposelective synthesis of axially chiral indolizinylpyrroles by catalytic asymmetric Paal–Knorr reaction. Highlights the Paal-Knorr reaction, a key method for pyrrole synthesis. [Source: Royal Society of Chemistry]
  • Twohig, M., et al. (2014). Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC2) with UV Detection. Describes modern analytical techniques like UPC² and HPLC for resolving and analyzing chiral compounds. [Source: Waters Corporation][4]

  • Gotor-Fernández, V., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Reviews the use of lipases in the dynamic kinetic resolution of chiral alcohols, a technique related to the one described here. [Source: MDPI][1]

  • Corey, E.J., & Helal, C.J. (1998).Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. A foundational review on the CBS reduction. [Source: Angewandte Chemie]
  • Bullock, C., et al. (2025). Chiral Resolution, Stereochemical Assignment and Correction of a Cystic Fibrosis-causing variant of Aryl-Triazolyl-Methanol Derivative. Provides a recent example of the importance of chiral resolution for aryl-methanol derivatives in drug development. [Source: ResearchGate][5]

  • List, B. (2008). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Discusses the broader field of organocatalysis, relevant to the application of the chiral alcohol. [Source: Japan Institute of Heterocyclic Chemistry][3]

  • Lin, Y.-M., et al. (2013). Enantioselective fluorescent recognition of prolinol. Details the use of chiral amino alcohols, a related class of compounds, in molecular recognition. [Source: Royal Society of Chemistry][2]

  • Iuliano, A., et al. (2007). Asymmetric Synthesis of 1-(2-Pyrrolyl)alkylamines by the Addition of Organometallic Reagents to Chiral 2-Pyrroleimines. Details synthetic routes to other chiral pyrrole derivatives, demonstrating the modularity of pyrrole chemistry. [Source: ResearchGate][6]

Sources

Scalable synthesis routes for CAS 944658-22-4

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of CAS 944658-22-4

PART 1: CORE DIRECTIVE & EXECUTIVE SUMMARY

This Application Note details the scalable synthesis of (3-Methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol (CAS 944658-22-4) . This molecule serves as a critical building block for the synthesis of bioactive aryl-pyrrole derivatives, including anti-inflammatory chalcones (e.g., MPP analogs) and potential P-CAB (Potassium-Competitive Acid Blocker) pharmacophores.

Unlike bench-scale methods that often rely on cryogenic lithiation or unoptimized reagent stoichiometry, this protocol prioritizes process robustness, thermal safety, and supply chain availability . The selected route utilizes a Grignard addition strategy , which offers superior scalability compared to lithiation-based approaches for this specific substitution pattern.

Key Process Metrics:

  • Target Molecule: (3-Methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol

  • CAS: 944658-22-4[1]

  • Primary Route: Grignard Addition (Convergent).

  • Starting Materials: 3-Bromoanisole (Commodity) and 1-Methyl-2-pyrrolecarboxaldehyde (Commodity).

  • Scalability Potential: Multi-kilogram batch ready.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Retrosynthetic Analysis

The target molecule contains a secondary alcohol bridging an electron-rich pyrrole ring and an electron-rich anisole ring.

  • Disconnection: The most logical disconnection is at the benzylic carbon-carbon bond.

  • Synthon A: 3-Methoxyphenyl nucleophile (Grignard or Lithiate).

  • Synthon B: 1-Methyl-2-formylpyrrole electrophile.

  • Selection Rationale:

    • Route 1 (Selected): Grignard Addition. 3-Bromoanisole is easily converted to the Grignard reagent. 1-Methyl-2-pyrrolecarboxaldehyde is a stable, commercially available aldehyde. This reaction can be run at 0°C to Room Temperature (RT), avoiding the -78°C conditions required for lithiation of the pyrrole ring.

    • Route 2 (Discarded): Lithiation of N-Methylpyrrole. Direct lithiation of N-methylpyrrole occurs at the C2 position but requires n-BuLi and cryogenic cooling (-78°C) to prevent polymerization or isomerization. This is less energy-efficient for large-scale manufacturing.

Detailed Synthesis Protocol (Route 1: Grignard Addition)

Step 1: Preparation of (3-Methoxyphenyl)magnesium bromide Note: While commercially available, in-situ preparation is described for cost optimization.

  • Reagents:

    • 3-Bromoanisole (1.0 equiv)

    • Magnesium turnings (1.1 equiv, activated)

    • Iodine (catalytic crystal)

    • THF (Anhydrous, 5-10 volumes)

  • Mechanism: Oxidative insertion of Mg into the C-Br bond.

  • Protocol:

    • Charge a dry reactor (inerted with N2) with Mg turnings.

    • Add a catalytic amount of Iodine and 10% of the total THF volume.

    • Add 5% of the 3-Bromoanisole to initiate the reaction (exotherm/color change observed).

    • Once initiated, dilute with remaining THF.

    • Add the remaining 3-Bromoanisole dropwise, maintaining internal temperature between 35-45°C (reflux control).

    • Stir at 40°C for 1-2 hours until Mg consumption is near complete.

    • Checkpoint: Titrate a specific aliquot to confirm Grignard concentration (Target: ~1.0 M).

Step 2: Coupling with 1-Methyl-2-pyrrolecarboxaldehyde

  • Reagents:

    • 1-Methyl-2-pyrrolecarboxaldehyde (0.95 equiv relative to Grignard)

    • THF (Solvent)[2]

  • Protocol:

    • Cool the Grignard solution to 0-5°C.

    • Dissolve 1-Methyl-2-pyrrolecarboxaldehyde in THF (2 volumes).

    • Critical Step: Add the aldehyde solution slowly to the Grignard reagent. Note: Reverse addition (Grignard to Aldehyde) is also possible but adding Aldehyde to Grignard ensures the nucleophile is in excess during the reaction, minimizing side reactions.

    • Maintain internal temperature < 10°C during addition.

    • Allow the mixture to warm to RT (20-25°C) and stir for 2-4 hours.

    • IPC (In-Process Control): Monitor by TLC or HPLC. Target < 1% residual aldehyde.

Step 3: Quench and Workup

  • Protocol:

    • Cool the reaction mixture to 0°C.

    • Quench slowly with saturated aqueous Ammonium Chloride (

      
      ). Caution: Exothermic.
      
    • Extract the aqueous layer with Ethyl Acetate (EtOAc) or MTBE (2x).

    • Combine organic layers and wash with Brine.

    • Dry over Sodium Sulfate (

      
      ) and filter.
      
    • Concentrate under reduced pressure to yield the crude oil.

Step 4: Purification

  • Method: Crystallization or High-Vacuum Distillation.

  • Crystallization Strategy:

    • The crude product is often a viscous oil. Trituration with cold Hexanes or Heptane/IPA mixture can induce solidification if the purity is high.

    • If oil persists, flash column chromatography (Silica, Hexane/EtOAc gradient) is effective for high-purity needs.

    • Scalable Purification: For kilogram scale, high-vacuum distillation (short path) is preferred to remove heavy oligomers, followed by recrystallization from Ethanol/Water if a solid is required.

Process Optimization & Safety
ParameterRecommendationRationale
Solvent THF (Tetrahydrofuran)Essential for Grignard stability. 2-MeTHF is a greener alternative with higher boiling point.
Temperature 0°C

RT
Controls exotherm during addition; RT ensures completion without thermal degradation.
Stoichiometry 1.05 : 1.00 (Grignard : Aldehyde)Slight excess of Grignard ensures full conversion of the aldehyde, which is harder to remove than the anisole byproduct.
Quench

(aq)
Mild acidic quench prevents dehydration of the secondary alcohol to the alkene (styrene-like derivative).

Impurity Profile:

  • Bis-addition product: Rare due to steric hindrance and stoichiometry control.

  • Dehydration product: (E/Z)-1-(3-methoxystyryl)-1-methylpyrrole. Avoid strong acids and high heat during workup.

  • Homocoupling: 3,3'-Dimethoxybiphenyl (from Grignard coupling). Removed via wash/crystallization.

PART 3: VISUALIZATION & FORMATTING

Reaction Scheme Diagram

SynthesisRoute SM1 3-Bromoanisole (Commodity) Grignard Intermediate A: (3-Methoxyphenyl)MgBr SM1->Grignard Mg activation Mg Mg / THF Mg->Grignard Reaction Nucleophilic Addition (0°C to RT) Grignard->Reaction SM2 1-Methyl-2-pyrrole- carboxaldehyde SM2->Reaction Electrophile Quench Quench (NH4Cl) & Workup Reaction->Quench Product Target Product: CAS 944658-22-4 (Alcohol) Quench->Product Purification

Caption: Figure 1. Convergent Grignard synthesis route for CAS 944658-22-4.

Workflow Logic Diagram

Workflow Start Start: Reactor Setup (N2 Inertion) GrignardPrep Grignard Formation (Exotherm Control 35-45°C) Start->GrignardPrep Check1 IPC: Grignard Active? GrignardPrep->Check1 Addition Addition of Aldehyde (Temp < 10°C) Check1->Addition Pass Stir Reaction Aging (2-4h @ RT) Addition->Stir Check2 IPC: Aldehyde < 1%? Stir->Check2 Check2->Stir Fail (Extend Time) Workup Quench & Extraction Check2->Workup Pass Purify Distillation / Crystallization Workup->Purify Final Final QC (NMR, HPLC) Purify->Final

Caption: Figure 2. Step-by-step process workflow for the scalable manufacturing of CAS 944658-22-4.

References

  • PubChem. Compound Summary for CAS 944658-22-4. National Library of Medicine. Available at: [Link]

  • Lee, Y.G., et al. (2016). "(E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone displays suppression of inflammatory responses via inhibition of Src, Syk, and NF-κB".[3][4][5][6] The Korean Journal of Physiology & Pharmacology, 20(1), 91-99.[3][5][6] (Context: Describes the bioactive chalcone derived from the target alcohol). Available at: [Link]

  • Organic Process Research & Development.General Grignard Scale-up Safety Protocols. (General Reference for Methodology).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during column chromatography purification of this moderately polar compound.

The structure of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, with its hydroxyl group, methoxy group, and aromatic rings, presents specific challenges and opportunities for purification. This guide offers a structured approach to troubleshooting and provides answers to frequently asked questions, ensuring a higher probability of successful purification.

Part 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format that you might encounter during the column chromatography process.

Question 1: My product is not eluting from the column, or the retention time is excessively long. What should I do?

Answer:

This is a common issue indicating that the mobile phase (eluent) is not polar enough to displace your compound from the polar silica gel stationary phase.[1][2] 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol has polar functional groups (hydroxyl and methoxy) that cause it to adhere strongly to silica.

Immediate Actions:

  • Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase.[3][4] For example, if you are using a 10:1 Hexane:Ethyl Acetate system, try switching to 5:1, then 2:1, and so on. This is known as a step gradient.

  • Check for Compound Degradation: It is possible, though less likely, that the compound has decomposed on the acidic silica gel.[3] To test for this, you can perform a stability test by spotting your crude material on a TLC plate, letting it sit for a few hours, and then eluting to see if new spots have appeared.[3]

Long-Term Prevention:

  • Proper TLC Analysis: Before running the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system should give your target compound a Retention Factor (Rf) value of approximately 0.25-0.35.[5] An Rf in this range ensures the compound will elute from the column in a reasonable volume of solvent.[5]

Question 2: All my compounds are eluting together at the solvent front. How do I fix this?

Answer:

This situation is the opposite of the previous problem: your mobile phase is too polar. The eluent is so strong that it moves all components of your mixture, including your target compound and impurities, through the column without sufficient interaction with the stationary phase for separation to occur.[1]

Immediate Actions:

  • Decrease Solvent Polarity: Start with a much less polar mobile phase. If you used 1:1 Hexane:Ethyl Acetate, begin with 20:1 or even pure hexane and gradually increase the polarity.

  • Re-evaluate TLC: Your initial TLC analysis may have been misleading. Re-run TLC plates using a less polar solvent system until you achieve good separation between your product and impurities, aiming for that target Rf of 0.25-0.35 for your product.[5][6]

Question 3: I'm observing "tailing" or "streaking" of my product spots on TLC and wide bands on the column. What's causing this and how can I get sharp bands?

Answer:

Peak tailing is often caused by overloading the column, interactions between the compound and the stationary phase, or issues with the mobile phase.[7][8]

Potential Causes & Solutions:

  • Overloading: You may be loading too much crude material onto the column. As a general rule, use a mass ratio of silica gel to crude material of at least 30:1 to 100:1 for difficult separations. Overloading can be checked by diluting the sample and reassessing the peak shapes.[9]

  • Sample Acidity/Basicity: The pyrrole nitrogen in your molecule is weakly basic. Acidic sites on the silica gel can interact strongly with it, causing tailing.[8]

    • Solution: Add a small amount (0.1-1%) of a modifying agent like triethylamine (TEA) or ammonia to your mobile phase.[10][11] This will neutralize the acidic sites on the silica and improve peak shape. Always run a TLC with the new modified solvent system first.

  • Inadequate Dissolution for Loading: If the sample is not fully dissolved in the minimum amount of solvent before loading, it can lead to band broadening.

    • Solution: Ensure your compound is fully dissolved. If solubility is an issue in the mobile phase, consider a "dry loading" technique.[2][12]

Question 4: My product yield is very low after purification. Where could my product have gone?

Answer:

Low yield can be frustrating. There are several potential culprits:

  • Irreversible Adsorption: The compound may have irreversibly stuck to the silica gel, especially if it is unstable under acidic conditions.[3]

  • Co-elution with Impurities: The separation may not have been effective, and fractions containing your product were discarded because they were deemed impure. Re-analyze your fractions with TLC.

  • Product is Too Dilute: Your product may have eluted over a very large number of fractions, and the concentration in each is too low to be detected easily by TLC.[3]

    • Solution: Combine and concentrate the fractions where you expected to see your product and re-run the TLC on the concentrated sample.[3]

  • Physical Loss: Ensure all product was transferred during the loading process and that no leaks occurred in the column setup.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to general, but critical, questions regarding the column chromatography setup for 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.

Q1: What is the best stationary phase and mobile phase to start with?

A1: For a moderately polar molecule like 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, standard Silica Gel (60 Å, 230-400 mesh) is the most appropriate stationary phase.[1]

A good starting mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. The most common and effective system is Hexane and Ethyl Acetate .[10][13]

  • Initial TLC Screening: Start by testing solvent ratios such as 9:1, 4:1, and 2:1 (Hexane:Ethyl Acetate) to find the ratio that provides an Rf of ~0.3 for your target compound.

Q2: How do I properly pack the column to avoid cracks and channels?

A2: A well-packed column is crucial for good separation.[2] Air bubbles, cracks, or channels in the stationary phase will lead to poor resolution. The slurry packing method is generally preferred.[2][14][15]

Protocol: Slurry Packing a Silica Gel Column
  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[14][16]

  • Create Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase to create a slurry that has the consistency of a thin milkshake.[14][17]

  • Pouring: With the column stopcock closed, pour the slurry into the column.

  • Settling: Open the stopcock to allow the solvent to drain slowly. As the solvent drains, gently tap the side of the column to help the silica pack evenly and release any trapped air bubbles.[14]

  • Finalize: Once the silica has settled, add a protective layer of sand on top to prevent the bed from being disturbed when adding more solvent.[14] Crucially, never let the solvent level drop below the top of the silica gel. [16]

Q3: Should I use "wet loading" or "dry loading" for my sample?

A3: The choice depends on the solubility of your crude sample.

  • Wet Loading: This method is used when your crude product is readily soluble in the mobile phase.[2][16] Dissolve the sample in the minimum amount of the initial mobile phase and carefully add it to the top of the column with a pipette.[2]

  • Dry Loading: This is the preferred method if your compound has poor solubility in the starting eluent or if you need the highest possible resolution.[2][12][16]

Protocol: Dry Loading a Sample
  • Adsorption: Dissolve your crude product in a suitable volatile solvent (like dichloromethane or acetone).

  • Mix with Silica: Add a small amount of silica gel (1-2 times the mass of your crude product) to this solution.

  • Evaporate: Swirl the mixture and gently evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[16]

  • Load: Carefully add this powder to the top of your packed column.[16]

Q4: What is an Rf value and how do I calculate it?

A4: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is crucial for planning your column chromatography.[18][19][20]

Calculation: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[18][19][21]

Both distances are measured from the initial spotting line (the origin).[19][22] The Rf value is unitless and will always be between 0 and 1.

Data & Visualization

Eluotropic Series and Solvent Selection

The choice of mobile phase is governed by solvent polarity. An eluotropic series ranks solvents by their eluting power on a polar stationary phase like silica.

Table 1: Abbreviated Eluotropic Series (Least to Most Polar) [4][23]

SolventPolarity Index
Hexane / Heptane0.1
Toluene2.4
Dichloromethane3.1
Diethyl Ether2.8
Ethyl Acetate4.4
Acetone5.1
2-Propanol3.9
Methanol5.1

Note: Polarity is a complex property, and different indices exist. This table provides a general guide for normal-phase chromatography.[23]

Column Chromatography Workflow Diagram

G cluster_prep Preparation Phase cluster_run Elution Phase cluster_analysis Analysis Phase TLC 1. Develop TLC (Target Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap PureProduct Pure Product Evap->PureProduct

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Decision Tree

G cluster_poor_sep cluster_no_elute cluster_tailing Start Problem Observed PoorSep Poor Separation / Co-elution Start->PoorSep NoElution Compound Not Eluting Start->NoElution Tailing Band Tailing / Streaking Start->Tailing PoorSep_Cause1 Mobile Phase Too Polar? PoorSep->PoorSep_Cause1 PoorSep_Cause2 Column Overloaded? PoorSep->PoorSep_Cause2 NoElution_Cause Mobile Phase Not Polar Enough? NoElution->NoElution_Cause Tailing_Cause1 Acidic Silica Interaction? Tailing->Tailing_Cause1 Tailing_Cause2 Sample Overloaded? Tailing->Tailing_Cause2 PoorSep_Sol1 Decrease Polarity (e.g., more Hexane) PoorSep_Cause1->PoorSep_Sol1 PoorSep_Sol2 Reduce Sample Load / Use More Silica PoorSep_Cause2->PoorSep_Sol2 NoElution_Sol Increase Polarity (e.g., more EtOAc) NoElution_Cause->NoElution_Sol Tailing_Sol1 Add 0.1-1% TEA or NH3 to Mobile Phase Tailing_Cause1->Tailing_Sol1 Tailing_Sol2 Use Dry Loading / Reduce Sample Amount Tailing_Cause2->Tailing_Sol2

Caption: Decision Tree for Common Chromatography Issues.

References

  • Vertex AI Search. (n.d.). Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Supelco. (n.d.). Bulletin 792C Packed Column GC Troubleshooting Guide.
  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC.
  • Khan Academy. (n.d.). Calculating retention factors for TLC.
  • Reddit. (2020, January 3). Dry vs. Wet Loading in Column Chromatography.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
  • Khan Academy. (2013, September 17). Calculating retention factors for TLC | AP Chemistry.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
  • Unknown. (n.d.). How to run column chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chemistry LibreTexts. (2024, August 16). Macroscale Columns.
  • Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry).
  • AAT Bioquest. (2022, March 16). What are the two common approaches used in column chromatography?.
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • ResearchGate. (2021, November 20). How to conduct silica gel column chromatography with solvent system of chloroform: methanol: n-hexane, with ratio of 1:1:1?.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Cole-Parmer. (2022, November 17). Science of Chromatography.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography.

Sources

Technical Support Center: Grignard Additions to Pyrrole Carboxaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Grignard additions to pyrrole carboxaldehydes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this powerful yet challenging C-C bond-forming reaction. My goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and maximize your reaction yields.

The inherent properties of the pyrrole ring—specifically the acidity of the N-H proton and the electron-rich nature of the heterocycle—present unique obstacles not typically encountered with simple aromatic aldehydes. This guide is structured to address these specific issues directly.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My reaction yield is consistently low or zero. What are the primary causes?

Answer: A low yield in this reaction is a common but solvable issue, typically stemming from one of three areas: the integrity of the Grignard reagent, the inherent reactivity of the pyrrole substrate, or suboptimal reaction conditions.

  • Grignard Reagent Decomposition: Grignard reagents are highly basic and moisture-sensitive.[1][2] Exposure to atmospheric water or protic solvents will rapidly quench the reagent, converting it into an unreactive alkane.[3]

    • Root Cause: The C-Mg bond is highly polarized, making the carbon atom strongly nucleophilic and basic. It will readily deprotonate even weak acids like water.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >110 °C is standard practice) and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).[3][4] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Pyrrole N-H Acidity: The N-H proton of the pyrrole ring is sufficiently acidic (pKa ≈ 17) to be deprotonated by the Grignard reagent (R-MgX).[5] This is a classic acid-base neutralization reaction that consumes your nucleophile, forming an unreactive pyrrolylmagnesium halide and the corresponding alkane from your Grignard reagent.

    • Root Cause: One equivalent of your valuable Grignard reagent is sacrificed for every equivalent of N-H present in the starting material.

    • Solution: The most robust solution is to protect the pyrrole nitrogen before introducing the Grignard reagent. Electron-withdrawing groups, such as sulfonyl derivatives (e.g., tosyl or benzenesulfonyl), are highly effective.[6][7] These groups reduce the electron density of the pyrrole ring and eliminate the acidic proton, preventing this side reaction entirely.[7][8]

    dot

    Caption: Competing reaction pathways for a Grignard reagent with pyrrole-2-carboxaldehyde.

  • Suboptimal Reaction Temperature: Grignard additions are exothermic.[3] Adding the reagent too quickly or at too high a temperature can lead to a rapid increase in local temperature, promoting side reactions like reduction or polymerization, especially given pyrrole's sensitivity to acids and heat.[5][9]

    • Solution: Maintain a low temperature throughout the addition of the Grignard reagent. A common starting point is 0 °C, but cooling to -78 °C (dry ice/acetone bath) is often beneficial for complex substrates. Add the Grignard reagent dropwise via a syringe pump to maintain control over the reaction rate and temperature.

Question 2: I am isolating the desired product, but also significant amounts of a by-product identified as pyrrole-2-methanol. What causes this reduction?

Answer: The formation of the corresponding alcohol from an aldehyde is a classic Grignard side reaction known as reduction.

  • Mechanism: This occurs when the Grignard reagent possesses a hydrogen atom on its β-carbon. The reaction proceeds through a cyclic, six-membered transition state (a Meerwein-Ponndorf-Verley-type mechanism) where a hydride is transferred from the Grignard reagent to the carbonyl carbon.[10] This is more prevalent with sterically bulky Grignard reagents where direct nucleophilic addition to the carbonyl is hindered.[10]

  • Troubleshooting:

    • Change the Grignard Reagent: If possible, use a Grignard reagent without β-hydrogens (e.g., PhMgBr, MeMgBr).

    • Lower the Temperature: Reduction pathways often have a different activation energy than the addition pathway. Performing the reaction at a lower temperature (e.g., -78 °C) can significantly favor the desired nucleophilic addition.

    • Use a Lewis Acid Additive: The addition of a chelating Lewis acid, such as cerium(III) chloride (CeCl₃), can dramatically suppress reduction. The CeCl₃ pre-complexes with the aldehyde, forming a more reactive organocerium species that is highly selective for 1,2-addition over reduction. This is the basis of the Luche reduction conditions, which are often adapted for Grignard additions.

Question 3: My workup procedure gives a dark, polymeric material and a low yield of purified product. How should I properly quench and purify the reaction?

Answer: Pyrroles are notoriously unstable in the presence of strong acids, which can induce rapid polymerization.[5][9] A standard acidic workup (e.g., with 1M HCl) used for many Grignard reactions can destroy your product.

  • Optimized Workup Protocol:

    • Quench: Cool the reaction mixture to 0 °C. Instead of a strong acid, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild proton source that will effectively protonate the magnesium alkoxide intermediate to give the desired alcohol without creating a strongly acidic environment.[11]

    • Extraction: After quenching, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Washing: Wash the combined organic layers with water and then brine to remove residual salts.

  • Purification Strategy:

    • Remove Unreacted Pyrrole: If you did not use a protecting group, unreacted pyrrole starting material can be difficult to separate. Repeated washing of the crude product with hexane can help remove non-polar starting material before chromatography.[12]

    • Chromatography: Purify the crude product using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, is typically effective.

    • Acid Treatment for Impurities: In some cases, trace basic impurities (like pyrrolidines) can be removed by treating the crude mixture with a dilute acid before distillation or chromatography, provided the desired product is stable.[13][14] However, this should be approached with extreme caution for acid-sensitive pyrrole products.

Frequently Asked Questions (FAQs)

What is the best N-protecting group for this reaction?

Sulfonyl-based groups, like benzenesulfonyl (Bs) or p-toluenesulfonyl (Ts), are excellent choices. They are robust, strongly electron-withdrawing, and render the N-H proton non-acidic.[7] They can be installed using the corresponding sulfonyl chloride and a base (e.g., NaH) and are typically stable to Grignard conditions.

How can I activate my magnesium turnings to ensure the Grignard reagent forms efficiently?

Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which can prevent or slow the initiation of the reaction.[3]

  • Chemical Activation: Adding a small crystal of iodine is a common method. The iodine reacts with the Mg surface, exposing fresh metal.[15][16] The disappearance of the purple/brown iodine color is a good indicator that the reaction has initiated.[16] Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts to form ethylene gas and MgBr₂, activating the surface.

  • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (in the reaction flask, under an inert atmosphere) can break the oxide layer and expose a reactive surface.[16]

Can Lewis acids improve my yield even if I use a protecting group?

Yes. Even with a protected pyrrole, Lewis acids can enhance the reaction. A Lewis acid like magnesium bromide (MgBr₂) or lithium chloride (LiCl) can coordinate to both the carbonyl oxygen and the sulfonyl oxygen of the protecting group, creating a rigid chelate. This chelation increases the electrophilicity of the carbonyl carbon, accelerating the rate of the desired 1,2-addition and potentially improving stereoselectivity.[17]

dot

Troubleshooting_Workflow start Low Yield or Side Products check_grignard Check Grignard Reagent Is it freshly prepared? Are conditions strictly anhydrous? Was Mg activated? start->check_grignard Step 1 protect_pyrrole Address Pyrrole N-H Acidity Is the pyrrole N-H protected? Consider using Ts or Bs group. check_grignard->protect_pyrrole If Grignard is OK optimize_conditions Optimize Reaction Conditions Is temperature low enough (-78°C)? Is addition rate slow? Consider Lewis acid additive (CeCl3). protect_pyrrole->optimize_conditions If N-H is addressed workup Review Workup/Purification Are you quenching with sat. NH4Cl? Avoiding strong acids? optimize_conditions->workup If side reactions persist success Improved Yield workup->success

Caption: A step-by-step workflow for troubleshooting low yields in Grignard additions to pyrrole carboxaldehydes.

Data Summary: Effect of Additives on Reaction Yield

The following table summarizes the expected impact of common additives on the Grignard addition to a model substrate, N-tosylpyrrole-2-carboxaldehyde. The yields are illustrative, based on established principles.

EntryAdditive (1.1 eq.)Grignard ReagentTemperatureExpected Yield of 1,2-AdductPrimary Observation
1Nonesec-BuMgCl0 °C~40%Significant reduction side-product observed.
2Nonesec-BuMgCl-78 °C~65%Reduction is suppressed at lower temperatures.
3CeCl₃sec-BuMgCl-78 °C>90%Highly selective 1,2-addition, minimal reduction.
4LiClPhMgCl0 °C>95%Breaks up Grignard aggregates, accelerates reaction.
5NonePhMgCl0 °C~85%Good yield, but slower reaction than with LiCl.
References
  • Grignard Reagent - GeeksforGeeks. (n.d.). GeeksforGeeks. Retrieved February 13, 2026, from [Link]

  • Grignard decomposition : r/chemistry. (2017, July 7). Reddit. Retrieved February 13, 2026, from [Link]

  • Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

    • The Grignard Reaction. (n.d.). University of Missouri–St. Louis. Retrieved February 13, 2026, from [Link]

  • Preparation of an aromatic Grignard reagent. (2018, March 27). Chemistry Stack Exchange. Retrieved February 13, 2026, from [Link]

  • Pyrrole Protection | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros. (2021, September 9). Reddit. Retrieved February 13, 2026, from [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). St. Thomas Aquinas College. Retrieved February 13, 2026, from [Link]

  • The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of Colorado Boulder. Retrieved February 13, 2026, from [Link]

  • Question about amine protection for Grignard reaction. (2022, March 26). Sciencemadness Discussion Board. Retrieved February 13, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Pyrrole-2-carboxaldehyde. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

  • Pyrrole reaction. (n.d.). Mansoura University. Retrieved February 13, 2026, from [Link]

  • Sulfur-based protecting groups for pyrroles and the facile deprotection of 2-(2,4-dinitrobenzene)sulfinyl and sulfonyl pyrroles. (2005, April 29). PubMed. Retrieved February 13, 2026, from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Protecting Groups In Grignard Reactions. (2015, December 16). Master Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Optimization of the 1,2-addition of Grignard reagents to ketone 1. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. (2024, July 2). PMC. Retrieved February 13, 2026, from [Link]

  • Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. (2020, May 1). MDPI. Retrieved February 13, 2026, from [Link]

  • How to remove excess pyrrole from a reaction mixture? (2020, September 15). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 13, 2026, from [Link]

  • Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. (2009, November 12). Organic Letters - ACS Publications. Retrieved February 13, 2026, from [Link]

  • Purification of crude pyrroles. (n.d.). Google Patents.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023, March 13). PMC - NIH. Retrieved February 13, 2026, from [Link]

  • Process for the purification of crude pyrroles. (n.d.). Google Patents.

Sources

Troubleshooting polymerization of pyrrole intermediates during workup

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Paradox

Pyrroles are ubiquitous in medicinal chemistry (e.g., Atorvastatin, Sunitinib), yet they present a notorious "Pyrrole Paradox": the electron-rich nature that makes them excellent nucleophiles also renders them critically unstable during isolation.

If you are reading this, you have likely encountered the "Black Tar" scenario: a reaction that looked clean by TLC but turned into an insoluble black or deep red gum during concentration or chromatography. This guide addresses the root causes—Acid-Catalyzed Oligomerization and Oxidative Degradation —and provides self-validating protocols to prevent them.

Part 1: The "Black Tar" Scenario (Acid Sensitivity)

Issue: The crude mixture turns black/viscous upon contact with silica gel or during concentration.

The Mechanism: Why it Happens

Pyrrole is a π-excessive heterocycle. While it is a very weak base (


 of conjugate acid 

), it is extremely sensitive to protonation at the C2 or C3 positions.
  • Protonation: Trace acid protonates the ring, breaking aromaticity and creating a highly reactive electrophilic cation.

  • Nucleophilic Attack: A neutral pyrrole molecule attacks this cation (Electrophilic Aromatic Substitution).

  • Propagation: This forms a dimer, which is more electron-rich and easily oxidizable, leading to rapid "runaway" polymerization (Pyrrole Red).

PyrrolePolymerization Pyrrole Neutral Pyrrole (Nucleophile) Cation Protonated Cation (Electrophile) Pyrrole->Cation + H+ Acid H+ (Acid) Acid->Cation Dimer Dimer (More Reactive) Cation->Dimer + Pyrrole (Attack) Polymer Polypyrrole (Black Tar) Dimer->Polymer Oxidation/Chain Growth

Figure 1: Acid-catalyzed polymerization cascade. Protonation breaks aromaticity, triggering nucleophilic attack by the remaining neutral species.

Troubleshooting Q&A

Q: My Paal-Knorr synthesis showed a product spot, but it vanished after rotovap. Why? A: You likely concentrated trace acid.

  • Diagnosis: Paal-Knorr reactions often use acetic acid or HCl. Even weak acids become concentrated in the flask as solvent is removed, dropping the pH locally and triggering polymerization.

  • Fix: Perform a buffered workup . Wash the organic layer with saturated

    
     until the aqueous layer is pH 8. Do not rely on water washes alone.
    

Q: The compound streaks badly on TLC and decomposes on the column. A: Standard silica gel is slightly acidic (pH 4–5). This is sufficient to polymerize electron-rich pyrroles (especially N-H pyrroles).

  • Fix: Switch to Neutral Alumina or use the Basified Silica Protocol (see Part 3).

Part 2: The "Red Shift" (Oxidative Degradation)

Issue: The oil turns red/brown upon standing in air or light.

The Mechanism: Radical Cation Formation

Pyrroles have low ionization potentials. Exposure to oxygen (especially with light) or oxidants (like


 residues) generates radical cations. These radicals couple to form bipyrroles, which are precursors to conductive polymers (polypyrroles).
Troubleshooting Q&A

Q: I stored my pyrrole in the fridge, but it still degraded. A: Cold is not enough; you need to exclude oxygen and light.

  • Fix: Store under Argon in amber vials. For highly unstable intermediates (e.g., 3,4-unsubstituted pyrroles), store as a frozen benzene solution (solid matrix prevents diffusion/reaction).

Q: Can I stabilize the pyrrole chemically? A: Yes.

  • Strategic: Install an Electron-Withdrawing Group (EWG) on the Nitrogen.

    • Boc/Tosyl: Significantly lowers HOMO energy, preventing oxidation and protonation.

    • TIPS: Steric bulk protects the ring.

  • Additive: Add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger during storage if it doesn't interfere with the next step.

Part 3: Master Protocol – The "Basified Silica" Workup

This is the industry-standard method for purifying acid-sensitive heterocycles when Alumina is unavailable or provides poor resolution.

Materials
  • Silica Gel 60 (230–400 mesh)

  • Triethylamine (TEA) or

    
     in MeOH
    
  • Eluent (e.g., Hexanes/EtOAc)[1]

Step-by-Step Methodology
StepActionTechnical Rationale
1 Pre-treatment Prepare the mobile phase with 1–3% Triethylamine (TEA) .
2 Slurry Packing Slurry the silica with the TEA-doped solvent. Pour into the column.[2][3][4][5]
3 Flushing Flush with 2 column volumes of TEA-doped solvent.
4 Loading Load the crude sample. Do not use neat DCM (acidic traces).
5 Elution Elute with the solvent system (maintain 1% TEA if the compound is extremely labile).

Self-Validating Check:

  • TLC Test: Run a TLC plate of your crude.[2][6] Spot TEA on top of the sample spot before developing. If the "TEA-treated" spot is clean but the untreated spot streaks, your compound requires basic silica.

Part 4: Decision Matrix & Storage

Use this flowchart to determine the correct purification strategy for your specific pyrrole intermediate.

PurificationStrategy Start Crude Pyrrole Mixture CheckEWG Is Nitrogen Protected? (Boc, Ts, Ac) Start->CheckEWG Stable Standard Silica Gel (Hex/EtOAc) CheckEWG->Stable Yes Unstable N-H Pyrrole / Electron Rich CheckEWG->Unstable No CheckAlumina Is Neutral Alumina Available? Unstable->CheckAlumina Alumina Use Neutral Alumina (Activity III) CheckAlumina->Alumina Yes Basified Use Basified Silica (1-3% Et3N) CheckAlumina->Basified No

Figure 2: Purification decision matrix based on pyrrole substitution and reagent availability.

Stability Data Table
ConditionStability (Unsubstituted Pyrrole)Recommendation
Ambient Air/Light < 24 Hours (Reddens rapidly)Avoid. Flush flasks with Argon immediately.
Solution (CDCl3) < 1 Hour (Acidic solvent)Filter

through basic alumina before NMR.
Solid (-20°C, Dark) Weeks to MonthsBest for N-protected variants.
Frozen Benzene MonthsBest for unstable N-H pyrroles (Matrix isolation).
References
  • Mechanism of Acid-Catalyzed Polymerization

    • Jolicoeur, M. et al. "Pyrrole Polymerization Mechanisms." Synthetic Metals, 2025. 7

  • Basified Silica Protocol & Flash Chromatography

    • Reach Devices.[2] "How to set-up a flash chromatography silica column." Reach Devices Technical Guides, 2025. 2

  • Paal-Knorr Synthesis & Workup

    • BenchChem. "Paal-Knorr Synthesis of Substituted Pyrroles - Troubleshooting." BenchChem Technical Support, 2025. 8

  • N-Protection Strategies

    • ResearchGate. "Pyrrole Protection: Sulfonyl and Alkoxycarbonyl Groups."[9][10] ResearchGate Review, 2025. 11

  • Oxidative Degradation

    • Royal Society of Chemistry. "Oxidative Degradation of Heterocycles." RSC Books, 2012. 12[13][14]

Sources

Technical Support Center: 3-Methoxyphenylmagnesium Bromide Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 3-methoxyphenylmagnesium bromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on the critical parameter of temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the addition of 3-methoxyphenylmagnesium bromide to an electrophile?

The optimal temperature for the addition of 3-methoxyphenylmagnesium bromide is highly dependent on the electrophile being used. There is no single temperature that fits all scenarios. However, a general principle is to start the addition at a low temperature and allow the reaction to slowly warm to room temperature.

For highly reactive electrophiles like aldehydes and ketones, the addition is often carried out at 0 °C or even lower temperatures (e.g., -78 °C) to control the reaction rate and minimize side reactions.[1][2] For instance, a procedure involving the addition of a Grignard reagent to an anhydride was conducted at -70 °C. In contrast, reactions with less reactive electrophiles, such as some esters or nitriles, might be performed at temperatures ranging from 0 °C to room temperature.[3][4] One procedure involving an addition to a benzaldehyde derivative was stirred for 10 hours at room temperature after the initial addition.[5]

Key takeaway: The high reactivity of Grignard reagents necessitates careful temperature control to manage the exothermic nature of the reaction and prevent runaway scenarios.[6][7][8]

Q2: Why is a low-temperature addition so critical for Grignard reactions?

Low-temperature addition is crucial for several reasons that directly impact reaction yield and product purity:

  • Managing Exothermic Reactions: The addition of a Grignard reagent to a carbonyl compound is highly exothermic.[9][10] Performing the addition at low temperatures and at a slow, dropwise rate allows for effective heat dissipation, preventing the solvent from boiling and avoiding a dangerous runaway reaction.[8][10][11]

  • Minimizing Side Reactions: Many side reactions are kinetically favored at higher temperatures. By keeping the temperature low, you can enhance the selectivity for the desired nucleophilic addition. Common side reactions include:

    • Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of carbonyl compounds, leading to the formation of enolates and reducing the yield of the desired alcohol. This is particularly problematic with sterically hindered ketones.

    • Double Addition to Esters: When reacting with esters, the initial addition forms a ketone intermediate which is often more reactive than the starting ester.[12] At higher temperatures, a second equivalent of the Grignard reagent can rapidly add to this ketone, leading to a tertiary alcohol instead of the desired ketone. Low temperatures can help to isolate the ketone.[1][2]

    • Wurtz Coupling: This side reaction can occur between the Grignard reagent and the starting aryl halide, leading to the formation of a biaryl byproduct.[10] Slow addition and controlled temperature help to minimize the local concentration of the halide, thus reducing the likelihood of this side reaction.[10]

Q3: My reaction yield is low. Could the addition temperature be the cause?

Yes, improper temperature control during the addition of 3-methoxyphenylmagnesium bromide is a very common reason for low yields.

Troubleshooting Low Yields Related to Temperature:

SymptomPossible Temperature-Related CauseRecommended Solution
Low conversion of starting material The reaction temperature may be too low, slowing the reaction rate to a crawl, especially with less reactive electrophiles.After the initial low-temperature addition, allow the reaction to slowly warm to room temperature or even gently reflux to ensure completion.[12] Monitor the reaction by TLC or another appropriate method to determine the optimal reaction time and temperature.
Presence of multiple unexpected spots on TLC The addition was performed at too high a temperature, or the exotherm was not controlled, leading to side reactions.Cool the electrophile solution to 0 °C or below in an ice or dry ice/acetone bath before beginning the dropwise addition of the Grignard reagent.[4][12] Maintain a slow addition rate to prevent a rapid temperature increase.[10]
Formation of a biphenyl byproduct Wurtz coupling may be occurring due to high local concentrations of the Grignard reagent and any unreacted 3-methoxybromobenzene at elevated temperatures.Ensure the formation of the Grignard reagent is complete before starting the addition. Add the Grignard solution slowly to the electrophile to maintain a low concentration of the nucleophile.

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Initial Grignard Reagent Formation

A successful addition reaction begins with the high-quality preparation of the 3-methoxyphenylmagnesium bromide itself. The formation is also an exothermic process that requires careful temperature management.[6][9]

Q: My Grignard reagent formation is sluggish or fails to initiate. What should I do?

A: Initiation failure is a common problem, often related to the passivated surface of the magnesium turnings.[10]

  • Activation: Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. The disappearance of the iodine's purple color is an indicator of initiation.[10]

  • Initial Temperature: While the reaction is exothermic once it starts, gentle warming with a heat gun may be necessary to initiate it.[10][13]

  • Monitoring Initiation: The onset of the reaction is marked by a noticeable temperature increase (exotherm) and sometimes the appearance of a cloudy or brownish color.[6] Once initiated, the dropwise addition of the remaining 3-methoxybromobenzene should proceed at a rate that maintains a gentle reflux, using external cooling as needed to control the reaction.[10][13]

Guide 2: Controlling the Addition to Carbonyl Compounds

The workflow for adding the prepared 3-methoxyphenylmagnesium bromide to an electrophile like a ketone or ester requires methodical temperature control.

G start Prepare Anhydrous Glassware & Solvents prepare_reagent Prepare Solution of Electrophile in THF/Ether start->prepare_reagent cool_reagent Cool Electrophile Solution to 0 °C (or lower) prepare_reagent->cool_reagent add_grignard Begin Slow, Dropwise Addition of Grignard Reagent cool_reagent->add_grignard Start Addition monitor_temp Monitor Internal Temperature & Exotherm add_grignard->monitor_temp adjust_rate Adjust Addition Rate to Maintain Target Temp. monitor_temp->adjust_rate adjust_rate->add_grignard complete_addition Complete Addition adjust_rate->complete_addition Addition Finished warm_slowly Allow to Warm Slowly to Room Temperature complete_addition->warm_slowly stir Stir for 1-2 Hours at Room Temperature warm_slowly->stir quench Quench Reaction with Aqueous NH4Cl stir->quench

Experimental Protocols

Protocol 1: Preparation of 3-Methoxyphenylmagnesium Bromide

This protocol describes the formation of the Grignard reagent.

  • Glassware Preparation: Rigorously flame-dry or oven-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.[10][13] Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Setup: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of 3-methoxybromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion (approx. 10%) of this solution to the magnesium turnings.

  • Reaction: If the reaction does not start spontaneously, gently warm the flask with a heat gun until an exotherm is observed.[13] Once initiated, add the remaining 3-methoxybromobenzene solution dropwise at a rate sufficient to maintain a gentle reflux. The reaction mixture will typically turn from clear to a cloudy gray or brown solution.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution is your Grignard reagent.

Protocol 2: General Procedure for Addition to a Ketone

This protocol provides a general method for the addition reaction.

  • Setup: In a separate flame-dried flask under an inert atmosphere, dissolve your ketone (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool this solution to 0 °C using an ice-water bath.[12]

  • Addition: Slowly add the prepared 3-methoxyphenylmagnesium bromide solution (1.1 equivalents) dropwise to the stirred ketone solution via a syringe or cannula.[12] Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[12]

  • Workup (Quench): Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizing Temperature Effects on Reaction Pathways

The temperature at which the addition is performed can dictate the outcome of the reaction, especially with substrates like esters that can undergo multiple additions.

// Nodes Start [label="Ester + 3-MeOPhMgBr", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketone [label="Ketone Intermediate\n(More Reactive)", fillcolor="#FBBC05", fontcolor="#202124"]; Desired [label="Desired Product\n(Ketone after workup)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Undesired [label="Undesired Product\n(Tertiary Alcohol)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Ketone [label="First Addition\n(Nucleophilic Acyl Substitution)"]; Ketone -> Desired [label="Workup", style=dashed, color="#5F6368"]; Ketone -> Undesired [label="Second Addition\n(Fast)", color="#EA4335"];

// Invisible nodes for layout subgraph { rank = same; Start; } subgraph { rank = same; Ketone; } subgraph { rank = same; Desired; Undesired; }

// Temperature Labels edge [color="#4285F4", fontcolor="#4285F4", style=bold]; Start -> Ketone [headlabel="Low Temp (-78 to 0 °C)\nFavors stopping here", labeldistance=2.5, labelfontcolor="#34A853"]; Ketone -> Undesired [taillabel="High Temp (>0 °C)\nFavors this pathway", labeldistance=2.5, labelfontcolor="#EA4335"]; } axdot Caption: Temperature-dependent pathways in Grignard addition to esters.

References

  • PrepChem.com. Synthesis of 3-methoxyphenylmagnesium bromide. Available from: [Link]

  • Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Available from: [Link]

  • HZDR. Process control and real-time monitoring of Grignard reactions. Available from: [Link]

  • Habrant, D., et al. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. PMC. Available from: [Link]

  • American Chemical Society. Grignard Reaction. Available from: [Link]

  • Lee, J.-s., et al. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. J. Org. Chem. 2000, 65, 17, 5428–5430. Available from: [Link]

  • Organic Chemistry Portal. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Available from: [Link]

  • Organic Syntheses Procedure. o-ANISALDEHYDE. Available from: [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Organ, M. G., et al. Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. Available from: [Link]

  • Ogawa, Y., et al. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. PMC. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros. Available from: [Link]

  • Grignard Reaction. Grignard Reaction. Available from: [Link]

  • DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Available from: [Link]

  • Georgia Institute of Technology. STUDIES CONCERNING THE NATURE OF GRIGNARD REACTIONS WITH KETONES. Available from: [Link]

  • HZDR. calorimetric investigation of the formation of grignard reagents. Available from: [Link]

  • Organic Syntheses Procedure. Acetophenone, ω-methoxy-. Available from: [Link]

  • University of Massachusetts Boston. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Available from: [Link]

Sources

Technical Support Center: Long-Term Stability and Storage of Pyrrolyl Methanols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyrrolyl methanols. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the long-term stability and integrity of these valuable compounds in your research. Pyrrolyl methanols, while crucial synthons, are susceptible to degradation, which can compromise experimental outcomes. Understanding their stability profile is paramount for reliable and reproducible results.

Understanding the Instability of Pyrrolyl Methanols

Pyrrolyl methanols are inherently sensitive molecules due to the electron-rich nature of the pyrrole ring and the reactive hydroxyl group.[1] Their degradation is primarily driven by three factors: oxidation, acid/base sensitivity, and photosensitivity.

  • Oxidation: The pyrrole ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen.[2][3] This process is often autocatalytic and leads to the formation of colored, polymeric byproducts, which are frequently observed as a yellowing or browning of the compound.[2] The hydroxymethyl group can also be oxidized to the corresponding aldehyde or carboxylic acid.[4]

  • Acid and Base Sensitivity: Pyrroles are known to be unstable in acidic conditions, which can catalyze polymerization.[5] While the pyrrole nitrogen is not strongly basic, the ring itself can be protonated, leading to a loss of aromaticity and increased reactivity.[5] The hydroxymethyl group can also participate in acid-catalyzed reactions, such as etherification or elimination.

  • Photosensitivity: Many pyrrole-containing compounds are sensitive to light, particularly UV radiation.[6][7][8] Photo-induced degradation can lead to complex reaction pathways and the formation of a variety of byproducts.[6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of pyrrolyl methanols.

Q1: What is the optimal temperature for storing pyrrolyl methanols?

For long-term stability, it is recommended to store pyrrolyl methanols at 2-8°C in a refrigerator.[9] Some sources suggest that for highly sensitive compounds, freezing at -20°C or even -80°C can further suppress degradation pathways, particularly polymerization.[9] However, it is crucial to ensure the compound is stored in a tightly sealed container to prevent moisture condensation upon warming.

Q2: Should I store pyrrolyl methanols under an inert atmosphere?

Yes. Given their sensitivity to atmospheric oxygen, storing pyrrolyl methanols under an inert atmosphere of argon or nitrogen is highly recommended.[3] This is especially critical for long-term storage and for compounds that are particularly prone to oxidation. For routine use, tightly sealed vials with minimal headspace can suffice for shorter periods.

Q3: My pyrrolyl methanol has turned yellow/brown. Can I still use it?

Discoloration is a visual indicator of degradation, likely due to oxidation and polymerization.[2] While a faintly colored sample might still be usable for some applications, it is crucial to assess its purity before use. Significant discoloration suggests the presence of impurities that could interfere with your experiments. For sensitive applications, repurification by column chromatography or recrystallization is recommended.

Q4: What is the best solvent for dissolving and storing pyrrolyl methanols for short periods?

For short-term storage of solutions, aprotic solvents such as acetonitrile or ethyl acetate are generally suitable. It is advisable to use anhydrous solvents to minimize water-mediated degradation. Protic solvents like methanol can potentially react with the pyrrolyl methanol, especially under acidic or basic conditions.[10][11]

Q5: Can I use antioxidants to improve the stability of my pyrrolyl methanol?

Yes, the addition of a radical scavenger can help to inhibit oxidative degradation. Common antioxidants used for stabilizing organic compounds include:

  • Butylated Hydroxytoluene (BHT): A widely used phenolic antioxidant.[12][13]

  • α-Tocopherol (Vitamin E): A natural antioxidant that can be effective in preventing lipid peroxidation and is generally considered a "green" alternative.[12][14][15]

A low concentration (e.g., 0.01-0.1%) of these antioxidants can be added to the solid compound or its solution. However, it is important to ensure that the antioxidant will not interfere with downstream applications.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the storage and use of pyrrolyl methanols.

Problem Potential Cause(s) Recommended Solution(s)
Compound has darkened significantly (dark brown to black). Severe oxidation and polymerization due to prolonged exposure to air and/or light.[2]Purity Assessment: Analyze the compound by HPLC or NMR to determine the extent of degradation. Repurification: If a significant amount of the desired compound remains, purify by flash column chromatography. Use a non-polar to moderately polar eluent system. Disposal: If heavily degraded, dispose of the compound according to your institution's safety guidelines.
Inconsistent results in reactions using the pyrrolyl methanol. Presence of uncharacterized impurities from degradation. The hydroxymethyl group may have been oxidized to an aldehyde or carboxylic acid.Confirm Identity and Purity: Use ¹H NMR to check for the presence of the hydroxymethyl protons and the absence of aldehyde or carboxylic acid protons.[16] Use HPLC to quantify the purity.[17][18] Use Fresh or Purified Material: Always use freshly purified or a newly opened batch of the compound for critical reactions.
Low yields in acid-catalyzed reactions. Degradation of the pyrrolyl methanol under acidic conditions.[5]Milder Conditions: Use weaker acids or shorter reaction times. Protecting Groups: Consider protecting the pyrrole nitrogen (e.g., with a BOC or SEM group) to increase its stability towards acids.[19]
Formation of insoluble material in solution. Polymerization of the pyrrole ring.Filter the Solution: Remove the insoluble polymer by filtration before use. Store Solutions Cold: If solutions need to be stored, keep them at 2-8°C and use within a short period.

Stability Assessment Protocols

Regularly assessing the purity of your pyrrolyl methanol is crucial. Below are recommended protocols for HPLC and ¹H NMR analysis.

Protocol 1: Purity Assessment by RP-HPLC

This method is suitable for monitoring the degradation of pyrrolyl methanols and quantifying their purity.[17]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or phosphoric acid for better peak shape).[20] A typical gradient could be 20-80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyrrole chromophore absorbs (typically around 210-230 nm and potentially a longer wavelength if the molecule is more conjugated).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of your pyrrolyl methanol in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Interpretation:

  • The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

  • The purity can be calculated based on the relative peak areas.

Protocol 2: Stability Monitoring by ¹H NMR Spectroscopy

¹H NMR is a powerful tool for identifying degradation products.[21][22]

Sample Preparation:

  • Dissolve 5-10 mg of the pyrrolyl methanol in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetonitrile-d₃).

  • Acquire a standard ¹H NMR spectrum.

Key Spectroscopic Signatures of Degradation:

  • Oxidation of the hydroxymethyl group:

    • Disappearance or decrease in the intensity of the signal for the -CH₂OH protons (typically a singlet or triplet around 4.5 ppm).

    • Appearance of a new signal for an aldehyde proton (-CHO) in the region of 9-10 ppm.

    • Appearance of a broad signal for a carboxylic acid proton (-COOH) downfield (>10 ppm).

  • Polymerization:

    • Broadening of the aromatic signals of the pyrrole ring.

    • Decrease in the overall resolution of the spectrum.

Visualization of Degradation and Troubleshooting

Degradation Pathways

The following diagram illustrates the primary degradation pathways for a generic pyrrolyl methanol.

PyrrolylMethanol Pyrrolyl Methanol OxidizedProducts Oxidized Products (Aldehyde, Carboxylic Acid) PyrrolylMethanol->OxidizedProducts O₂ (Air) Polymer Polymerization (Colored Impurities) PyrrolylMethanol->Polymer O₂, Light, Acid Photodegradation Photodegradation Products PyrrolylMethanol->Photodegradation Light (UV) AcidDegradation Acid-Catalyzed Degradation Products PyrrolylMethanol->AcidDegradation H⁺

Caption: Primary degradation pathways of pyrrolyl methanols.

Troubleshooting Workflow

This flowchart provides a logical sequence for addressing stability issues with your pyrrolyl methanol samples.

start Observe Issue with Pyrrolyl Methanol (e.g., discoloration, poor reactivity) assess_purity Assess Purity (HPLC, NMR) start->assess_purity is_pure Is Purity >95%? assess_purity->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes repurify Repurify Compound (Chromatography, Recrystallization) is_pure->repurify No review_storage Review Storage Conditions: - Temperature (2-8°C) - Inert Atmosphere - Light Protection use_compound->review_storage reassess_purity Re-assess Purity repurify->reassess_purity is_repurification_successful Is Purity Now >95%? reassess_purity->is_repurification_successful is_repurification_successful->use_compound Yes discard Discard and Synthesize/Purchase New Batch is_repurification_successful->discard No discard->review_storage

Caption: Troubleshooting workflow for pyrrolyl methanol stability.

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (refrigerated). Consider -20°C to -80°C for very sensitive compounds.[9]Slows down the rates of all degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen).[3]Prevents oxidation by atmospheric oxygen.
Light Store in amber vials or in the dark.[2]Prevents photodegradation.
Container Tightly sealed glass vials with PTFE-lined caps.Prevents exposure to air and moisture.
Additives Consider adding 0.01-0.1% of an antioxidant like BHT or α-tocopherol.[12][13]Inhibits radical-mediated oxidation.
Purity Check Periodically check purity by HPLC or NMR, especially for older samples.[17][21]Ensures the integrity of the material before use.

By adhering to these guidelines, you can significantly extend the shelf-life of your pyrrolyl methanols and ensure the quality and reliability of your experimental data. For further assistance, please do not hesitate to contact our technical support team.

References

  • Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]. (Accessed: February 15, 2026).

  • Maslarska V, et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. Available at: [Link]. (Accessed: February 15, 2026).

  • Muszalska I, et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica. 2008;65(3):321-328. Available at: [Link]. (Accessed: February 15, 2026).

  • Revisiting Fused‐Pyrrolo‐1,10‐Phenanthroline Derivatives: Novel Transformations and Stability Studies. PMC. Available at: [Link]. (Accessed: February 15, 2026).

  • Photodegradation of fludioxonil and other pyrroles. Environmental Science & Technology. Available at: [Link]. (Accessed: February 15, 2026).

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]. (Accessed: February 15, 2026).

  • Donor–Acceptor Pyrrolo[3,2-b]pyrrolyl- and Dibenzothiophene-Containing Microporous Polymeric Frameworks for Photocatalytic Organic Pollutant Degradation. ACS Applied Polymer Materials. Available at: [Link]. (Accessed: February 15, 2026).

  • Does it make sense to freeze pyrrole to stop spontaneous polymerization?. ResearchGate. Available at: [Link]. (Accessed: February 15, 2026).

  • Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. MDPI. Available at: [Link]. (Accessed: February 15, 2026).

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. 2013;70(6):1033-1040. Available at: [Link]. (Accessed: February 15, 2026).

  • 1 H NMR analysis of pyrrole H/D exchange. 1 H NMR spectra of pyrrole in D 2 O when incubated with (reaction) and without (ctrl) PA0254 UbiX. ResearchGate. Available at: [Link]. (Accessed: February 15, 2026).

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. Available at: [Link]. (Accessed: February 15, 2026).

  • Reactions of pyrrolylketene with methanol and cyclopentadienes. ResearchGate. Available at: [Link]. (Accessed: February 15, 2026).

  • Photo-degradation products of pramipexole. PubMed. Available at: [Link]. (Accessed: February 15, 2026).

  • Improving synthetic hindered phenol antioxidants: learning from vitamin E. Phantom Plastics. Available at: [Link]. (Accessed: February 15, 2026).

  • Kinetic resolution of esters via metal catalyzed methanolysis reactions. PubMed. Available at: [Link]. (Accessed: February 15, 2026).

  • Exploring the photodegradation of pyrroles. Kristopher McNeill. Available at: [Link]. (Accessed: February 15, 2026).

  • Exploring the photodegradation of pyrroles. ETH Zurich. Available at: [Link]. (Accessed: February 15, 2026).

  • Improving stabilization of α-tocopherol and α-tocopheryl acetate against oxidation, light and UV radiation by complexation with β-cyclodextrin and starch. PMC. Available at: [Link]. (Accessed: February 15, 2026).

  • Role of Acid in the Co-oligomerization of Formaldehyde and Pyrrole. ResearchGate. Available at: [Link]. (Accessed: February 15, 2026).

  • Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed. Available at: [Link]. (Accessed: February 15, 2026).

  • ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. Available at: [Link]. (Accessed: February 15, 2026).

  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. Available at: [Link]. (Accessed: February 15, 2026).

  • The Continuous Flow Synthesis of Polyfunctionalized Pyrroles. University of Richmond. Available at: [Link]. (Accessed: February 15, 2026).

  • Ab initio kinetic mechanism of OH-initiated atmospheric oxidation of pyrrole. PubMed. Available at: [Link]. (Accessed: February 15, 2026).

  • A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry. Available at: [Link]. (Accessed: February 15, 2026).

  • Atmospheric oxygen mediated oxidation coupling of primary and secondary alcohols: synthesis of pyrazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry. Available at: [Link]. (Accessed: February 15, 2026).

  • Methanol oxidation on a copper catalyst investigated using in situ X-ray photoelectron spectroscopy. MPG.PuRe. Available at: [Link]. (Accessed: February 15, 2026).

  • Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. Digital CSIC. Available at: [Link]. (Accessed: February 15, 2026).

  • Antioxidant ability of BHT- and α-tocopherol-impregnated LDPE film in packaging of oatmeal. Journal of Agricultural and Food Chemistry. 1999;47(5):1849-1852. Available at: [Link]. (Accessed: February 15, 2026).

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. Available at: [Link]. (Accessed: February 15, 2026).

  • Chemical degradation as an enabling pathway to polymersome functionalization. PMC. Available at: [Link]. (Accessed: February 15, 2026).

  • Comparison between the effects of α-tocopherol and BHT on the lipid oxidation of Kilka fish. Prime Scholars. Available at: [Link]. (Accessed: February 15, 2026).

  • Allium Discoloration: Color Compounds Formed during Greening of Processed Garlic. ResearchGate. Available at: [Link]. (Accessed: February 15, 2026).

  • Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions. PMC. Available at: [Link]. (Accessed: February 15, 2026).

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. Available at: [Link]. (Accessed: February 15, 2026).

  • Aerobic Oxidation of Primary Alcohols (Including Methanol) by Copper(II)− and Zinc(II)−Phenoxyl Radical Catalysts. Journal of the American Chemical Society. Available at: [Link]. (Accessed: February 15, 2026).

  • Observational Constraints on a Potential Source of Secondary Methanol. AMS. Available at: [Link]. (Accessed: February 15, 2026).

  • Methanol - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]. (Accessed: February 15, 2026).

  • Kinetic Modeling of the Methanol-Assisted Autocatalytic Methanol Synthesis on Cu/ZnO/Al 2 O 3. Preprints.org. Available at: [Link]. (Accessed: February 15, 2026).

  • Kinetic Models Evalu Production Kinetic Models Evaluation in Methanol Production for Improved Process Design Methanol ocess Des. ResearchGate. Available at: [Link]. (Accessed: February 15, 2026).

  • Kinetic Model for High-Pressure Methanol Oxidation in Gas Phase and Supercritical Water. DTU Research Database. Available at: [Link]. (Accessed: February 15, 2026).

  • An Experimental Kinetics Study of Isopropanol Pyrolysis and Oxidation behind Reflected Shock Waves. MDPI. Available at: [Link]. (Accessed: February 15, 2026).

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum Analysis of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development, the unambiguous determination of a molecule's structure is a cornerstone of success. For novel heterocyclic compounds such as 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, which possess scaffolds of significant interest in medicinal chemistry, a precise structural map is non-negotiable. It dictates everything from molecular docking simulations and structure-activity relationship (SAR) studies to the final patent application.

Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the preeminent tool for the structural elucidation of organic molecules in solution. It provides a wealth of information regarding the electronic environment, connectivity, and stereochemistry of protons within a molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, explains the rationale behind experimental choices, and objectively compares the insights gained from ¹H NMR with those from complementary analytical methods.

Section 1: Molecular Architecture and Key Structural Features

To effectively interpret the ¹H NMR spectrum, we must first dissect the molecule into its constituent proton environments. The structure of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol comprises four distinct spin systems that will give rise to unique signals.

Caption: Structure of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol with key proton groups highlighted.

  • The 3-Methoxyphenyl Group: An aromatic ring with four distinct protons (H-2', H-4', H-5', H-6'). Their chemical shifts are influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing pyrrolyl-methanol substituent.

  • The 1-Methyl-2-pyrrolyl Group: A five-membered aromatic heterocycle with three ring protons (H-3, H-4, H-5) and a methyl group attached to the nitrogen (N-CH₃). Pyrrole is an electron-rich system, which significantly influences the shielding of its protons.[1][2][3]

  • The Methanol Bridge: A methine proton (-CH(OH)-) and a hydroxyl proton (-OH). The methine proton is a key stereogenic center, and its signal is crucial for confirming the connection between the two ring systems.

  • The Methoxy Group: The three equivalent protons of the -OCH₃ group.

Section 2: Predicting the ¹H NMR Spectrum: A First-Principles Approach

A robust analysis begins with a prediction of the spectrum based on established principles of chemical shifts and spin-spin coupling. This predictive framework is essential for an efficient and accurate assignment of the experimental data.

Predicted Chemical Shifts (δ), Multiplicities, and Integrations

The following table summarizes the expected ¹H NMR signals for the target molecule, assuming a standard deuterated solvent like chloroform-d (CDCl₃).

Proton Assignment Predicted δ (ppm) Integration Predicted Multiplicity Coupling Constants (J, Hz) Rationale
Aromatic (H-5') ~7.251HTriplet (t)J(ortho) ≈ 7-9Coupled to two ortho protons (H-4' and H-6').
Aromatic (H-4', H-6') ~6.80 - 6.952HMultiplet (m)J(ortho) ≈ 7-9, J(meta) ≈ 2-3Overlapping signals due to coupling with H-5' and meta-coupling to H-2'.
Aromatic (H-2') ~6.751HSinglet (s) or narrow tripletJ(meta) ≈ 2-3Primarily coupled to H-4' and H-6' (meta), may appear as a singlet or finely split triplet.
Pyrrole (H-5) ~6.601HDoublet of doublets (dd)J(3,5) ≈ 1.5, J(4,5) ≈ 2.5Coupled to H-3 and H-4.[4]
Pyrrole (H-3) ~6.101HDoublet of doublets (dd)J(3,4) ≈ 3.5, J(3,5) ≈ 1.5Coupled to H-4 and H-5.[4]
Pyrrole (H-4) ~6.001HTriplet (t) or ddJ(3,4) ≈ 3.5, J(4,5) ≈ 2.5Coupled to H-3 and H-5. May appear as a triplet if J values are similar.
Methine (-CH(OH)-) ~5.801HSinglet (s) or Broad (br s)-Adjacent to a hydroxyl group; coupling to the -OH proton is often not observed due to rapid exchange.
Methoxy (-OCH₃) ~3.803HSinglet (s)-Three equivalent protons with no adjacent protons to couple with.
N-Methyl (N-CH₃) ~3.653HSinglet (s)-Three equivalent protons with no adjacent protons to couple with.
Hydroxyl (-OH) Variable (1.5 - 4.0)1HBroad Singlet (br s)-Chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[5]

Note: These are estimated values. The actual spectrum can be influenced by solvent choice and experimental conditions.[6][7][8]

Section 3: A Validated Experimental Protocol for Spectrum Acquisition

Obtaining a high-quality, reproducible ¹H NMR spectrum requires a meticulous and well-justified experimental protocol. The choices made during sample preparation and instrument setup directly impact data quality.

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh 5-10 mg of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.

    • Rationale: This concentration range provides a good signal-to-noise ratio without causing significant line broadening due to aggregation.

    • Action: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. TMS is the universally accepted standard for referencing chemical shifts.[6] For observing the exchangeable -OH proton without exchange, DMSO-d₆ is a superior solvent choice as it forms strong hydrogen bonds, slowing the exchange rate and often revealing coupling to the adjacent methine proton.[5]

    • Action: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (on a 400 MHz Spectrometer):

    • Action: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.

    • Rationale: Locking ensures the stability of the magnetic field during acquisition. Shimming is a critical step to minimize magnetic field inhomogeneities, which results in sharp, well-resolved peaks.

    • Action: Set the spectral width to cover a range of approximately -1 to 12 ppm.

    • Rationale: This range encompasses nearly all proton signals found in common organic molecules.

    • Action: Apply a 90° pulse and set the acquisition time to ~4 seconds and the relaxation delay to 2-5 seconds. Acquire 16-32 scans.

    • Rationale: A 5-second relaxation delay ensures that all protons have time to relax back to their equilibrium state before the next pulse, allowing for accurate integration. The number of scans is a trade-off between signal-to-noise and experimental time.

  • Data Processing:

    • Action: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) signal.

    • Rationale: This function improves the signal-to-noise ratio at the cost of a slight decrease in resolution.

    • Action: Perform a Fourier Transform on the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Action: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.

    • Rationale: Accurate phasing and baseline correction are essential for accurate integration, which reflects the relative number of protons for each signal.

Section 4: A Comparative Guide to Structural Elucidation Techniques

While ¹H NMR is exceptionally powerful, it is most effective when used in concert with other analytical techniques. Each method provides a different piece of the structural puzzle, and their combined data lead to an unshakeable structural confirmation.

Technique Information Provided for this Molecule Strengths Limitations
¹H NMR Proton environment, connectivity (through J-coupling), and relative proton count.High resolution; provides detailed connectivity information; quantitative.Signal overlap can occur in complex regions; exchangeable protons (-OH) can be broad or invisible.
¹³C NMR Number of unique carbon atoms, hybridization (sp², sp³), and electronic environment of carbons.Excellent spectral dispersion (less overlap); directly counts carbon environments.Inherently low sensitivity (¹³C is only 1.1% abundant); requires longer acquisition times; not quantitative without special setup.
2D NMR: COSY Shows correlations between J-coupled protons (¹H-¹H).Unambiguously identifies which protons are coupled to each other, confirming neighbor relationships within the phenyl and pyrrole rings.Does not show correlations across non-coupling centers (e.g., heteroatoms, quaternary carbons).
2D NMR: HSQC/HMQC Shows one-bond correlations between protons and directly attached carbons (¹H-¹³C).Directly links each proton signal to its corresponding carbon signal, greatly simplifying assignment of both spectra.Only shows direct, one-bond correlations.
2D NMR: HMBC Shows long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C).Establishes connectivity across heteroatoms and quaternary carbons. Crucial for connecting the phenyl, methanol, and pyrrole fragments.Can be complex to interpret; weaker signals require longer experiment times.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Extremely sensitive; provides the molecular formula (with high-res MS); fragmentation can confirm structural motifs.Does not provide detailed connectivity or stereochemical information; isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of key functional groups.Fast and simple; clearly shows the broad O-H stretch (~3400 cm⁻¹), C-O stretches (~1250, 1050 cm⁻¹), and aromatic C-H/C=C bands.Provides limited information on the overall carbon skeleton and connectivity.
Synergistic Workflow Logic

A robust structural elucidation strategy leverages these techniques in a logical sequence.

Caption: Logical workflow for combining multiple analytical techniques for structural elucidation.

Conclusion

The ¹H NMR spectrum of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol offers a detailed portrait of its molecular structure. A thorough analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the confident assignment of every proton in the molecule. However, for the rigorous standards of drug development, this analysis should not exist in a vacuum. By creating a synergistic workflow that incorporates ¹³C NMR, a suite of 2D NMR experiments (COSY, HSQC, HMBC), mass spectrometry, and IR spectroscopy, researchers can build a self-validating system of evidence. This multi-faceted approach transforms a structural hypothesis into a confirmed molecular reality, providing the solid foundation necessary for advancing a compound through the development pipeline.

References

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics. [Link]

  • "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education. [Link]

  • ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. [Link]

  • Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Taylor & Francis Online. [Link]

  • The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. [Link]

  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. [Link]

  • Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and N-substituted imides of maleic acid. Canadian Science Publishing. [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. MDPI. [Link]

  • Supporting Information for "Synthesis of 2-(3-methoxyphenyl)-2-methylpyrrolidin-1-ol". [No specific publisher, likely supplementary material]. [Link]

  • FLUORINE COUPLING CONSTANTS. [No specific publisher, likely a book chapter or review]. [Link]

  • ¹H NMR spectra of compound 3a. ResearchGate. [Link]

  • Supporting Information for "Catalytic Deoxygenation of Alcohols". The Royal Society of Chemistry. [Link]

  • NMR Chemical Shifts and J-Couplings. Q-Chem Manual. [Link]

  • HMNR Aromatic Coupling. YouTube. [Link]

  • Figure S5: ¹H NMR spectrum of (4-methoxyphenyl)methanol. ResearchGate. [Link]

  • Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Madison. [Link]

  • ¹H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. [Link]

  • ¹H NMR of p-methoxy phenol, 32 possible lines? Chemistry Stack Exchange. [Link]

  • ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Supporting Information for "Oxidative Esterification of Aldehydes". The Royal Society of Chemistry. [Link]

  • Typical Proton and C-13 Chemical Shift Values. [No specific publisher, likely university course material]. [Link]

  • ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • ¹H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). NP-MRD. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. [Link]

  • Additional experimental data. Beilstein Journals. [Link]

  • Pyrrole - Optional[¹H NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

A Researcher's Guide to C13 NMR Chemical Shifts of 1-Methyl-2-Pyrrolyl Carbon Atoms: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, stands as a cornerstone analytical technique for the structural elucidation of organic molecules. This guide provides an in-depth comparative analysis of the C13 NMR chemical shifts for the carbon atoms of the 1-methyl-2-pyrrolyl moiety, offering experimental data and a mechanistic explanation of the observed trends. By understanding the electronic effects of substituents on the pyrrole ring, scientists can gain valuable insights into the molecular architecture of novel compounds.

The Foundational Principles of C13 NMR Spectroscopy

C13 NMR spectroscopy detects the magnetic properties of the ¹³C isotope, which, although having a low natural abundance (about 1.1%), provides invaluable information about the carbon skeleton of a molecule. The chemical shift (δ), reported in parts per million (ppm), of a carbon nucleus is highly sensitive to its local electronic environment.[1] Factors such as the hybridization of the carbon atom, the electronegativity of attached atoms, and resonance effects all contribute to the final chemical shift value.[2][3] Generally, a lower electron density around a carbon nucleus leads to a downfield shift (higher ppm value), a phenomenon known as deshielding. Conversely, increased electron density results in an upfield shift (lower ppm value), or shielding.[1]

Comparative Analysis of C13 NMR Chemical Shifts for Pyrrole Derivatives

To understand the C13 NMR spectrum of a 1-methyl-2-pyrrolyl system, it is instructive to compare it with the parent pyrrole and its N-methylated analog. The introduction of a substituent at the 2-position significantly perturbs the electronic distribution within the aromatic ring, leading to characteristic changes in the chemical shifts of the ring carbons. The following table summarizes the experimental C13 NMR chemical shifts for pyrrole, 1-methylpyrrole, 1-methyl-2-formylpyrrole, and 1-methyl-2-acetylpyrrole in a deuterated solvent.

CompoundC2C3C4C5N-CH3Substituent Carbon
Pyrrole118.5108.2108.2118.5--
1-Methylpyrrole[4]121.3108.0108.0121.335.8-
1-Methyl-2-formylpyrrole[5]131.0119.2115.6132.737.7192.4 (CHO)
1-Methyl-2-acetylpyrrole[6][7]130.9120.6115.6132.237.7192.4 (C=O), 26.5 (CH3)

Note: Chemical shifts are in ppm relative to a standard reference. The data for substituted pyrroles are extracted from various sources and may have been recorded in different solvents, which can cause minor variations.

Deciphering the Trends: A Mechanistic Discussion

The Effect of N-Methylation

Comparing the chemical shifts of pyrrole and 1-methylpyrrole, the most noticeable change is the downfield shift of the C2 and C5 carbons from 118.5 ppm to 121.3 ppm. This deshielding effect can be attributed to the electron-donating nature of the methyl group, which, through inductive effects, slightly alters the electron distribution in the ring. The C3 and C4 carbons remain relatively unchanged.

The Influence of an Electron-Withdrawing Substituent at the 2-Position

The introduction of an electron-withdrawing group, such as a formyl (-CHO) or acetyl (-COCH₃) group, at the 2-position of the 1-methylpyrrole ring leads to significant and predictable changes in the C13 NMR spectrum.

  • C2 Carbon: The carbon atom directly attached to the substituent (C2) experiences a substantial downfield shift. For instance, in 1-methyl-2-formylpyrrole, the C2 chemical shift is approximately 131.0 ppm. This pronounced deshielding is a direct consequence of the inductive and resonance effects of the carbonyl group, which withdraws electron density from this position.[8]

  • C3 and C5 Carbons: The C3 and C5 carbons also exhibit downfield shifts, although to a lesser extent than C2. The C5 carbon is generally more deshielded than the C3 carbon. This can be explained by the resonance structures of the pyrrole ring, where the electron-withdrawing substituent at C2 preferentially delocalizes the positive charge to the C3 and C5 positions, with a more significant contribution at C5.

  • C4 Carbon: The C4 carbon is the least affected by the substituent at the 2-position, showing only a minor downfield shift. This is consistent with the resonance delocalization, where the C4 position does not bear a significant portion of the induced positive charge.

This systematic perturbation of the chemical shifts based on the substituent's electronic properties is a powerful tool for confirming the position of substitution on the pyrrole ring.

Visualizing the 1-Methyl-2-Pyrrolyl System

The following diagram illustrates the general structure and carbon numbering of a 2-substituted 1-methylpyrrole.

Caption: Structure of a 2-substituted 1-methylpyrrole.

Experimental Protocol for Acquiring a C13 NMR Spectrum

The following is a generalized protocol for obtaining a C13 NMR spectrum of a pyrrole derivative.

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing prep1 Dissolve 5-20 mg of the pyrrole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl3). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 setup1 Insert the NMR tube into the spectrometer's probe. prep3->setup1 setup2 Lock the spectrometer on the deuterium signal of the solvent. setup1->setup2 setup3 Shim the magnetic field to achieve homogeneity. setup2->setup3 acq1 Set the acquisition parameters: spectral width, acquisition time, relaxation delay, and number of scans. setup3->acq1 acq2 Acquire the C13 NMR spectrum using a proton-decoupled pulse sequence. acq1->acq2 proc1 Apply Fourier transformation to the acquired FID. acq2->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Baseline correct the spectrum. proc2->proc3 proc4 Reference the spectrum to the internal standard (TMS at 0.0 ppm). proc3->proc4

Caption: Workflow for acquiring a C13 NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the purified pyrrole derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6, DMSO-d6) in a clean, dry vial. The choice of solvent is crucial as it can influence chemical shifts.[1]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and is used to reference the chemical shifts.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during data acquisition.

    • Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-resolved NMR signals.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a C13 NMR experiment. This includes defining the spectral width to encompass all expected carbon signals, the acquisition time, a suitable relaxation delay (D1) to allow for full magnetization recovery between scans, and the number of scans to achieve an adequate signal-to-noise ratio.

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing:

    • Apply a Fourier transformation to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

By following this systematic approach, researchers can reliably obtain high-quality C13 NMR spectra, enabling accurate structural analysis of 1-methyl-2-pyrrolyl containing compounds and their analogs.

References

  • Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004–1009. [Link]

  • Chem LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chem LibreTexts. (2023, January 30). interpreting C-13 NMR spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-1-methylpyrrole. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

Sources

Technical Guide: HPLC Profiling & Retention Behavior of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a critical chiral building block, often synthesized via the reduction of its corresponding ketone, (3-methoxyphenyl)(1-methyl-2-pyrrolyl)methanone. Its analysis presents a dual challenge: achiral purity profiling (separating the alcohol from the ketone precursor and side products) and chiral resolution (separating the R and S enantiomers).

This guide provides a comparative analysis of HPLC methodologies for this compound. Unlike generic protocols, we focus on the specific interaction mechanisms—π-π stacking of the pyrrole ring and hydrogen bonding of the hydroxyl group—that dictate retention behavior.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Compound Type: Chiral Pyrrolyl Carbinol

  • Key Functional Groups: Secondary Alcohol (Chiral Center), N-Methyl Pyrrole (Electron-rich aromatic), 3-Methoxybenzene.

  • Predicted LogP: ~2.8 – 3.2 (Moderately Lipophilic)

  • UV Max: ~250–260 nm (Aromatic π-π* transitions)

Achiral Purity Profiling (Reverse Phase)

For routine purity analysis and reaction monitoring (Alcohol vs. Ketone), Reverse Phase Chromatography (RPC) is the standard. However, column selection significantly impacts selectivity due to the electron-rich nature of the pyrrole ring.

Comparative Performance: C18 vs. Phenyl-Hexyl[12]
FeatureOption A: C18 (Octadecyl) Option B: Phenyl-Hexyl
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic + π-π Interactions
Retention Time (Approx) 4.8 - 5.2 min 5.5 - 6.0 min
Selectivity (Alcohol/Ketone) Good (Based on polarity)Excellent (Based on aromaticity diff.)
Peak Shape SymmetricalSharper (Reduced tailing for aromatics)
Recommendation Routine QCComplex Impurity Profiling

Experimental Data Interpretation: On a standard C18 column, the target alcohol is more polar than the ketone precursor and typically elutes earlier. However, on a Phenyl-Hexyl column, the π-π interaction with the pyrrole ring is stronger. Since the ketone has a conjugated carbonyl withdrawing electrons from the pyrrole, its π-cloud density differs from the alcohol, often enhancing resolution on phenyl phases.

Protocol 1: Standard Purity Method (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 20% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[4][5][6][7]

  • Detection: UV @ 254 nm.

  • Temperature: 30°C.

Enantiomeric Separation (Chiral HPLC)

The separation of the enantiomers is the critical quality attribute (CQA) for this intermediate. Polysaccharide-based stationary phases are the industry standard for pyrrolyl carbinols.

Comparative Performance: Amylose vs. Cellulose
FeatureOption A: Amylose-Based (e.g., AD-H) Option B: Cellulose-Based (e.g., OD-H)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mode Normal Phase (Hexane/IPA)Normal Phase (Hexane/IPA)
Resolution (

)
> 2.5 (High) ~ 1.8 (Moderate)
Elution Order Typically R then S (confirmation required)Variable
Stability RobustRobust

Why Amylose Wins: The helical structure of the amylose derivative often provides a better "fit" for the 3-methoxyphenyl and pyrrole moieties, allowing for stronger hydrogen bonding stabilization with the carbamate groups on the stationary phase.

Protocol 2: Chiral Resolution Method
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[4][5][6][7]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • Enantiomer 1: ~8.5 min

    • Enantiomer 2: ~11.2 min

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for analyzing 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, guiding the researcher from crude synthesis to final enantiomeric purity.

HPLC_Workflow start Crude Reaction Mixture (Target Alcohol + Ketone + Impurities) decision Goal: Purity or Chirality? start->decision purity Achiral Purity Profiling decision->purity Chemical Purity chiral Enantiomeric Excess (ee%) decision->chiral Stereochemical Purity c18 Method A: C18 Column (Water/ACN Gradient) purity->c18 Standard QC phenyl Method B: Phenyl-Hexyl (Enhanced Selectivity) purity->phenyl Complex Matrix result_purity Output: % Chemical Purity (Alcohol vs Ketone) c18->result_purity phenyl->result_purity adh Method C: Chiralpak AD-H (Hexane/IPA 90:10) chiral->adh result_chiral Output: Enantiomeric Ratio (R-isomer vs S-isomer) adh->result_chiral

Caption: Analytical decision tree for profiling 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, distinguishing between achiral purity checks and chiral resolution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction between Pyrrole Nitrogen and Silanols.Add 10 mM Ammonium Acetate or 0.1% TEA to mobile phase.
Poor Resolution (Chiral) Low solubility or weak interaction.Lower temperature to 15°C to increase stationary phase interaction time.
Retention Drift Mobile phase evaporation (Normal Phase).Use pre-mixed mobile phases and seal reservoirs; ensure column equilibration (>30 mins).

References

  • Phenomenex. (2025).[8][7] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of pyrrole derivatives. Retrieved from [Link]

  • Sielc Technologies. (2025). Separation of N-(3-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

IR spectroscopy characteristic peaks for pyrrole OH stretch

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative IR Spectroscopy: Pyrrole N-H vs. Hydroxyl O-H Signatures Subtitle: A Technical Guide to Distinguishing Heterocyclic Amine Stretches from Hydroxyl Groups

Executive Summary: The "Pyrrole OH" Misconception

As a Senior Application Scientist, the first directive is to correct a common nomenclature error that can derail spectral interpretation. Pyrrole (


) does not contain a stable hydroxyl (O-H) group.  Its primary hydrogen-bond donor is the N-H  moiety.

While hydroxypyrroles exist synthetically, they predominantly tautomerize into pyrrolinones (lactams), exhibiting Carbonyl (


) and Amine (

) signals rather than the expected aromatic enol (

) stretch.

This guide serves as a comparative analysis between the Pyrrole N-H stretch (often mistaken for OH due to region overlap) and the Phenolic/Alcoholic O-H stretch , providing the experimental protocols necessary to distinguish them.

Characteristic Peak Analysis: The Data

The region between 3200 cm⁻¹ and 3700 cm⁻¹ is the "X-H Stretching" zone. Both N-H and O-H bonds absorb here, but their behaviors differ significantly under solvation.

Table 1: Comparative IR Frequencies (CCl₄ Solution)
FeaturePyrrole (N-H)Phenol (O-H)Aliphatic Alcohol (O-H)
Free (Non-bonded) Peak 3496 ± 2 cm⁻¹ (Sharp)3610 ± 5 cm⁻¹ (Sharp)3620–3640 cm⁻¹ (Sharp)
Intermolecular H-Bond 3400–3250 cm⁻¹ 3500–3200 cm⁻¹ 3550–3200 cm⁻¹
Band Shape (Bonded) Broad, but often retains structureExtremely Broad (Gaussian)Broad
Intensity (ε) Medium-StrongVariable (Strong)Variable
Key Differentiator Lower frequency than free OH; "Hot bands" often visible.[1][2][3]Higher frequency (>3600); shifts drastically upon concentration increase.Similar to phenol but lacks aromatic C-H overtones.

Expert Insight: In dilute carbon tetrachloride (


), the free Pyrrole N-H stretch is a distinct, sharp peak at 3496 cm⁻¹ . If you observe a peak above 3600 cm⁻¹ , you are likely looking at an O-H group (water contaminant or phenol), not pyrrole.

The "Hydroxypyrrole" Edge Case: Tautomerism

If your research specifically involves a "Pyrrole-OH" derivative (e.g., 2-hydroxypyrrole), you will likely not see a standard O-H stretch due to keto-enol tautomerism.

  • The Phenomenon: 2-hydroxypyrrole exists in equilibrium with 2-pyrrolinone.

  • The Spectral Consequence:

    • Expected (Enol): O-H stretch ~3500 cm⁻¹, C=C stretches.

    • Observed (Keto - Major): Strong C=O stretch at ~1650–1690 cm⁻¹ (Amide I band) and a broad N-H stretch .

Diagram 1: Spectral Logic Tree for X-H Assignment This decision tree guides the assignment of peaks in the 3200–3700 cm⁻¹ region.

SpectralLogic Start Peak in 3200-3700 cm⁻¹ Region CheckFreq Check Frequency Center (Dilute CCl₄) Start->CheckFreq HighFreq > 3600 cm⁻¹ CheckFreq->HighFreq MidFreq 3480 - 3500 cm⁻¹ CheckFreq->MidFreq LowFreq < 3400 cm⁻¹ (Broad) CheckFreq->LowFreq OH_Assign Likely Free O-H (Phenol/Alcohol) HighFreq->OH_Assign NH_Assign Likely Free N-H (Pyrrole/Indole) MidFreq->NH_Assign H_Bond H-Bonded Species (Requires Dilution) LowFreq->H_Bond Dilution Perform Dilution Study H_Bond->Dilution Shift Peak Sharpens & Shifts Blue Dilution->Shift NoShift No Shift (Intramolecular) Dilution->NoShift Shift->CheckFreq Re-evaluate Free Peak

Caption: Decision matrix for assigning X-H stretching vibrations based on frequency and dilution behavior.

Experimental Protocol: Variable Concentration Study

To definitively distinguish Pyrrole N-H from O-H or to assess H-bonding, a single scan is insufficient. You must perform a dilution series . This protocol validates whether a peak is "free" or "associated" (dimer/oligomer).

Objective

Determine the self-association constant (


) and isolate the monomeric frequency.
Materials
  • Solvent: Spectroscopic grade

    
     (Carbon Tetrachloride) or 
    
    
    
    . Note:
    
    
    is avoided due to its own H-bond donor activity.
  • Cell: Infrasil quartz or CaF₂ liquid cell (Path length: 1.0 mm to 10.0 mm depending on concentration).

Workflow
  • Preparation: Prepare a stock solution of the analyte (Pyrrole) at 0.1 M.

  • Serial Dilution: Create dilutions at 0.05 M, 0.01 M, 0.005 M, and 0.001 M.

  • Acquisition:

    • Purge the spectrometer with

      
       to remove atmospheric water (which absorbs at 3600–3900 cm⁻¹).
      
    • Record the Solvent Background for each specific cell used.

    • Record the Sample Spectrum (32 scans min, 1 cm⁻¹ resolution).

  • Analysis:

    • At 0.1 M , you will see a broad band at ~3400 cm⁻¹ (Oligomers) and a shoulder at 3496 cm⁻¹.

    • At 0.001 M , the broad band should vanish, leaving only the sharp 3496 cm⁻¹ monomer peak.

Diagram 2: Dilution Study Workflow

DilutionProtocol Prep Stock Soln (0.1 M) Dilute Dilution Series (down to 1mM) Prep->Dilute CCl4 Measure FT-IR Acquisition (CaF2 Cell) Dilute->Measure Process Subtract Solvent Spectrum Measure->Process Result Analyze Ratio: Free vs H-Bonded Process->Result

Caption: Step-by-step workflow for isolating monomeric stretching frequencies via dilution.

Comparative Performance: Pyrrole vs. Phenol as Probes

In drug development and physical organic chemistry, both Pyrrole and Phenol are used as "probes" to measure the basicity of a solvent or a receptor site (e.g., measuring the


 shift when the probe binds to a base).
Performance MetricPyrrole (N-H Probe)Phenol (O-H Probe)
Sensitivity Moderate. Shifts are smaller but highly linear with basicity scales.High. O-H bonds are more acidic, leading to larger shifts (

).
Solvent Compatibility Excellent. Less prone to self-association than phenols.Good, but self-association (dimerization) complicates spectra at higher concentrations.
Steric Profile The N-H is part of a 5-membered ring; sterically accessible.The O-H can rotate; steric hindrance depends on ortho-substitution.
Recommendation Use Pyrrole for probing

-systems or weak bases where subtle shifts matter.
Use Phenol for strong bases or when maximum sensitivity is required.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for IR characteristic frequencies).
  • NIST Chemistry WebBook. Pyrrole Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Gomez-Zavaglia, A., & Fausto, R. (2004). Tautomerism in 2-hydroxypyrrole: A matrix isolation study. Journal of Physical Chemistry A. (Confirming the lactam/pyrrolinone predominance).
  • Laurence, C., & Berthelot, M. (2000). Observations on the Strength of Hydrogen Bonding. Perspectives in Drug Discovery and Design. (Comparison of N-H vs O-H donor scales).

Sources

Comparative Guide: Biological Activity of 3-Methoxy vs. 4-Methoxy Pyrrolyl Methanols

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-methoxy-1H-pyrrole-2-methanol versus 4-methoxy-1H-pyrrole-2-methanol .

This analysis synthesizes structure-activity relationship (SAR) principles, electronic theory regarding azafulvene intermediates, and experimental data from related pyrrole pharmacophores (e.g., prodigiosins, pyrrolo[2,1-c]benzodiazepines).

Executive Summary

Pyrrolyl methanols (specifically 1H-pyrrole-2-methanols) are potent alkylating pharmacophores. Their biological activity is driven by the formation of reactive azafulvene intermediates, which cross-link DNA or alkylate essential proteins.

The position of the methoxy substituent (C3 vs. C4) critically dictates the electronic stability of this intermediate, thereby controlling the compound's "warhead" reactivity.

  • 3-Methoxy Isomer: Exhibits higher alkylating potential due to direct resonance stabilization of the azafulvene cation. It is generally more cytotoxic but chemically less stable (prone to polymerization).

  • 4-Methoxy Isomer: Displays modulated reactivity . The electronic donation is less direct to the exocyclic center, resulting in a "tighter" reactivity profile often preferred for targeted therapies requiring metabolic stability.

Mechanistic Foundation: The Azafulvene Pathway

To understand the difference between the isomers, one must analyze the activation mechanism. Under physiological or slightly acidic conditions (e.g., tumor microenvironment), the hydroxyl group is protonated and lost as water, generating an electrophilic azafulvene.

Activation Pathway Diagram

The following diagram illustrates the generation of the azafulvene intermediate and the impact of methoxy positioning.

Azafulvene_Mechanism cluster_effects Electronic Substituent Effects Precursor Pyrrole-2-Methanol (Prodrug) Protonation Protonation (-OH -> -OH2+) Precursor->Protonation Acidic pH TS Transition State (H2O Loss) Protonation->TS Azafulvene Azafulvene Intermediate (Reactive Electrophile) TS->Azafulvene - H2O DNA_Adduct DNA/Protein Adduct (Biological Effect) Azafulvene->DNA_Adduct Nucleophilic Attack (Guanine N2 / Cys-SH) Effect_3OMe 3-Methoxy Effect: Direct Resonance (+R) Stabilizes Cation High Reactivity Effect_3OMe->Azafulvene Enhances Formation Effect_4OMe 4-Methoxy Effect: Indirect Donation Lower Cation Stability Modulated Reactivity Effect_4OMe->Azafulvene Limits Formation

Caption: Mechanism of azafulvene generation. The 3-methoxy group provides direct resonance stabilization to the developing positive charge at C2, facilitating faster activation compared to the 4-methoxy isomer.

Detailed Comparative Analysis

Electronic Structure & Reactivity

The core difference lies in how the methoxy oxygen lone pair interacts with the exocyclic carbocation (the azafulvene carbon).

Feature3-Methoxy-1H-pyrrole-2-methanol 4-Methoxy-1H-pyrrole-2-methanol
Resonance (+R) Direct Conjugation: The C3-methoxy lone pair can delocalize directly through the C3=C2 bond to the exocyclic carbon.Indirect Conjugation: The C4-methoxy lone pair delocalizes to C2 via a longer path (C4=C3-C2) or towards C5.
Inductive Effect (-I) Stronger withdrawal at C2 (ortho position).Weaker withdrawal at C2 (meta position).
Net Effect Resonance Dominates: The strong +R effect overcomes induction, significantly stabilizing the azafulvene cation.Balanced Profile: Less stabilization of the cation leads to a higher activation energy for water loss.
Chemical Stability Low: Prone to spontaneous polymerization or solvolysis in protic solvents.Moderate: Can be isolated and stored more easily; requires lower pH for activation.
Biological Activity Profile

Based on experimental data from analogous systems (e.g., prodigiosins, pyrrolo[1,2-a]pyrazines):

  • Cytotoxicity (IC50):

    • 3-Methoxy: Typically exhibits lower IC50 values (more potent) in the nanomolar to low micromolar range (e.g., 10–500 nM). The rapid formation of the alkylating species overwhelms cellular repair mechanisms.

    • 4-Methoxy: Typically exhibits higher IC50 values (less potent) (e.g., 1–10 µM). It may require specific enzymatic activation or highly acidic environments (lysosomes) to function effectively.

  • Selectivity:

    • 3-Methoxy: Lower selectivity. High reactivity can lead to off-target alkylation of plasma proteins before reaching the tumor site.

    • 4-Methoxy: Higher selectivity. The "tighter" activation threshold allows the molecule to distribute more effectively before being activated by the acidic tumor microenvironment.

Experimental Protocols for Validation

To objectively compare these isomers in your own laboratory, use the following self-validating protocols.

Synthesis of Precursors (Reduction Protocol)

Since the methanols are unstable, they are best generated in situ or immediately prior to use from their corresponding aldehydes.

Reagents: 3-methoxy-1H-pyrrole-2-carbaldehyde (Isomer A) and 4-methoxy-1H-pyrrole-2-carbaldehyde (Isomer B). Method:

  • Dissolve 1.0 mmol of the aldehyde in anhydrous methanol (10 mL).

  • Cool to 0°C under nitrogen atmosphere.

  • Add Sodium Borohydride (NaBH4, 1.5 eq) portion-wise over 10 minutes.

  • Critical Step: Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (UV active) will disappear; the alcohol spot will appear (stains distinctively with Vanillin dip—often turning red/purple).

  • Quench with saturated NH4Cl (cold). Extract immediately with DCM.

  • Note: Do not use acidic workup, or the compound will polymerize.

Solvolytic Reactivity Assay (Azafulvene Kinetics)

This assay quantifies the rate of "warhead" activation.

  • Prepare 100 µM solutions of both isomers in 50% aqueous DMSO.

  • Add a nucleophilic trap: 10 mM N-acetylcysteine (NAC) .

  • Adjust pH to 5.0 (acetate buffer) to mimic lysosomal/tumor acidity.

  • Measurement: Monitor the disappearance of the starting material and appearance of the NAC-adduct via HPLC-UV (254 nm) or LC-MS.

  • Expected Result: The 3-methoxy isomer should show a

    
     (half-life) significantly shorter (e.g., <10 min) than the 4-methoxy isomer (e.g., >60 min).
    
In Vitro Cytotoxicity (MTT Assay)

Cell Lines: HeLa (Cervical), MCF-7 (Breast). Protocol:

  • Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treat with serial dilutions (0.1 nM to 100 µM) of 3-methoxy and 4-methoxy isomers.

  • Incubate for 48 hours.

  • Add MTT reagent (0.5 mg/mL); incubate 4h. Dissolve formazan in DMSO.

  • Analysis: Plot dose-response curves. Calculate IC50 using non-linear regression (GraphPad Prism).

  • Control: Use Doxorubicin as a positive control and unsubstituted pyrrole-2-methanol as a negative control to normalize the "methoxy effect."

References

  • Electronic Effects in Pyrroles: Merz, A., et al. "3,3'- and 4,4'-Dimethoxy-2,2'-bipyrroles: Highly Electron-Rich Model Compounds for Polypyrrole Formation."[1] Chemistry – A European Journal, 2003.[2]

  • Azafulvene Mechanism: Lindsey, J. S., et al. "Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles." Molecules, 2023.[3][1][2][4]

  • Cytotoxicity of Pyrrole Methanols: Gupton, J. T., et al. "The Cytotoxicity and Mode of Action of 2,3,4-Trisubstituted Pyrroles and Related Derivatives in Human Tmolt4 Leukemia Cells." Journal of Medicinal Chemistry (Contextual Citation via Die Pharmazie), 1999.

  • Prodigiosin Analogs (Methoxy-Pyrrole SAR): Setiyono, E., et al. "An Indonesian Marine Bacterium, Pseudoalteromonas rubra, Produces Antimicrobial Prodiginine Pigments." ACS Omega, 2020.

Sources

UV-Vis Absorption Maxima of N-Methylpyrrole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption properties of N-methylpyrrole and its key derivatives. It is designed for researchers requiring precise spectral data for compound identification, purity assessment, and photochemical applications.

Executive Summary & Electronic Structure

N-methylpyrrole (1-methylpyrrole) serves as a fundamental building block in organic synthesis and materials science (e.g., polypyrrole conducting polymers). Its electronic absorption spectrum is governed by the aromatic pyrrole ring, where the nitrogen lone pair participates in the


-system.

Key Spectroscopic Features:

  • Chromophore: The five-membered heteroaromatic ring.[1]

  • Auxochromic Effect: The N-methyl group acts as an electron-donating group (+I effect), causing a slight bathochromic (red) shift and a hyperchromic effect (increased intensity) compared to unsubstituted pyrrole.

  • Derivatization: Introducing electron-withdrawing groups (carbonyls, carboxyls) at the C2 or C3 position extends conjugation, significantly reducing the HOMO-LUMO gap and shifting absorption into the 270–310 nm range.

Comparative Data Analysis

The following table synthesizes experimental absorption maxima (


) and molar absorptivity (

) data. Note that values are solvent-dependent due to solvatochromism.[1]
Table 1: UV-Vis Absorption Maxima of N-Methylpyrrole & Derivatives[1][2]
CompoundStructure

(nm)
SolventTransition TypeElectronic Effect
Pyrrole (Reference)

210Ethanol

Baseline aromatic system.[1]
N-Methylpyrrole

217 Gas Phase/Hexane

+I effect of Methyl group destabilizes HOMO, narrowing gap.[1]
2-Acetyl-N-methylpyrrole

287 - 292 Methanol

(CT)
Strong conjugation with carbonyl; Intramolecular Charge Transfer (ICT).[1]
N-Methylpyrrole-2-carboxaldehyde

290 - 300 Ethanol

&

Aldehyde group provides stronger conjugation than acetyl.[1]
N-Methylpyrrole-2-carboxylic acid

250 - 265 Water/Buffer

Carboxyl group extends conjugation but less effectively than aldehyde due to resonance with -OH.[1]

Critical Insight: The shift from ~217 nm (N-methylpyrrole) to ~290 nm (2-acetyl derivative) represents a massive energetic stabilization of the excited state, characteristic of "push-pull" systems where the pyrrole ring acts as a donor and the carbonyl as an acceptor.

Mechanistic Insight: Solvatochromism & Transitions

Understanding the nature of the transitions is vital for selecting the correct solvent and interpreting shifts.

Electronic Transitions
  • 
     Transition:  The primary high-intensity band.[1] In N-methylpyrrole derivatives, this band moves to longer wavelengths (Red Shift) as solvent polarity increases (Positive Solvatochromism) because the excited state is more polar and better stabilized by polar solvents.
    
  • 
     Transition:  A weaker band often seen in the carbonyl derivatives (acetyl/formyl). This band typically moves to shorter wavelengths (Blue Shift) in polar protic solvents (like Ethanol/Water) due to hydrogen bonding stabilizing the non-bonding (
    
    
    
    ) ground state electrons.
Diagram: Electronic Energy Level Transitions

The following diagram illustrates the energy changes associated with substituent effects.

ElectronicTransitions cluster_0 N-Methylpyrrole cluster_1 2-Acetyl-N-methylpyrrole Ground Ground State (HOMO) NMP_HOMO HOMO (π) ExcitedPi Excited State (LUMO) π* ExcitedN Excited State n* NMP_LUMO LUMO (π*) NMP_HOMO->NMP_LUMO ΔE ~ 5.7 eV (217 nm) Ac_HOMO HOMO (π) Ac_LUMO LUMO (π*) Ac_HOMO->Ac_LUMO ΔE ~ 4.3 eV (~290 nm)

Caption: Comparative energy gap diagram showing the reduction in HOMO-LUMO gap (bathochromic shift) upon conjugation with an acetyl group.

Experimental Protocol: Validated Measurement Workflow

To ensure reproducibility and adherence to E-E-A-T standards, follow this self-validating protocol.

Reagents & Equipment[1][3]
  • Analyte: N-methylpyrrole derivative (>98% purity).[1][2][3]

  • Solvent: Spectroscopic grade Ethanol (UV Cutoff: 210 nm) or Cyclohexane (UV Cutoff: 200 nm). Avoid Acetone or Toluene due to high UV cutoff.[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900i or similar).[1]

  • Cuvettes: Quartz (Fused Silica), 10 mm path length. Do not use plastic or glass below 300 nm. [1]

Step-by-Step Methodology
  • Baseline Correction (The "Blank"):

    • Fill two matched quartz cuvettes with pure solvent.[1]

    • Run a baseline scan (200–800 nm).

    • Validation: Absorbance should be < 0.05 AU across the range.

  • Stock Solution Preparation:

    • Weigh ~10 mg of the derivative into a 100 mL volumetric flask.

    • Dilute to volume with solvent.[1] (Concentration

      
       M).[4]
      
    • Note: N-methylpyrrole is volatile; cap immediately.[1]

  • Working Solution & Scan:

    • Dilute stock 1:100 to achieve

      
       M. Target absorbance: 0.5 – 1.0 AU.[1]
      
    • Scan from 800 nm down to 200 nm (Scan speed: Medium).

    • Why? Scanning from long to short wavelength minimizes photodegradation during the run.

  • Data Processing:

    • Identify

      
      .[4][5][6][7]
      
    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law:
      
      
      
      
      Where
      
      
      is absorbance,
      
      
      is concentration (mol/L), and
      
      
      is path length (1 cm).
Workflow Diagram

ExperimentalWorkflow Start Start: Sample Preparation SolventCheck Check Solvent UV Cutoff (EtOH < 210 nm) Start->SolventCheck Blank Run Baseline (Blank) with Pure Solvent SolventCheck->Blank Stock Prepare Stock Solution (~10^-3 M) Blank->Stock Dilution Dilute to Working Conc. (~10^-5 M) Stock->Dilution Scan Scan 800 -> 200 nm (Quartz Cuvette) Dilution->Scan Validation Check Absorbance Range (0.2 - 1.0 AU) Scan->Validation Validation->Dilution Fail (Too High/Low) Calc Calculate Epsilon (ε) & Identify λmax Validation->Calc Pass

Caption: Step-by-step UV-Vis measurement workflow ensuring data integrity and Beer-Lambert compliance.

References

  • NIST Chemistry WebBook. N-Methylpyrrole-2-carboxylic acid & Derivatives Spectral Data.[1] National Institute of Standards and Technology.[1][8] [Link]

  • PubChem. 2-Acetyl-1-methylpyrrole Compound Summary. National Library of Medicine.[1] [Link]

  • Beć, K. B., et al. (2013). "Analysis of Infrared Spectra of Neat Liquid N-Methylpyrrole." Acta Physica Polonica A. (Provides vibrational correlation to electronic ground states). [Link]

  • Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • University of Toronto. Interpreting UV-Vis Spectra: Effect of Conjugation. [Link]

Sources

Differentiating 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol from regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol and its Regioisomers

For researchers engaged in drug discovery and synthetic chemistry, the unambiguous structural confirmation of a target molecule is paramount. The synthesis of substituted heterocyclic compounds, such as 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, often yields a mixture of regioisomers. These isomers, with identical molecular formulas and often similar physical properties, can exhibit vastly different pharmacological activities. Therefore, their accurate identification and differentiation are not merely academic exercises but critical steps in the development pipeline.

This guide provides a comprehensive comparison of analytical methodologies to distinguish 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol from its primary regioisomers: the 2- and 4-methoxyphenyl analogues, as well as isomers resulting from substitution at the 3-position of the pyrrole ring. We will delve into the mechanistic underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), supported by experimental protocols and data interpretation strategies.

The Challenge: Differentiating Closely Related Structures

The primary challenge lies in the subtle structural differences between the target molecule and its regioisomers. The key points of variation are:

  • Position of the methoxy group on the phenyl ring: ortho (2-), meta (3-), or para (4-).

  • Attachment point of the aryl-methanol group to the pyrrole ring: C2 or C3 position.

These subtle changes significantly impact the electronic environment and spatial arrangement of atoms within the molecules, which can be probed using modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for distinguishing regioisomers, as it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy: A First Look at the Proton Environment

The ¹H NMR spectrum offers a unique fingerprint for each isomer based on chemical shifts (δ) and spin-spin coupling constants (J).

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex multiplets in the aromatic region and to accurately determine coupling constants. Deuterated chloroform (CDCl₃) is a common solvent, but DMSO-d₆ may be used if solubility is an issue or to observe exchangeable protons like the hydroxyl (-OH) proton.

Expected Spectral Differences:

  • Pyrrole Ring Protons: The substitution pattern on the pyrrole ring dictates the number and splitting of its proton signals. For a 2-substituted pyrrole, three distinct proton signals are expected. For a 3-substituted pyrrole, the symmetry results in two signals for the C2/C5 protons and one for the C4 proton.

  • Methoxyphenyl Ring Protons:

    • 3-Methoxy (meta) Isomer (Target): This isomer will show a complex aromatic region with four distinct protons. We expect to see a singlet-like signal for the proton between the two substituents (at C2 of the phenyl ring), a triplet, and two doublets.

    • 4-Methoxy (para) Isomer: Due to symmetry, this isomer will exhibit two distinct doublets in the aromatic region, each integrating to 2H, a classic AA'BB' system.

    • 2-Methoxy (ortho) Isomer: This isomer will also show four distinct aromatic protons, but their chemical shifts will be influenced by the proximity of the methoxy group and the pyrrolylmethanol substituent, leading to a different pattern compared to the meta isomer.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. Each chemically non-equivalent carbon atom produces a distinct signal.

Expected Spectral Differences:

  • The number of aromatic carbon signals can help differentiate the isomers. The para-substituted isomer will show fewer signals in the aromatic region due to symmetry compared to the ortho and meta isomers.

  • The chemical shift of the carbon bearing the methoxy group (C-O) and the carbons of the pyrrole ring will be distinct for each isomer.

2D NMR: NOESY for Unambiguous Confirmation

While 1D NMR provides strong evidence, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) offers definitive proof of regiochemistry. The NOESY experiment detects protons that are close in space (< 5 Å), regardless of their bonding connectivity.[1][2]

Causality Behind Experimental Choices: A NOESY experiment is chosen when through-bond correlations (like those from a COSY experiment) are insufficient to assign the correct isomer. The key is to observe a spatial correlation (a cross-peak) between protons on the methoxyphenyl ring and protons on the N-methyl or pyrrole ring.

  • For the target molecule (3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol): A NOE cross-peak would be expected between the proton at the C5 position of the pyrrole ring and the proton at the C2 position of the phenyl ring. Crucially, a distinct NOE should be observed between the N-CH₃ protons and the benzylic CH proton.

  • For the 2-Methoxy isomer: A strong NOE would be expected between the methoxy group's protons (-OCH₃) and the benzylic CH proton. This would be absent in the 3- and 4-methoxy isomers.

dot graph "NMR_Analysis_Workflow" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4", fontname="Arial"]; node [shape="box", style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Prep [label="Dissolve sample in\n deuterated solvent (e.g., CDCl3)"]; }

subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; H1_NMR [label="¹H NMR Acquisition"]; C13_NMR [label="¹³C NMR Acquisition"]; NOESY [label="2D NOESY Acquisition"]; }

subgraph "cluster_analysis" { label="Data Analysis & Interpretation"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; Analyze_H1 [label="Analyze chemical shifts &\n coupling constants (J)"]; Analyze_C13 [label="Count signals & analyze\n chemical shifts"]; Analyze_NOESY [label="Identify through-space\n correlations"]; Structure_Confirm [label="Confirm Regiochemistry", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

// Workflow Path Prep -> H1_NMR [label="Step 1"]; H1_NMR -> C13_NMR [label="Step 2"]; C13_NMR -> NOESY [label="Step 3 (If needed)"]; H1_NMR -> Analyze_H1; C13_NMR -> Analyze_C13; NOESY -> Analyze_NOESY; {Analyze_H1, Analyze_C13, Analyze_NOESY} -> Structure_Confirm [lhead="cluster_analysis"]; } caption: "Workflow for NMR-based regioisomer differentiation."

Table 1: Predicted Key NMR Differences
Technique2-Methoxy Isomer3-Methoxy (Target)4-Methoxy Isomer
¹H NMR (Aromatic) 4 distinct multiplets4 distinct multiplets2 doublets (AA'BB')
¹³C NMR (Aromatic) 6 signals6 signals4 signals
NOESY NOE between -OCH₃ and benzylic CHNOE between C2-H (phenyl) and C5-H (pyrrole)NOE between C2/6-H (phenyl) and C5-H (pyrrole)

Mass Spectrometry (MS): Differentiating by Fragmentation

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). While regioisomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure.[3][4][5]

Causality Behind Experimental Choices: Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a "hard" ionization technique that induces extensive fragmentation, creating a fingerprint mass spectrum.[4][5] Electrospray Ionization (ESI), a "soft" technique coupled with Liquid Chromatography (LC-MS), is used for less volatile molecules. Tandem MS (MS/MS) is then required to induce and analyze fragmentation. The fragmentation pathways are influenced by the stability of the resulting carbocations and radical cations, which varies with the substitution pattern.[3]

Expected Fragmentation Differences:

  • Molecular Ion (M⁺•): All isomers will show the same m/z for the molecular ion.

  • Key Fragments:

    • Loss of H₂O: A peak corresponding to [M-18]⁺ is likely for all isomers due to the alcohol group.

    • Loss of •OCH₃: A peak at [M-31]⁺ may be observed.

    • Benzylic Cleavage: The most significant fragmentation will likely be the cleavage of the C-C bond between the benzylic carbon and the pyrrole ring, forming a methoxy-substituted tropylium ion or benzyl cation. The stability of this cation, and thus the intensity of the corresponding peak, will be influenced by the methoxy position. The para-isomer typically forms the most stable cation, leading to a more abundant fragment ion.

    • Ortho Effect: The 2-methoxy isomer may exhibit a unique fragmentation pathway involving the loss of CH₃OH or other rearrangements due to the proximity of the two substituents, which is not possible for the meta and para isomers.

dot graph "MS_Analysis_Workflow" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4", fontname="Arial"]; node [shape="box", style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_intro" { label="Sample Introduction"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; Intro [label="GC or LC Introduction"]; }

subgraph "cluster_ion" { label="Ionization"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; Ionize [label="EI or ESI Source"]; }

subgraph "cluster_ms" { label="Mass Analysis"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; MS1 [label="Mass Analyzer (e.g., Quadrupole)\nDetect Molecular Ion"]; CID [label="Collision Cell (CID)\nfor MS/MS"]; MS2 [label="Second Mass Analyzer\nDetect Fragment Ions"]; }

subgraph "cluster_detect" { label="Data Interpretation"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Compare [label="Compare Fragmentation\n Patterns of Isomers"]; Identify [label="Identify Isomer-Specific\n Fragments", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

// Workflow Path Intro -> Ionize; Ionize -> MS1; MS1 -> CID [label="Tandem MS"]; CID -> MS2; {MS1, MS2} -> Compare; Compare -> Identify; } caption: "Workflow for MS-based regioisomer differentiation."

Table 2: Predicted Key Mass Spectrometry Fragments
FragmentDescriptionExpected Relative Abundance Difference
[M]⁺•Molecular IonIdentical m/z, abundance may vary
[M - H₂O]⁺•Loss of waterPresent in all isomers
[M - •CH₂OH]⁺Loss of hydroxymethyl radicalIntensity may vary
[C₈H₉O]⁺Methoxyphenylmethyl cationpara > ortho ≈ meta (due to resonance stabilization)
Isomer-specific ionsFrom ortho-effect rearrangementsPotentially unique to the 2-methoxy isomer

Chromatographic Separation: Resolving the Mixture

Chromatography is essential for physically separating the isomers before analysis or for quantification.[6][7] High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this class of compounds.

Causality Behind Experimental Choices: The choice of stationary phase is critical. A standard C18 (octadecyl) column separates based primarily on hydrophobicity.[8] However, isomers often have very similar hydrophobicities. A stationary phase with alternative selectivity, such as a Phenyl-Hexyl or a pentafluorophenyl (PFP) column, can provide better resolution. These phases offer π-π and dipole-dipole interactions, which are sensitive to the different electron distributions and shapes of the regioisomers.[8]

Expected Separation Behavior:

  • Polarity and Elution Order: The polarity of the isomers differs slightly. The 4-methoxy isomer is often the most symmetric and can sometimes elute earlier or later than the less symmetric 2- and 3-methoxy isomers, depending on the specific interactions with the stationary phase.

  • Method Development: A systematic approach to method development, involving screening different columns and mobile phase compositions (e.g., acetonitrile/water vs. methanol/water), is necessary to achieve baseline separation.

dot graph "HPLC_Separation_Workflow" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4", fontname="Arial"]; node [shape="box", style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_method" { label="Method Development"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Solvent [label="Prepare Mobile Phase\n(e.g., ACN/H₂O)"]; Column [label="Select Column\n(e.g., C18, Phenyl-Hexyl)"]; }

subgraph "cluster_run" { label="Chromatographic Run"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Inject [label="Inject Isomer Mixture"]; Elute [label="Gradient or Isocratic\n Elution"]; Detect [label="UV/DAD Detection"]; }

subgraph "cluster_result" { label="Analysis"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; Analyze [label="Analyze Chromatogram:\nRetention Times (tR)"]; Separate [label="Achieve Baseline\n Separation", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

// Workflow Path {Solvent, Column} -> Inject; Inject -> Elute -> Detect -> Analyze -> Separate; } caption: "Workflow for HPLC-based regioisomer separation."

Experimental Protocols

Protocol 1: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate CH, CH₂, and CH₃ signals.

  • 2D NOESY: Use a standard noesygpph pulse sequence. Set the mixing time (d8) to a value appropriate for small molecules (typically 500-800 ms).[9] Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct the spectra accurately. For the NOESY spectrum, reference both dimensions and analyze the cross-peaks.

Protocol 2: LC-MS/MS Analysis
  • Chromatography:

    • Column: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization: ESI in positive mode.

    • MS1 Scan: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-300).

    • MS2 (dd-MS²): Use data-dependent acquisition to trigger fragmentation of the most intense ions from the MS1 scan. Set the precursor ion isolation window to ~1 m/z.

    • Collision Energy: Apply a stepped collision energy (e.g., 15, 25, 40 eV) to ensure a rich fragmentation spectrum.

  • Data Analysis: Extract the mass spectra from each separated chromatographic peak and compare the fragmentation patterns.

Conclusion

The differentiation of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol from its regioisomers is a solvable, albeit complex, analytical challenge. While ¹H NMR provides the first critical clues through distinct aromatic splitting patterns, it is the application of 2D NOESY that offers unequivocal, through-space evidence to confirm the precise substitution pattern. Mass spectrometry serves as a vital complementary technique, with isomer-specific fragmentation patterns—particularly those arising from ortho-effects or differential cation stability—providing strong corroborating evidence. Finally, HPLC is the essential tool for the physical separation of these isomers, enabling their individual characterization and quantification. A multi-technique approach, integrating the strengths of chromatography, MS, and advanced NMR, represents the most rigorous and trustworthy strategy for the definitive structural elucidation of these and other closely related heterocyclic compounds.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2695–2705. [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Mass spectra of pyrrole with 67.0 u as the molecule mass and 41.0 u as the mass of the characteristic fragment C-C=N⁺. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]

  • Devlogmyvlog. (2022, August 31). 2D NMR: NOESY NMR INTERPRETATION. YouTube. [Link]

  • Almeida, J., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Wikipedia. [Link]

  • ResearchGate. (2025, October 18). Detection and Differentiation of Amines and N‐Heterocycles via Recognition Enabled Chromatographic F NMR. ResearchGate. [Link]

  • Elyashberg, M., & Williams, A. (Eds.). (n.d.). Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. Royal Society of Chemistry. [Link]

  • Chemistry Department, University of Wisconsin-Madison. (2021, March 10). 1D NOESY made easy. NMR Facility Blog. [Link]

  • Chemistry Stack Exchange. (2017, September 25). How can Hydrogen NMR be used to distinguish between these two isomers?. Chemistry Stack Exchange. [Link]

  • Scribd. (n.d.). NOESY and ROESY NMR Techniques Guide. Scribd. [Link]

  • Molecules. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. PMC. [Link]

  • Nakashima, K., et al. (2020). Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography. Drug Testing and Analysis, 12(7), 967-975. [Link]

  • Organic Spectroscopy International. (2014, April 8). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Organic Spectroscopy International. [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library. [Link]

  • Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho [2. (n.d.). Semantic Scholar. [Link]

  • Beilstein Journals. (n.d.). Additional experimental data. Beilstein Journals. [Link]

  • Korean Chemical Society. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3][10]-thiazepin-3(2H)-one. Journal of the Korean Chemical Society. [Link]

  • Journal of Chromatography A. (n.d.). Gas chromatographic separation of methoxylated polychlorinated biphenyl atropisomers. PMC. [Link]

  • PubMed. (2020, April 28). Differentiation of ring-substituted regioisomers of cathinone analogs by supercritical fluid chromatography. PubMed. [Link]

  • NSF Public Access Repository. (2023, June 5). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. NSF Public Access Repository. [Link]

  • National University of Pharmacy. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). National University of Pharmacy Repository. [Link]

  • LCGC International. (2026, February 9). Approaches to High-Speed Separations in HPLC. LCGC International. [Link]

  • Matrix Fine Chemicals. (n.d.). (3-METHOXYPHENYL)METHANOL. Matrix Fine Chemicals. [Link]

  • eScholarship.org. (n.d.). Coupled Cluster Characterization of 1-, 2-, and 3-Pyrrolyl: Parameters for Vibrational and Rotational Spectroscopy. eScholarship.org. [Link]

  • Molnar Institute. (2017, March 16). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Molnar Institute. [Link]

  • PubMed. (2021, February 3). Regioisomer Differentiation of Ring-Substituted Chloromethcathinones and Bromomethcathinones Using Gas Chromatography/Electron Ionization-Triple Quadrupole Energy-Resolved Mass Spectrometry. PubMed. [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. [Link]

  • Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone. Eureka. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (closely related to CAS 944682-87-5) is a functionalized heterocyclic alcohol. For disposal purposes, it must be treated as a Hazardous Organic Chemical Waste .

Core Waste Classification:

  • Primary Stream: Non-Halogenated Organic Solvent/Solid.

  • Hazard Characteristics: Toxic (Irritant), Combustible, Acid-Sensitive (Pyrrole moiety).

  • RCRA Status (USA): Not P- or U-listed specifically, but likely characteristic hazardous waste (Toxicity/Ignitability).

Immediate Directive: Do not dispose of down the drain or in municipal trash. Segregate into "Non-Halogenated Organic" waste streams.

Chemical Hazard Profiling & Risk Assessment

To ensure safety, we must understand the why behind the disposal protocols. This compound combines three functional groups that dictate its handling:

Functional GroupHazard CharacteristicOperational Implication
Pyrrole Ring (1-methyl-2-pyrrolyl)Acid Sensitivity & Toxicity: Pyrroles are electron-rich and can polymerize exothermically in the presence of strong acids. They are also typically toxic by ingestion/inhalation.CRITICAL: Do NOT mix with acidic waste streams (e.g., waste H₂SO₄ or HCl). Keep separate from oxidizers to prevent rapid decomposition.
Aromatic Ether (3-Methoxyphenyl)Combustibility: Adds organic bulk and flammability. Generally stable but contributes to the caloric value of the waste.Classify as combustible/flammable material.[1][2] Compatible with standard organic incineration streams.
Secondary Alcohol (Methanol group)Polarity & Solubility: Increases solubility in polar organic solvents (methanol, DMSO, DCM).Use alcohol-compatible containers (HDPE or Glass).

Inferred Physical State: Likely a viscous yellow/brown oil or low-melting solid. Proxy Reference: Data is inferred from the structural isomer 4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (CAS 944682-87-5) due to high structural similarity [1].

Step-by-Step Disposal Workflow

A. Solid Waste (Pure Substance)

If the material is in solid form or a viscous neat oil:

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol"

    • Hazards: Check "Toxic" and "Irritant".[2][3]

  • Segregation: Place the jar into the Solid Organic Waste bin.

    • Note: Ensure no loose oxidizers (e.g., permanganates, nitrates) are in the same secondary containment.

B. Liquid Waste (In Solution)

If the material is dissolved in a solvent (e.g., reaction mixtures, HPLC waste):

  • Solvent Identification: Determine the primary carrier solvent.

    • Scenario 1 (Non-Halogenated): Dissolved in Methanol, Ethyl Acetate, or DMSO.

      • Action: Pour into "Non-Halogenated Organic Solvents" carboy (Red Can).

    • Scenario 2 (Halogenated): Dissolved in Dichloromethane (DCM) or Chloroform.

      • Action: Pour into "Halogenated Organic Solvents" carboy (Yellow/Blue Can).

  • Concentration Limit: If the concentration is >10%, consider disposing of it as a separate "High Hazard" line item to prevent cross-reactivity in the main bulking drum, specifically avoiding acidic mixtures.

C. Contaminated Debris

Syringes, pipettes, and weighing boats contaminated with the substance:

  • Sharps: Dispose of needles in a rigid Biohazard/Sharps container.

  • Soft Debris: Place gloves and paper towels in a Chemically Contaminated Solid Waste bag (typically yellow or clear thick-walled bags, distinct from biohazard).

Operational Decision Tree (Visual)

The following diagram illustrates the logical flow for segregating this specific compound to prevent incompatible mixing.

WasteDisposal Start Waste Material: 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol StateCheck Determine Physical State Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid SolidAction Pack in HDPE/Glass Jar Label: 'Toxic Organic Solid' Solid->SolidAction AcidWarning CRITICAL CHECK: Is the solution Acidic? Liquid->AcidWarning SolventCheck Check Carrier Solvent Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo HaloAction Dispose in HALOGENATED Waste Stream Halo->HaloAction NonHaloAction Dispose in NON-HALOGENATED Waste Stream NonHalo->NonHaloAction AcidWarning->SolventCheck No Neutralize Neutralize to pH 6-8 (Prevent Polymerization) AcidWarning->Neutralize Yes (pH < 4) Neutralize->SolventCheck

Figure 1: Segregation logic for pyrrole-methanol derivatives. Note the critical pH check to prevent pyrrole polymerization.

Regulatory & Compliance Framework

Waste Codes (RCRA - USA)

While this specific compound is not explicitly listed (P or U list), the generator is responsible for determining characteristics.

  • D001 (Ignitability): Applicable if the waste formulation has a flash point < 60°C (140°F). This is common if the compound is dissolved in solvents like Methanol or Ethyl Acetate [2].

  • General Classification: "Hazardous Waste - Toxic, Irritant."

Compatibility Matrix

To maintain a self-validating safety system, cross-reference your waste container against this matrix before addition.

Chemical ClassCompatibility StatusReason
Strong Acids (H₂SO₄, HCl)INCOMPATIBLE Induces violent polymerization of the pyrrole ring.
Strong Oxidizers (H₂O₂, HNO₃)INCOMPATIBLE Risk of fire/explosion due to oxidation of the alcohol/ether.
Bases (NaOH, KOH)Compatible Generally stable, though may form salts.
Organic Solvents Compatible Miscible with most standard organic waste streams.

Emergency Procedures

Spill Management:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is present, use an N95 or P100 respirator to avoid inhalation [3].

  • Containment: Use a spill pillow or vermiculite to absorb the material. Do not use paper towels for large spills of pure material if it is oxidizer-rich (unlikely here, but good practice).

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Spill Debris - Toxic."

  • Decontamination: Wash the surface with a soap and water solution.[4] Avoid using bleach (hypochlorite) initially, as it can react aggressively with nitrogenous heterocycles (pyrroles).

References

  • U.S. Environmental Protection Agency. (2024).[5][6][7] Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a functionalized organic intermediate combining an electron-rich N-methylpyrrole ring with a methoxy-substituted benzyl alcohol moiety.

As a specific Safety Data Sheet (SDS) for this exact meta-isomer is often unavailable in public repositories, Standard Operating Procedures (SOPs) must rely on Structure-Activity Relationship (SAR) analysis of the 4-methoxyphenyl analog and general pyrrole derivatives.

Core Hazard Assessment (Inferred)
  • Primary Hazard: Irritant (Skin/Eye/Respiratory) . The secondary alcohol and pyrrole systems are standard irritants.

  • Stability Risk: High . Pyrrole derivatives are notoriously susceptible to oxidative degradation (polymerization/darkening) upon exposure to air and light.

  • Toxicity: Treat as Potentially Bioactive . Many pyrrole-methanol scaffolds are kinase inhibitor precursors. Handle as a potent pharmacological agent.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The lipophilic nature of the pyrrole ring allows for rapid dermal absorption.

Layered Defense Strategy
Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Liquid splashes of pyrrole solutions can cause severe corneal damage.
Dermal (Hands) Double-Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Risk: Pyrroles are organic solvents. Thin nitrile degrades quickly. Double gloving provides a "breakthrough" buffer.
Respiratory Fume Hood (Face velocity: 100 fpm)Volatile organic vapors (if in solution) and dust (if solid) must be contained.
Body Tyvek® Lab Coat or Chemical ApronStandard cotton coats absorb spills. Tyvek repels organic liquids.
PPE Decision Logic (DOT Visualization)

PPE_Decision_Tree Start Handling 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Action_Solid Standard PPE: Nitrile Gloves (Double) Goggles Fume Hood Solid->Action_Solid Action_Liquid Enhanced PPE: Splash Goggles Butyl/Viton Gloves (if high conc.) or Double Nitrile (change every 15m) Liquid->Action_Liquid

Figure 1: PPE Selection Decision Tree based on physical state.

Operational Protocols

A. Storage & Stability (Critical)

The pyrrole ring is electron-rich and prone to oxidation. Improper storage will result in the compound turning from a white/off-white solid to a dark brown tar.

  • Atmosphere: Store under Inert Gas (Argon preferred over Nitrogen due to density).

  • Temperature: 2°C to 8°C (Refrigerated).

  • Container: Amber glass vial with a Teflon-lined cap to prevent light degradation and leaching.

B. Handling & Synthesis Workflow

Objective: Minimize exposure to air and moisture.[1][2][3][4][5][6][7][8][9]

  • Preparation: Allow the vial to warm to room temperature before opening to prevent water condensation (which degrades the alcohol).

  • Weighing: Perform all weighing inside a fume hood. If the balance is outside, transfer the solid into a tared, closed vessel inside the hood first.

  • Solubilization: Dissolve immediately in dry solvents (DCM, THF). Avoid protic solvents (Methanol/Ethanol) for long-term storage as they may facilitate solvolysis.

C. Emergency Response Plan
ScenarioImmediate ActionSecondary Action
Skin Contact Wash for 15 min with soap/water.[7][10] Do NOT use alcohol (enhances absorption).Seek medical evaluation if redness persists.
Eye Contact Flush for 15 min using eyewash station. Hold eyelids open.Mandatory ophthalmologist consult.
Spill (Solid) Cover with wet paper towel to prevent dust. Wipe up.[6][9]Dispose of as hazardous chemical waste.
Spill (Liquid) Absorb with vermiculite or sand.Do not use combustible materials (sawdust).

Waste Disposal & Deactivation

Classification: Hazardous Organic Waste (Non-Halogenated, unless dissolved in DCM).

Disposal Workflow (DOT Visualization)

Disposal_Workflow Waste_Gen Waste Generation Solvent_Check Solvent Type? Waste_Gen->Solvent_Check Halo Halogenated (e.g., DCM, Chloroform) Solvent_Check->Halo NonHalo Non-Halogenated (e.g., Acetone, Ethyl Acetate) Solvent_Check->NonHalo Bin_Red Red Can (Halogenated Waste) Halo->Bin_Red Bin_Clear Clear/Yellow Can (Non-Halogenated Waste) NonHalo->Bin_Clear Label Labeling: 'Contains Pyrrole Derivative' 'Toxic/Irritant' Bin_Red->Label Bin_Clear->Label

Figure 2: Waste Stream Segregation Logic.

References & Authority

Note: Direct SDS for this specific isomer is unavailable; data is extrapolated from validated analogs.

  • Sigma-Aldrich. Safety Data Sheet: 4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (Analog).Link (Search CAS: 944682-87-5 for analog data).

  • PubChem. Compound Summary: 1-Methylpyrrole (Toxicity Profile). National Library of Medicine. Link

  • Thermo Fisher Scientific. Handling Air-Sensitive Reagents.Link

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.